Product packaging for 1-Cyclopropylpiperazine(Cat. No.:CAS No. 20327-23-5)

1-Cyclopropylpiperazine

Cat. No.: B079534
CAS No.: 20327-23-5
M. Wt: 126.2 g/mol
InChI Key: HNZJIWIXRPBFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopropylpiperazine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B079534 1-Cyclopropylpiperazine CAS No. 20327-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZJIWIXRPBFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406303
Record name 1-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20327-23-5
Record name 1-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-cyclopropylpiperazine, a key intermediate in modern pharmaceutical synthesis. This document consolidates essential data, experimental methodologies, and structural information to support research and development activities.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a cyclopropyl group at one of the nitrogen atoms. Its structural details and identifiers are crucial for unambiguous characterization in a laboratory setting.

Table 1: Structural and Identification Data for this compound

ParameterValue
IUPAC Name This compound[1]
Synonyms N-cyclopropylpiperazine, 4-cyclopropylpiperazine[1]
CAS Number 20327-23-5[1]
Molecular Formula C₇H₁₄N₂[1]
SMILES String C1CC1N2CCNCC2[1]
InChI Key HNZJIWIXRPBFAN-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical reactions. While specific experimental values for some properties are not widely published, available data and observations are summarized below. For comparative purposes, data for the related and often co-referenced intermediate, 1-(cyclopropylcarbonyl)piperazine, is also provided.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 126.20 g/mol [1]
Appearance Yellow oil
Boiling Point Data not available
Melting Point Not applicable (liquid at room temperature)
Density Data not available
Solubility General piperazine derivatives exhibit good solubility in water and polar organic solvents.

Table 3: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperazine

PropertyValue
Molecular Weight 154.21 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Boiling Point 120 °C @ 0.15 mmHg[2]
Melting Point 70-75 °C[5]
Density 1.087 g/mL at 25 °C[2]
Solubility Soluble in water, alcohols, and most organic solvents.[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a protected piperazine derivative. The following protocol is based on the deprotection of tert-butyl 4-cyclopropylpiperazine-1-carboxylate.

Objective: To synthesize this compound via acid-mediated deprotection.

Materials:

  • Tert-butyl 4-cyclopropylpiperazine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Nitrogen gas

  • Ether

  • 3.5 M NH₃/MeOH solution

  • Ion exchange column (SCX)

Procedure:

  • Dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate in a 1,4-dioxane solution containing 4 M HCl.

  • Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.

  • Upon completion of the reaction, filter the mixture and wash the solid with ether to obtain the crude product as a white solid.

  • Purify the crude product by ion exchange chromatography using an SCX column.

  • Elute the target compound, this compound, from the column using a 3.5 M solution of ammonia in methanol.

  • Collect the pure fractions and evaporate the solvent to yield this compound as a yellow oil.

Confirmation: The structure of the resulting product can be confirmed by ¹H NMR spectroscopy.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Boc-Protected Piperazine tert-butyl 4-cyclopropyl- piperazine-1-carboxylate Deprotection Stir with 4 M HCl in 1,4-dioxane (3 hours, RT, N2) Boc-Protected Piperazine->Deprotection 1. Filtration Filter and wash with ether Deprotection->Filtration 2. Crude Product Crude this compound (white solid) Filtration->Crude Product 3. Chromatography Ion Exchange Chromatography (SCX column) Crude Product->Chromatography 4. Elution Elute with 3.5 M NH3/MeOH Chromatography->Elution 5. Final Product This compound (yellow oil) Elution->Final Product 6.

Synthesis workflow for this compound.
Analytical Methods

A general approach would involve:

  • Derivatization: Reaction with a UV-active labeling agent such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl).

  • Chromatographic Separation: Utilizing a reverse-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivatized product.

Method validation would be required to determine linearity, precision, accuracy, and limits of detection and quantification for this compound specifically.

Biological Role and Applications

Current scientific literature does not indicate a direct biological role or involvement in specific signaling pathways for this compound itself. Instead, its primary significance lies in its utility as a versatile building block in medicinal chemistry and drug development. It is a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Notable applications include its use in the preparation of:

  • Histamine H3 receptor antagonists.

  • CSF-1R kinase inhibitors.

  • Sulfonamide compounds as cysteine protease inhibitors.

  • Antibacterial agents.

The cyclopropyl moiety can introduce favorable pharmacokinetic properties and conformational rigidity to the final drug candidate, potentially enhancing its binding affinity and efficacy.

G cluster_synthesis Chemical Synthesis cluster_candidates Potential Drug Candidates start This compound (Building Block) reaction Reaction with other pharmacophores and reagents start->reaction h3_antagonist Histamine H3 Antagonists reaction->h3_antagonist csf1r_inhibitor CSF-1R Kinase Inhibitors reaction->csf1r_inhibitor protease_inhibitor Cysteine Protease Inhibitors reaction->protease_inhibitor antibacterial Antibacterial Agents reaction->antibacterial

Role of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure. While comprehensive physicochemical data is still emerging, its synthetic utility is clearly established. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of a variety of potentially therapeutic compounds. Further research into its specific analytical methodologies and a broader characterization of its physical properties would be beneficial to the scientific community.

References

1-Cyclopropylpiperazine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclopropylpiperazine

This document provides a comprehensive technical overview of this compound, a heterocyclic amine used as a key intermediate in organic and pharmaceutical synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identifiers and Chemical Structure

This compound is a monosubstituted piperazine derivative. Its fundamental identifiers and structural representations are crucial for its unambiguous identification in research and regulatory contexts.

IdentifierValueCitation(s)
CAS Number 20327-23-5[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₇H₁₄N₂[1][2]
Molecular Weight 126.20 g/mol [1]
Canonical SMILES C1CC1N2CCNCC2[1]
InChI InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2[1][2]
InChIKey HNZJIWIXRPBFAN-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

PropertyValueCitation(s)
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 43 °C at 7 mmHg[2][3]
Density 0.94 g/mL[2][3]
Refractive Index 1.4804 (at 20 °C)[2][3]
pKa (Predicted) 9.23 ± 0.10[2]
Storage Keep in a dark place, sealed in dry, room temperature.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its successful application and characterization.

Synthesis and Purification

A general method for preparing monosubstituted piperazines involves the reaction of a protected or protonated piperazine with an appropriate reagent. The following protocol is a representative procedure for the synthesis and subsequent purification of this compound.

Objective: To synthesize and purify this compound.

Materials:

  • Piperazine

  • A suitable cyclopropylating agent (e.g., cyclopropyl bromide)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Acetonitrile)

  • Silica Gel for column chromatography

  • Eluent: 3.5 M Ammonia in Methanol (NH₃/MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent like acetonitrile.

  • Addition of Reagent: To the stirred suspension, add the cyclopropylating agent (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

  • Elution: Elute the column with a 3.5 M solution of ammonia in methanol.[3]

  • Isolation: Collect the pure fractions containing the product and evaporate the solvent under reduced pressure to yield this compound as a yellow oil.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary technique for confirming the structure of the synthesized compound.

  • Spectrum Details: The structure of the product can be confirmed by ¹H NMR spectroscopy.[3]

  • Solvent: DMSO-d₆

  • Frequency: 399.9 MHz

  • Observed Chemical Shifts (δ):

    • 0.25-0.30 ppm (2H, multiplet)

    • 0.35-0.40 ppm (2H, multiplet)

    • 1.54-1.60 ppm (1H, multiplet)

    • 2.43 ppm (4H, triplet)

    • 2.60-2.65 ppm (4H, triplet)

    • 3.30 ppm (1H, singlet)[3]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of piperazine-derived drugs and intermediates to confirm identity and purity.[1][4] The compound is separated on a GC column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak and characteristic fragmentation patterns confirming the structure.

Biological Activity and Applications

The piperazine scaffold is recognized as a "privileged structure" in drug discovery, appearing in compounds with a vast array of biological activities, including antimicrobial, anti-depressant, anti-inflammatory, and anti-cancer effects.[5][6]

This compound itself is primarily utilized as a crucial building block and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[7] A notable application is its role as a key intermediate in the manufacturing of Olaparib , a PARP inhibitor used in cancer therapy.[7] The incorporation of the cyclopropylpiperazine moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Materials (Piperazine, Cyclopropylating Agent, Base) reaction Chemical Reaction (Reflux in Solvent) start->reaction 1. Combine workup Initial Workup (Filtration, Solvent Evaporation) reaction->workup 2. Cool & Filter purify Column Chromatography (Silica Gel, NH3/MeOH Eluent) workup->purify 3. Load Crude Product isolate Product Isolation (Evaporation of Eluent) purify->isolate 4. Collect Pure Fractions analyze Characterization (NMR, GC-MS) isolate->analyze 5. Confirm Structure end_product Final Product: This compound (Yellow Oil) analyze->end_product

Caption: General workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 1-Cyclopropylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropylpiperazine (CAS No. 20327-23-5), a versatile building block in medicinal chemistry. The information presented herein is intended to assist researchers in compound identification, characterization, and quality control. This document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, supplemented by visualizations to elucidate key structural and analytical concepts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Data

Experimental ¹H NMR data for this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.25 - 0.30m2HCH₂ (cyclopropyl)
0.35 - 0.40m2HCH₂ (cyclopropyl)
1.54 - 1.60m1HCH (cyclopropyl)
2.43t4HCH₂ (piperazine, C3 & C5)
2.60 - 2.65t4HCH₂ (piperazine, C2 & C6)
3.30s1HNH (piperazine)

Source: ChemicalBook[1]

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~8-10CH₂ (cyclopropyl)
~38-40CH (cyclopropyl)
~45-47CH₂ (piperazine)
~52-54CH₂ (piperazine)

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be expected.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3250 - 3350N-H stretchMedium
3000 - 3100C-H stretch (cyclopropyl)Medium
2800 - 3000C-H stretch (aliphatic)Strong
1450 - 1500C-H bend (scissoring)Medium
1100 - 1200C-N stretchStrong
~1020Cyclopropyl ring breathingMedium

Mass Spectrometry (MS)

While a detailed experimental mass spectrum with fragmentation analysis for this compound is not directly accessible, GC-MS data is noted to be available from commercial sources[2]. The fragmentation of piperazine derivatives is well-documented and typically involves characteristic cleavage patterns.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment Ion
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
97[M - C₂H₅]⁺ or [M - NCH₂]⁺
84[Piperazine ring fragment]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺ (Base peak for many piperazine derivatives)
43[C₃H₇]⁺ or [C₂H₅N]⁺

Experimental Protocols

The following are general protocols for the spectroscopic analysis of piperazine derivatives, including this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence.

    • Set the spectral width to 0-15 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 0-220 ppm.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared Spectrometer.

  • Data Acquisition: Typically, scan the sample in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to a temperature that ensures efficient vaporization (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS (GC-MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Figure 1. General workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway cluster_frags Key Fragments M This compound [M]⁺˙ m/z = 126 F1 [M - CH₃]⁺ m/z = 111 M->F1 - •CH₃ F2 [Piperazine Ring Fragment]⁺ m/z = 84 M->F2 - C₃H₆ F3 [C₃H₆N]⁺ m/z = 56 (Likely Base Peak) F2->F3 - C₂H₄

Figure 2. Proposed mass spectrometry fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylpiperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2] Among its many variations, 1-cyclopropylpiperazine and its related structures serve as critical intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), including the orphan drug Volasertib, used for treating Acute Myelogenous Leukemia (AML), and the PARP inhibitor Olaparib.[3][4][5] The incorporation of the cyclopropyl group often enhances pharmacological profiles, contributing to improved receptor binding and efficacy.[6]

This technical guide provides a comprehensive overview of the core synthetic routes to this compound and its key derivatives. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key chemical pathways and workflows to support researchers in the fields of organic synthesis and drug development.

Core Synthesis Routes for this compound

The synthesis of this compound can be achieved through several strategic pathways. The most prevalent methods involve the protection of one piperazine nitrogen, followed by functionalization of the other, and subsequent deprotection.

Method 1: Acylation-Reduction Pathway from N-Boc-Piperazine

A robust and high-yield method for synthesizing 1-cyclopropylmethylpiperazine, an intermediate for Volasertib, starts with the readily available N-Boc-piperazine.[3][5] This three-step process involves acylation, reduction of the resulting amide, and final deprotection of the Boc group.[3]

Method 2: Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

1-(Cyclopropylcarbonyl)piperazine is a key building block for pharmaceuticals like Olaparib.[4] Its hydrochloride salt is typically synthesized via the deprotection of a Boc-protected precursor. This final step is crucial and generally proceeds with high efficiency.[7]

Experimental Protocol: Deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate [7]

  • A solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) is prepared in methanol (15 mL).

  • The solution is stirred and cooled to 0 °C.

  • A hydrochloric acid/methanol solution (15 mL, 3M) is added slowly to the cooled mixture.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • Upon reaction completion, the solvent is removed by concentration under reduced pressure.

  • The resulting product, cyclopropyl(piperazin-1-yl)methanone hydrochloride, is obtained as an off-white solid.

ParameterValueReference
Starting Material tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate[7]
Reagent Hydrochloric acid/methanol solution (3M)[7]
Solvent Methanol[7]
Temperature 0 °C to Room Temperature[7]
Reaction Time Overnight[7]
Yield 100%[7]

A similar deprotection can be achieved using trifluoroacetic acid (TFA) in a solvent like methylene dichloride, followed by salt formation.[8][9]

Synthesis of this compound Derivatives

The versatile piperazine scaffold allows for extensive derivatization, most commonly at the N4 position, to modulate pharmacological activity.

N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, making it ideal for synthesizing N-aryl piperazine derivatives.[10][11] This reaction couples an aryl halide or triflate with an amine (in this case, this compound) in the presence of a palladium catalyst, a phosphine ligand, and a base.[12][13]

The catalytic cycle involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12][13]

// Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex1 [label="Oxidative Addition\nComplex\nL2Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex2 [label="Amine Complex\n[L2Pd(II)(Ar)(R2NH)]+X-", fillcolor="#FBBC05", fontcolor="#202124"]; AmidoComplex [label="Amido Complex\nL2Pd(II)(Ar)(NR2)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR2\n(Aryl Amine Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Ar-X + R2NH", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; BaseH [label="[Base-H]+X-", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> Complex1 [label=" Oxidative\n Addition", color="#EA4335"]; Complex1 -> Complex2 [label=" Amine\n Coordination", color="#EA4335"]; Complex2 -> AmidoComplex [label=" Deprotonation", color="#EA4335"]; AmidoComplex -> Product [label=" Reductive\n Elimination", color="#EA4335"]; Product -> Pd0 [style=invis]; // for layout Reagents -> Complex1 [style=dotted]; Base -> Complex2 [style=dotted]; AmidoComplex -> BaseH [style=dotted];

// Invisible edge to position the final product release correctly {rank=same; Product; Pd0} edge [style=invis]; AmidoComplex -> Pd0 [label=" Releases\n Product", style=dashed, color="#34A853"]; } } Caption: Catalytic cycle of Buchwald-Hartwig amination.

This methodology offers broad substrate scope and functional group tolerance, making it a staple in modern medicinal chemistry for accessing diverse libraries of aryl amine compounds.[10]

Derivatives via Amide Bond Formation

Standard peptide coupling chemistry is also employed to link carboxylic acids to the piperazine nitrogen, forming amide derivatives. This is exemplified by the synthesis of --INVALID-LINK--methanone.[8]

Experimental Protocol: Acid-Amine Coupling [8]

  • 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (2.00 g, 0.0102 mol) is dissolved in dry tetrahydrofuran (20 mL).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.15 g, 1.1 eq) is added, followed by 1-hydroxybenzotriazole (HOBt, 1.718 g, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.955 g, 3.0 eq).

  • The mixture is stirred for 20 minutes at ambient temperature and then cooled to 0 °C.

  • Boc-piperazine (1.894 g, 1.0 eq) is added portionwise, and the reaction is stirred for 6 hours at ambient temperature.

  • Workup involves dilution with ethyl acetate, washing with sodium bicarbonate solution, water, and brine, followed by drying and concentration.

  • The crude product is purified by column chromatography to yield tert-butyl 4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}piperazine-1-carboxylate.

ParameterValueReference
Starting Materials 1-(4-chlorophenyl)cyclopropanecarboxylic acid, Boc-piperazine[8]
Coupling Reagents EDC·HCl, HOBt[8]
Base DIPEA[8]
Solvent Tetrahydrofuran (THF)[8]
Temperature 0 °C to Room Temperature[8]
Yield (Protected Intermediate) 91%[8]

The resulting Boc-protected intermediate is then deprotected using an acid like TFA to yield the final product.[8]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key synthetic transformations discussed in this guide.

Synthesis StepStarting MaterialsKey Reagents/CatalystSolventTemp. (°C)TimeYield (%)Reference
Acylation (S1) N-Boc-piperazine, Cyclopropanecarbonyl chlorideTriethylamineDichloromethane0-202-4 hHigh[3]
Reduction (S2) Intermediate from S1NaBH₄, BF₃·OEt₂Tetrahydrofuran0-252-4 hHigh[3]
Deprotection (S3) Intermediate from S2Conc. HClIsopropanol40-602-4 hHigh[3]
Boc-Deprotection Boc-protected piperazineHCl/MethanolMethanol0 - RTOvernight100[7]
Amide Coupling Carboxylic acid, Boc-piperazineEDC·HCl, HOBtTHF0 - RT6 h91[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropylmethylpiperazine (Based on CN108341792B)[3]

  • Step 1: Acylation to form tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

    • To a suitable reactor, add N-Boc-piperazine (1.0 eq), triethylamine (1.5-2.0 eq), and dichloromethane (3-5x the mass of N-Boc-piperazine).

    • Cool the mixture to 0-10 °C.

    • Slowly add cyclopropanecarbonyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature.

    • Allow the reaction to proceed at 10-20 °C for 2-4 hours after the addition is complete.

    • After completion, add water for extraction. Separate the organic phase and concentrate under reduced pressure to obtain the solid product.

  • Step 2: Reduction to form N-Boc-4-(cyclopropylmethyl)piperazine

    • Dissolve the solid from Step 1 in tetrahydrofuran (2-3x the mass of the solid).

    • Add sodium borohydride (1.5-2.0 eq).

    • Cool the mixture to 0-25 °C and add boron trifluoride-diethyl etherate (1.1-1.5 eq) dropwise.

    • Stir for 2-4 hours.

    • Quench the reaction, perform an aqueous workup, and extract the product. Concentrate the organic phase to obtain the solid intermediate.

  • Step 3: Deprotection to form 1-Cyclopropylmethylpiperazine

    • Dissolve the solid from Step 2 in isopropanol or methanol (2-3x the mass of the solid).

    • Heat the solution to 40-60 °C.

    • Add concentrated hydrochloric acid (2.5-3.0 eq) dropwise.

    • Stir for 2-4 hours.

    • Cool the mixture and basify with an aqueous solution of sodium hydroxide or potassium hydroxide to a pH of 10-11.

    • Extract the product with an organic solvent and concentrate to yield 1-cyclopropylmethylpiperazine.

References

An In-depth Technical Guide to the Reactivity and Stability of the 1-Cyclopropylpiperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclopropylpiperazine moiety is a prevalent structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis, reactivity, and metabolic stability of this important scaffold. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a practical resource for researchers in drug discovery and development.

Introduction

The piperazine ring is a common pharmacophore, and its substitution with a cyclopropyl group at the N1 position can significantly influence a molecule's lipophilicity, basicity, and metabolic fate.[1] The unique steric and electronic properties of the cyclopropyl group can lead to improved potency and a more desirable pharmacokinetic profile.[2] However, the strained three-membered ring also introduces specific chemical liabilities that must be carefully considered during the drug design process. This guide will delve into the key aspects of the this compound core, providing a technical foundation for its effective utilization in drug development.

Synthesis of the this compound Moiety

The synthesis of this compound and its derivatives can be achieved through several routes. A common and efficient method involves the N-alkylation of piperazine with a cyclopropylmethyl halide or the reductive amination of a piperazine with cyclopropanecarboxaldehyde. Alternatively, acylation of piperazine with cyclopropanecarbonyl chloride followed by reduction is also a widely used strategy.[3][4]

General Synthetic Workflow

A typical synthetic approach for obtaining N-substituted this compound derivatives is outlined below. This workflow often involves the use of a protecting group on one of the piperazine nitrogens to ensure mono-substitution.

G cluster_0 Synthesis Workflow start Piperazine protect Protection (e.g., Boc) start->protect Boc2O, Et3N react Reaction with Cyclopropyl Precursor protect->react Cyclopropanecarbonyl chloride or Cyclopropylmethyl bromide deprotect Deprotection react->deprotect TFA or HCl couple Coupling with R-X deprotect->couple R-X, Base product Final Product couple->product

A generalized synthetic workflow for N-substituted this compound derivatives.
Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride [5]

  • Reaction Setup: To a stirred solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL) at 0 °C, slowly add a 3M solution of hydrochloric acid in methanol (15 mL).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

  • Isolation: The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride (2.74 g, 100% yield).

Protocol 2: Synthesis of 1-Cyclopropylmethylpiperazine [6]

  • Reaction Setup: In an inert solvent, add N-Boc-piperazine and triethylamine. At 0-10 °C, slowly add cyclopropanecarbonyl chloride.

  • Extraction: After the reaction is complete, add water for extraction to obtain the organic phase. Concentrate to remove the organic solvent to get solid 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.

  • Reduction: Add the solid to an ether solvent, followed by the addition of sodium borohydride. Then, dropwise add boron trifluoride-ethyl ether for the reaction. Quench the reaction, extract, and concentrate to remove the organic solvent to obtain solid N-Boc-4-(cyclopropylmethyl)piperazine.

  • Deprotection: Add an alcohol solvent to the solid, and dropwise add concentrated hydrochloric acid to react. Then, alkalify with a sodium hydroxide or potassium hydroxide aqueous solution, extract, and concentrate to obtain 1-cyclopropylmethylpiperazine.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the identification and characterization of the this compound moiety.

PropertyValueReference
This compound
Molecular FormulaC₇H₁₄N₂[7]
Molecular Weight126.20 g/mol [7]
CAS Number20327-23-5[7]
1-(Cyclopropylcarbonyl)piperazine
Molecular FormulaC₈H₁₄N₂O[8]
Molecular Weight154.21 g/mol [8]
CAS Number59878-57-8

Table 1: Physicochemical Properties

Compound ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ¹³C NMR MS (ESI) m/z Reference
1-(Cyclopropylcarbonyl)piperazine hydrochloride 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H)Not explicitly found155 (M+1)⁺[5]
(4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone 7.48-7.44 (2H, m), 6.97-6.93 (1H, m), 3.71-3.27 (8H, m), 1.68 (1H, brs), 0.96-0.93 (2H, m), 0.74 (2H, brs)172.3, 163.9, 157.1 (d, J = 248.3 Hz), 134.5 (d, J = 8.0 Hz), 132.1 (d, J = 3.5 Hz), 125.5 (d, J = 21.7 Hz), 117.7 (d, J = 23.1 Hz), 117.4 (d, J = 3.1 Hz), 47.2, 42.3, 11.0, 7.7355.0452 (M+H)⁺[9]

Table 2: Spectroscopic Data

Reactivity and Stability

The reactivity of the this compound moiety is primarily centered around the piperazine nitrogens and the cyclopropyl ring. The piperazine nitrogens exhibit typical amine reactivity, participating in nucleophilic substitution and addition reactions. The cyclopropyl group, while generally more stable than other strained rings, can undergo ring-opening reactions under certain metabolic or chemical conditions.

Chemical Stability

The this compound moiety is generally stable under standard synthetic and physiological conditions. The amide bond in 1-(cyclopropylcarbonyl)piperazine derivatives is robust. The cyclopropyl group itself is resistant to many common chemical transformations.

Metabolic Stability

The metabolic stability of the this compound moiety is a key consideration in drug design. The cyclopropyl group can block or slow down metabolism at the adjacent nitrogen, thus increasing the metabolic half-life of a drug.[10] However, the moiety is still susceptible to several metabolic transformations.

G cluster_0 Metabolic Pathways parent This compound Derivative n_dealkylation N-dealkylation (Piperazine Ring Opening) parent->n_dealkylation CYP-mediated c_oxidation Cyclopropyl Ring Oxidation/Hydroxylation parent->c_oxidation CYP-mediated p_oxidation Piperazine Ring Oxidation parent->p_oxidation CYP-mediated ring_opening Cyclopropyl Ring Opening c_oxidation->ring_opening Reactive Intermediate

Key metabolic pathways of the this compound moiety.

Key Metabolic Pathways:

  • N-dealkylation: The piperazine ring can be a site for N-dealkylation, a common metabolic pathway for many piperazine-containing drugs.[11][12]

  • Cyclopropyl Ring Oxidation: The cyclopropyl group can undergo oxidation to form hydroxylated metabolites.[10]

  • Piperazine Ring Oxidation: The piperazine ring itself can be oxidized to form various metabolites.[13]

  • Cyclopropyl Ring Opening: Under certain enzymatic conditions, the strained cyclopropyl ring can open, potentially leading to the formation of reactive metabolites.[10]

Compound/Derivative Type t₁/₂ (min) in HLM Intrinsic Clearance (μL/min/mg protein) Reference
Arylpiperazine Derivatives (general range)3 - 9Not specified[7]
Piperazin-1-ylpyridazines (example)3High[14]
1-(2-pyrimidinyl)-piperazine (metabolite of Buspirone)Kₘ = 171 µM, Vₘₐₓ = 313 pmol/min/mg protein (for 5-hydroxylation)Not specified[15]

Table 3: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound containing the this compound moiety.

G cluster_0 Microsomal Stability Assay Workflow prep Prepare Reagents: - Test Compound Stock - Microsomes - NADPH Regenerating System incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate Half-life & Intrinsic Clearance analyze->data

Workflow for a typical in vitro liver microsomal stability assay.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the microsome and test compound mixture at 37°C for a short period.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).

Case Study: Volasertib - A PLK1 Inhibitor

Volasertib is an investigational Polo-like kinase 1 (PLK1) inhibitor that features a this compound moiety.[3] PLK1 is a key regulator of cell cycle progression, and its inhibition is a promising strategy in oncology.

Signaling Pathway of Volasertib

Volasertib exerts its anti-cancer effects by inhibiting PLK1, which disrupts multiple stages of mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis.[16][17] The PI3K/AKT pathway has also been implicated in the cellular response to Volasertib.[10]

G cluster_0 Volasertib Signaling Pathway volasertib Volasertib plk1 PLK1 volasertib->plk1 inhibits apoptosis Apoptosis volasertib->apoptosis induces g2m G2/M Phase Progression plk1->g2m promotes plk1->apoptosis inhibits mitosis Mitosis g2m->mitosis pi3k PI3K akt AKT pi3k->akt akt->plk1 activates

Simplified signaling pathway of Volasertib, a PLK1 inhibitor.

Conclusion

The this compound moiety is a valuable building block in drug discovery, offering a means to fine-tune the pharmacokinetic properties of lead compounds. Its synthesis is well-established, and its chemical stability is generally high. However, a thorough understanding of its metabolic fate, including the potential for N-dealkylation and cyclopropyl ring-opening, is critical for the development of safe and effective drugs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this important chemical scaffold.

References

The 1-Cyclopropylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperazine moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS). Its unique combination of structural rigidity, conformational constraint, and favorable physicochemical properties has made it a valuable building block for modulating the activity of a diverse range of biological targets. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, pharmacological significance, and its role in the development of potent and selective ligands for various CNS receptors.

Introduction to a Privileged Scaffold

The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to introduce a basic nitrogen atom, enhance aqueous solubility, and serve as a versatile linker. The incorporation of a cyclopropyl group at the N1 position introduces a degree of conformational rigidity and a unique three-dimensional topology. This can lead to enhanced binding affinity and selectivity for the target protein by exploring specific hydrophobic pockets within the binding site. Furthermore, the cyclopropyl group can improve metabolic stability by blocking potential sites of metabolism.

Compounds incorporating the this compound scaffold have shown significant promise in the treatment of a variety of neurological and psychiatric disorders. A primary area of investigation has been their activity as antagonists at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of cellular functions and pathological conditions, including neuropathic pain, neurodegenerative diseases, and addiction.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the N-alkylation of piperazine with a cyclopropyl-containing electrophile or the reductive amination of a cyclopropyl ketone with a piperazine derivative.

General Synthetic Scheme:

A prevalent method for the synthesis of N-substituted this compound derivatives involves a multi-step process starting from commercially available reagents.

Experimental Protocol: Synthesis of (4-Cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone

This protocol is adapted from a patented process for the preparation of a histamine H3 receptor modulator.

Step 1: Activation of 4-formylbenzoic acid

To a solution of 4-formylbenzoic acid in a suitable organic solvent such as tetrahydrofuran (THF), an activating agent like thionyl chloride is added to form the corresponding acid chloride. This reaction is typically carried out at room temperature.

Step 2: Amide Coupling with this compound

The activated 4-formylbenzoyl chloride is then reacted with this compound in the presence of a base, such as triethylamine or aqueous sodium hydroxide, in an organic solvent like THF. This reaction yields 4-(4-cyclopropyl-piperazine-1-carbonyl)-benzaldehyde.

Step 3: Reductive Amination with Morpholine

The resulting aldehyde is not isolated but is directly subjected to reductive amination with morpholine. A reducing agent, such as sodium triacetoxyborohydride, is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

Step 4: Isolation and Purification

The final product, (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone, is then isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.

Pharmacological Significance and Structure-Activity Relationships

The this compound scaffold has been extensively explored for its interaction with various CNS receptors, most notably the sigma-1 receptor. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high affinity and selectivity.

Sigma-1 (σ1) Receptor Antagonism

Many this compound derivatives exhibit potent antagonist activity at the σ1 receptor. The general pharmacophore for σ1 receptor ligands often includes a basic amine, a central hydrophobic core, and an additional aromatic or hydrophobic group. The this compound moiety can serve as both the basic amine and part of the hydrophobic core.

Key SAR Observations:

  • N4-Substitution: The nature of the substituent at the N4 position of the piperazine ring is crucial for σ1 affinity and selectivity. Bulky and hydrophobic groups are often well-tolerated and can enhance binding.

  • Linker Length: The length and nature of the linker connecting the piperazine ring to other pharmacophoric elements can significantly impact activity.

  • Aromatic Moieties: The presence of aromatic rings, often attached to the N4 position via a linker, is a common feature of potent σ1 receptor ligands.

Quantitative Data for this compound Derivatives

The following table summarizes the in vitro biological data for a selection of compounds containing the this compound scaffold, highlighting their activity at various CNS targets.

Compound IDTarget(s)Assay TypeQuantitative Data (IC50, Ki, etc.)Reference
1 Mycobacterium tuberculosis H37RvMIC7.32-136.10 μM[1]
2 Staphylococcus aureus ATCC 29213MIC0.44-34.02 μM[1]
3 Escherichia coli ATCC 25922MIC0.44-34.02 μM[1]
Compound 6 5-HT1A, 5-HT2, D2 ReceptorsReceptor BindingPotent Antagonist[2]
PB28 Analog Sigma-1, Sigma-2 ReceptorsRadioligand BindingKi = 3.90 to 23.9 nM[3]

Signaling Pathways

The antagonism of the σ1 receptor by this compound derivatives can modulate a variety of downstream signaling pathways. The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a role in regulating calcium homeostasis, ion channel function, and cellular stress responses.

Sigma-1 Receptor Signaling Pathway

sigma1_pathway Sigma-1 Receptor Signaling Cascade cluster_er Endoplasmic Reticulum (ER) ligand This compound Derivative (Antagonist) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds and stabilizes inactive state bip BiP/GRP78 sigma1->bip Stabilizes association ip3r IP3 Receptor sigma1->ip3r Inhibits modulation ion_channel Ion Channels (e.g., K+, NMDA) sigma1->ion_channel Alters function ca_er ER Ca2+ Release ip3r->ca_er Decreased cellular_response Modulation of Neuronal Excitability & Plasticity ca_er->cellular_response ion_channel->cellular_response experimental_workflow Workflow for Sigma-1 Receptor Ligand Evaluation synthesis Synthesis of This compound Derivatives binding_assay Radioligand Binding Assay (Ki determination) synthesis->binding_assay functional_assay Functional Assay (Agonist/Antagonist Profile) binding_assay->functional_assay in_vivo In Vivo Models (e.g., Neuropathic Pain) functional_assay->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

The Therapeutic Potential of 1-Cyclopropylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry, conferring advantageous properties to a range of biologically active molecules. Its unique combination of a rigid cyclopropyl group and the versatile piperazine ring has led to the development of compounds with significant potential in treating a variety of disorders, particularly those affecting the central nervous system (CNS). This technical guide provides an in-depth overview of the therapeutic applications, biological activities, and synthetic strategies associated with this compound derivatives, with a focus on their interactions with key neurotransmitter systems.

Core Applications and Pharmacological Profile

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, with the most prominent applications centered on their ability to modulate dopaminergic and serotonergic pathways. This dual activity makes them attractive candidates for the development of novel antipsychotics, antidepressants, and anxiolytics with potentially improved efficacy and side-effect profiles compared to existing treatments.[1][2]

The piperazine ring itself is a common feature in many CNS-active drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[3] The addition of the cyclopropyl group can further enhance metabolic stability and potency.[4]

Key therapeutic areas for this compound derivatives include:

  • Antipsychotics: By targeting dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, these derivatives can address both the positive and negative symptoms of schizophrenia.[5][6]

  • Antidepressants and Anxiolytics: Modulation of the serotonergic system, particularly the 5-HT1A receptor, is a well-established mechanism for treating depression and anxiety disorders.[7][8][9][10][11]

  • Neuroprotective Agents: Certain derivatives have shown promise in protecting neurons from damage, suggesting potential applications in neurodegenerative diseases.[12][13]

  • Anticancer Agents: The this compound scaffold is a key component of some targeted cancer therapies, such as the PARP inhibitor Olaparib.

Quantitative Biological Data

The following tables summarize the in vitro biological data for a selection of this compound and related arylpiperazine derivatives, highlighting their affinity and functional activity at key CNS targets.

Table 1: Receptor Binding Affinities (Ki) of Arylpiperazine Derivatives

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
12a 30041.5315[14]
9b -23.939.4[14]
EP-42 -24.5-[8]
EP-50 --109.1[8]

Note: "-" indicates data not available.

Table 2: In Vitro Functional Activity (IC50/EC50) of Piperazine Derivatives

CompoundAssayIC50/EC50 (nM)TargetReference
BDBM50130293 Radioligand Binding19D2 Receptor[15]
Compound 10 Prostate Weight Reduction--[11]
Compound 12 Prostate Weight Reduction--[11]
Compound 18 Prostate Weight Reduction--[11]

Note: "-" indicates data not available.

Table 3: In Vitro ADME and Pharmacokinetic Properties

CompoundPropertyValueReference
Piperazin-1-ylpyridazine (1) MLM/HLM t1/2 (min)2/3[3]
Piperazin-1-ylpyridazine (29) MLM/HLM t1/2 (min)113/105[3]

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Synthesis of 1-Cyclopropylmethyl Piperazine (Intermediate for Volasertib)

This protocol describes a three-step synthesis of 1-cyclopropylmethyl piperazine, a key intermediate in the production of the anticancer agent Volasertib.[16][17]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • To a solution of N-Boc-piperazine in an inert solvent (e.g., dichloromethane), add triethylamine or pyridine.

  • Cool the mixture to 0-10 °C.

  • Slowly add cyclopropanecarbonyl chloride dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Upon completion, add water and perform an extraction to isolate the organic phase.

  • Concentrate the organic phase to obtain the solid product.

Step 2: Reduction to N-Boc-4-(cyclopropylmethyl)piperazine

  • Dissolve the product from Step 1 in an ether solvent (e.g., tetrahydrofuran).

  • Add a reducing agent (e.g., borane tetrahydrofuran complex).

  • Allow the reaction to proceed until completion.

  • Work up the reaction to isolate the N-Boc-4-(cyclopropylmethyl)piperazine.

Step 3: Deprotection to 1-Cyclopropylmethyl Piperazine

  • Dissolve the N-Boc-protected intermediate from Step 2 in an alcohol solvent (e.g., isopropanol).

  • Add concentrated hydrochloric acid dropwise at a controlled temperature (40-60 °C).

  • After the reaction is complete, neutralize the solution with a base (e.g., aqueous sodium hydroxide).

  • Extract the product and concentrate to obtain 1-cyclopropylmethyl piperazine.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[18][19][20]

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor. This involves homogenization of the tissue or cells in a buffer, followed by centrifugation to pellet the membranes.

  • Assay Setup: In a 96-well plate, add the prepared membranes, a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for 5-HT1A Receptor Agonism

This assay measures the ability of a test compound to act as an agonist at the Gαi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[21][22][23][24][25]

  • Cell Culture: Use a cell line that stably expresses the human 5-HT1A receptor.

  • Assay Setup: Plate the cells in a 96-well microplate. On the day of the assay, replace the culture medium with an assay buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Forskolin Stimulation: Add a concentration of forskolin that sub-maximally stimulates cAMP production (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate the plate to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a TR-FRET or luminescence-based kit).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

Locomotor Activity Test in Mice

This behavioral assay is used to evaluate the potential antipsychotic-like effects of a compound by measuring its ability to inhibit psychostimulant-induced hyperlocomotion.[1][7][26][27][28]

  • Apparatus: Use open-field arenas equipped with automated photobeam detection systems to track the horizontal movement of the animals.

  • Acclimation: Acclimate the mice to the testing room and the open-field arenas before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Baseline Activity: Place the mice in the open-field arenas and record their locomotor activity for a set period to establish a baseline.

  • Psychostimulant Challenge: After the baseline period, administer a psychostimulant drug (e.g., amphetamine or MK-801) to induce hyperlocomotion.

  • Post-Challenge Activity: Immediately return the mice to the arenas and record their locomotor activity for an extended period.

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled) to determine if the test compound significantly reduces the hyperlocomotion induced by the psychostimulant compared to the vehicle-treated group.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives that target dopamine and serotonin receptors are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of new chemical entities.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[6][8][12][29] Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). D2 receptor signaling can also involve β-arrestin pathways and modulation of ion channels.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Inhibits Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

The serotonin 5-HT1A receptor is also a Gαi/o-coupled GPCR.[5][13][16][30][31] Similar to the D2 receptor, its activation by serotonin or an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a primary mechanism underlying the anxiolytic and antidepressant effects of 5-HT1A receptor agonists. The βγ subunits of the G-protein can also activate other signaling pathways, such as the MAPK/ERK pathway, which is involved in neurogenesis and synaptic plasticity.

HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Binds G_protein Gαi/o HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Inhibits Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulates

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Antipsychotic Drug Discovery

The discovery and development of novel antipsychotic agents based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Antipsychotic_Discovery_Workflow Start Start Design Compound Design & Virtual Screening Start->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (D2, 5-HT1A, 5-HT2A) Synthesis->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (e.g., cAMP) In_Vitro_Binding->In_Vitro_Functional ADME_Tox In Vitro ADME/Tox In_Vitro_Functional->ADME_Tox Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection In_Vivo_Behavioral In Vivo Behavioral Models (e.g., Locomotor Activity) Lead_Selection->In_Vivo_Behavioral Promising Candidates In_Vivo_PK In Vivo Pharmacokinetics In_Vivo_Behavioral->In_Vivo_PK Preclinical_Candidate Preclinical Candidate In_Vivo_PK->Preclinical_Candidate

Caption: Antipsychotic Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for CNS disorders. The unique structural features of this moiety can be leveraged to fine-tune the pharmacological properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this versatile chemical class. Future research will likely focus on expanding the structure-activity relationship knowledge base, optimizing ADME properties, and evaluating the efficacy of lead compounds in more advanced preclinical and clinical settings.

References

In-Vitro Characterization of Novel Esaprazole Analogs Incorporating a 1-Cyclopropylpiperazine Moiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of novel Esaprazole analogs synthesized using 1-Cyclopropylpiperazine. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride serves as a crucial building block in the synthesis of these analogs, which are of interest for their potential neuroprotective properties alongside their primary proton pump inhibitor (PPI) activity.[1] This document outlines detailed experimental protocols for key in-vitro assays, presents data in a structured format for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction to Esaprazole Analogs and this compound

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively reduces gastric acid production by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[2] The development of novel Esaprazole analogs aims to enhance efficacy, improve pharmacokinetic profiles, and explore potential applications beyond gastric acid suppression, such as neuroprotection. The incorporation of a this compound moiety is a synthetic strategy to generate such analogs. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a key intermediate in this process, valued for its high purity and role as a versatile building block in organic synthesis.[1]

Core In-Vitro Evaluation Strategy

The primary in-vitro assessment of novel Esaprazole analogs focuses on their ability to inhibit the H+/K+-ATPase, the final step in gastric acid secretion.[3] This is complemented by cellular assays to evaluate cytotoxicity and other biological activities.

Experimental Protocols

H+/K+-ATPase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory activity of Esaprazole analogs on H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2]

3.1.1. Materials and Reagents

  • Enzyme Source: Microsomal fraction containing H+/K+-ATPase isolated from fresh goat or pig gastric mucosa.[2]

  • Buffers:

    • Homogenization Buffer: 250 mM Sucrose, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4.[2]

    • Suspension Buffer: 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4.[2]

    • Assay Buffer: 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 2 mM KCl.[4][5]

  • Substrate: 2 mM ATP.[2][4]

  • Test Compounds: Novel Esaprazole analogs and Esomeprazole (as a standard) dissolved in DMSO.

  • Reagents for Phosphate Quantification: Ammonium molybdate, SDS, ascorbic acid (or Malachite Green).[2][6]

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).[2][4]

3.1.2. Protocol for Isolation of H+/K+-ATPase Rich Microsomes [2]

  • Tissue Preparation: Obtain fresh goat or pig stomach and isolate the fundic mucosa. Wash thoroughly with ice-cold saline.

  • Homogenization: Mince the mucosa and homogenize in 10 volumes of ice-cold homogenization buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspension and Storage: Resuspend the pellet in suspension buffer. Determine the protein concentration using the Bradford method. Store at -80°C.

3.1.3. Inhibition Assay Procedure [2][4]

  • Pre-incubation: In a 96-well plate, mix the microsomal preparation with varying concentrations of the test Esaprazole analog or standard Esomeprazole. For the control, add the vehicle (DMSO). Pre-incubate at 37°C for 30-60 minutes.

  • Reaction Initiation: Add the assay buffer to the wells, followed by 2 mM ATP to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Phosphate Quantification:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer an aliquot of the supernatant to a new plate.

    • Add the colorimetric reagent and incubate at room temperature for 20-30 minutes for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm or 820 nm).

  • Calculation: Calculate the amount of inorganic phosphate released using a standard curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the Esaprazole analogs on a relevant cell line, such as a gastric cancer cell line (e.g., AGS), to determine the therapeutic window.

3.2.1. Materials and Reagents

  • Cell Line: AGS (human gastric adenocarcinoma) cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Test Compounds: Novel Esaprazole analogs dissolved in DMSO.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

3.2.2. Assay Procedure

  • Cell Seeding: Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Esaprazole analogs for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation

The quantitative data from the in-vitro studies of a hypothetical Esaprazole analog (Analog X) compared to Esomeprazole are summarized below.

Table 1: H+/K+-ATPase Inhibition by Esaprazole Analog X and Esomeprazole

CompoundIC₅₀ (µM)
Esomeprazole1.7
Analog X2.5

IC₅₀ values represent the concentration required for 50% inhibition of H+/K+-ATPase activity. Data are presented as the mean of three independent experiments.

Table 2: Cytotoxicity of Esaprazole Analog X and Esomeprazole on AGS Cells

CompoundCC₅₀ (µM) after 48h
Esomeprazole> 100
Analog X> 100

CC₅₀ values represent the concentration at which 50% of cell viability is lost. Data are presented as the mean of three independent experiments.

Visualizations

Signaling Pathway of H+/K+-ATPase Inhibition

The following diagram illustrates the mechanism of action of Esaprazole and its analogs.

G cluster_parietal_cell Gastric Parietal Cell Prodrug Esaprazole Analog (Prodrug) ActiveForm Active Sulfenamide Prodrug->ActiveForm Acidic Environment (Secretory Canaliculi) HKATPase H+/K+-ATPase (Proton Pump) ActiveForm->HKATPase Covalent Binding (Irreversible Inhibition) Lumen Gastric Lumen (H+) HKATPase->Lumen H+ Secretion (Blocked)

Caption: Mechanism of H+/K+-ATPase inhibition by Esaprazole analogs.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

The workflow for determining the inhibitory potential of the novel analogs is depicted below.

G Start Start: Gastric Mucosa Homogenization Homogenization & Centrifugation Start->Homogenization Microsomes Isolate Microsomal Fraction (H+/K+-ATPase) Homogenization->Microsomes Preincubation Pre-incubation with Esaprazole Analog Microsomes->Preincubation Reaction Add ATP to Initiate Reaction Preincubation->Reaction Termination Stop Reaction with TCA Reaction->Termination Quantification Quantify Inorganic Phosphate Termination->Quantification Analysis Calculate % Inhibition & IC50 Quantification->Analysis End End Analysis->End G Start Synthesized Esaprazole Analogs InVitroScreening In-Vitro Screening (H+/K+-ATPase Assay) Start->InVitroScreening PotencyCheck Potent Inhibition? (Low IC50) InVitroScreening->PotencyCheck CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) PotencyCheck->CytotoxicityAssay Yes Discard Discard or Modify PotencyCheck->Discard No SafetyCheck Low Cytotoxicity? (High CC50) CytotoxicityAssay->SafetyCheck LeadCandidate Lead Candidate for Further Development SafetyCheck->LeadCandidate Yes SafetyCheck->Discard No

References

The Pivotal Role of the Cyclopropyl Moiety: A Deep Dive into the Structure-Activity Relationship of 1-Cyclopropylpiperazine Compounds as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-cyclopropylpiperazine derivatives, a significant scaffold in the development of novel ligands for dopamine receptors. Aimed at researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on how structural modifications to this core influence binding affinity and selectivity, particularly at the D2 and D4 dopamine receptor subtypes. This guide incorporates detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding of the SAR landscape of these compounds.

The this compound motif is a key structural element in a variety of biologically active compounds. Its unique conformational constraints and electronic properties conferred by the cyclopropyl group make it a valuable component in the design of ligands targeting the central nervous system. This guide focuses on the well-documented role of arylpiperazine derivatives as dopamine receptor modulators, with a specific emphasis on analogs featuring the this compound core.

Quantitative Structure-Activity Relationship (SAR) Analysis

The affinity of this compound derivatives for dopamine receptors is profoundly influenced by the nature and position of substituents on the aryl ring attached to the piperazine nitrogen at the 4-position. The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazine analogs for the human dopamine D2 and D4 receptors. While these compounds bear a phenylcyclopropylmethyl group instead of a simple cyclopropyl group, the SAR trends observed for the 4-arylpiperazine portion are highly relevant to the broader class of this compound compounds. Lower Kᵢ values indicate higher binding affinity.

Compound IDR (Substitution on Phenyl Ring)D2 Kᵢ (nM)D4 Kᵢ (nM)D2/D4 Selectivity Ratio
5a H37480.77
5k 2,4-diClNot ReportedNot ReportedNot Reported
5l (1R,2R) 2,4-diCl121100.11
5m (1S,2S) 2,4-diCl2001118.18
5r 2,4-diMeNot ReportedNot ReportedNot Reported
5s (1R,2R) 2,4-diMe301500.20
5t (1S,2S) 2,4-diMe90109.00

Data sourced from a study on trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines, which provides valuable insights into the SAR of the 4-arylpiperazine moiety.[1]

The data reveals that substitutions on the aryl ring significantly impact both affinity and selectivity. For instance, the introduction of dichloro or dimethyl groups at the 2 and 4 positions of the phenyl ring, combined with specific stereochemistry of the cyclopropyl group, can shift the selectivity profile towards either the D2 or D4 receptor.[1] Specifically, the (1S,2S) enantiomers (5m and 5t) demonstrate a clear preference for the D4 receptor, with D2/D4 selectivity ratios of approximately 18 and 9, respectively.[1] In contrast, the (1R,2R) enantiomers (5l and 5s) show higher affinity for the D2 receptor.[1] This highlights the critical role of stereochemistry in determining the pharmacological profile of these compounds.

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and binding characteristics of these compounds, various in vitro assays are employed. The following diagrams illustrate a typical experimental workflow for a competitive radioligand binding assay and a simplified representation of the dopamine D2 receptor signaling pathway.

experimental_workflow start Start: Compound Synthesis and Purification receptor_prep Dopamine Receptor Membrane Preparation start->receptor_prep radioligand Radioligand Selection (e.g., [3H]Spiperone) start->radioligand assay_setup Assay Setup: Incubate membranes, radioligand, and test compound receptor_prep->assay_setup radioligand->assay_setup filtration Rapid Filtration to Separate Bound and Free Ligand assay_setup->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation data_analysis Data Analysis: Calculate IC50 and Ki values scintillation->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Identification of Lead Compounds sar_analysis->end dopamine_signaling ligand Dopamine or This compound Analog d2r Dopamine D2 Receptor (D2R) ligand->d2r Binds to g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp Decreased cAMP Production ac->camp Leads to downstream Downstream Cellular Effects camp->downstream

References

Methodological & Application

Synthesis of 1-Cyclopropylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylpiperazine is a crucial building block and key intermediate in the synthesis of various pharmaceutical compounds, including agents with neuroprotective properties and kinase inhibitors.[1][2][3] Its unique structural combination of a piperazine ring and a cyclopropyl group makes it a valuable moiety in medicinal chemistry for modulating the pharmacological profiles of drug candidates.[4] This document provides detailed application notes on the primary synthetic routes to this compound and its derivatives, complete with experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Introduction

The piperazine scaffold is a prevalent feature in a multitude of FDA-approved drugs, owing to its ability to influence solubility, lipophilicity, and receptor-binding affinity.[5] The incorporation of a cyclopropyl group can further enhance metabolic stability and binding interactions. Consequently, efficient and scalable synthetic methods for this compound are of significant interest to the pharmaceutical industry. This document outlines two primary and effective methods for its synthesis: the acylation of a protected piperazine followed by reduction, and the direct N-alkylation of piperazine.

Comparative Synthesis Data

The selection of a synthetic route often depends on factors such as starting material availability, desired purity, and scalability. The following table summarizes quantitative data for two common synthetic approaches to this compound and its immediate precursors.

Synthesis RouteKey StepsStarting MaterialsKey ReagentsYieldPurityReference
Route 1: Acylation-Reduction 1. Acylation of N-Boc-piperazine2. Reduction of amide3. DeprotectionN-Boc-piperazine, Cyclopropanecarbonyl chlorideTriethylamine, Sodium borohydride, Boron trifluoride-diethyl ether, HClHigh>98%CN108341792B[6]
Route 2: Deprotection 1. HCl-mediated deprotectiontert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, MethanolHydrochloric acid~100%Not specifiedChemicalBook[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of N-Boc-Piperazine, Reduction, and Deprotection

This protocol is adapted from a multi-step synthesis described in patent literature, which is suitable for large-scale production due to its use of readily available materials and high yields.[6]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve N-Boc-piperazine and triethylamine in an inert solvent such as dichloromethane. The molar ratio of triethylamine to N-Boc-piperazine should be between 1.5:1 and 2.0:1.[6]

  • Acylation: Cool the solution to 0-10°C. Slowly add cyclopropanecarbonyl chloride dropwise to the reaction mixture. The molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine should be between 1.1:1 and 1.3:1.[6]

  • Reaction: Allow the reaction to proceed at a temperature between 0-20°C for 2-4 hours.[6]

  • Work-up: After the reaction is complete, add water to the mixture and perform an extraction to obtain the organic phase. Concentrate the organic phase under reduced pressure to remove the solvent and obtain the solid product, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[6]

Step 2: Synthesis of N-Boc-1-(cyclopropylmethyl)piperazine

  • Reaction Setup: Dissolve the solid product from Step 1 in an ether solvent. Add sodium borohydride to the solution. The molar ratio of sodium borohydride to the starting material should be between 1.5:1 and 2:1.[6]

  • Reduction: Cool the mixture to 0-10°C and slowly add boron trifluoride-diethyl ether dropwise. The molar ratio of boron trifluoride-diethyl ether to the starting material should be between 1.1:1 and 1.5:1.[6]

  • Quenching and Work-up: After the reaction is complete, quench the reaction carefully. Extract the product, and then concentrate the organic phase to remove the solvent, yielding solid N-Boc-1-(cyclopropylmethyl)piperazine.[6]

Step 3: Synthesis of this compound

  • Deprotection: Dissolve the solid from Step 2 in an alcohol solvent. Add concentrated hydrochloric acid dropwise to initiate the removal of the Boc protecting group.[6]

  • Neutralization and Isolation: Once the reaction is complete, basify the solution with an aqueous solution of sodium hydroxide or potassium hydroxide. Extract the product and concentrate the organic phase to obtain this compound.[6]

Protocol 2: Synthesis of Cyclopropyl(piperazin-1-yl)methanone hydrochloride via Deprotection

This protocol details the final deprotection step to yield the hydrochloride salt of the acylated piperazine, a common intermediate.[7]

  • Reaction Setup: To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL), slowly add a 3M solution of hydrochloric acid in methanol (15 mL) at 0°C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Isolation: Upon completion of the reaction, remove the solvent by concentration under reduced pressure. This will afford cyclopropyl(piperazin-1-yl)methanone hydrochloride as an off-white solid. The reported yield for this step is 100% (2.74 g).[7]

  • Characterization: The product can be characterized by ¹H-NMR and LC-MS.[7]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the acylation-reduction pathway.

SynthesisWorkflow Start N-Boc-Piperazine Intermediate1 tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Start->Intermediate1 Acylation Reagent1 Cyclopropanecarbonyl chloride, Triethylamine Intermediate2 N-Boc-1-(cyclopropylmethyl) piperazine Intermediate1->Intermediate2 Reduction Reagent2 Sodium borohydride, Boron trifluoride-diethyl ether End This compound Intermediate2->End Deprotection Reagent3 HCl, then NaOH/KOH

References

Application Notes & Protocols: N-Alkylation of Piperazine with Cyclopropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-cyclopropyl piperazine moiety is a valuable structural motif in medicinal chemistry, found in numerous pharmacologically active compounds. Its synthesis via N-alkylation of the piperazine ring presents a common challenge: achieving selective mono-alkylation while avoiding the formation of the di-alkylated byproduct.[1] This document provides detailed methodologies and protocols for the N-alkylation of piperazine with cyclopropyl bromide, focusing on strategies to ensure high yield and selectivity.

Two primary strategies are generally employed to control the reaction and favor the mono-alkylated product:

  • Direct Alkylation with Stoichiometric Control: This approach involves using a large excess of piperazine relative to the alkylating agent or employing a mono-protonated piperazine salt to reduce the nucleophilicity of the second nitrogen atom.[1][2][3]

  • Protecting Group Strategy: This is often the most reliable method, where one nitrogen of the piperazine is temporarily blocked with a protecting group (e.g., Acetyl, Boc).[1][2][4] Alkylation occurs at the unprotected nitrogen, followed by a deprotection step to yield the desired mono-alkylated product.[4]

Data Presentation: Comparison of N-Alkylation Methodologies

The following tables summarize various reported conditions for the N-mono-alkylation of piperazine and its derivatives with alkyl halides. While specific data for cyclopropyl bromide is limited, these examples provide a strong basis for protocol development.

Table 1: N-Alkylation of Mono-Protected Piperazine Derivatives

Piperazine DerivativeAlkyl HalideBaseSolventTemperatureTimeYieldReference
N-Acetylpiperazine1-BromobutaneK₂CO₃Dry THFRefluxOvernight88% (alkylated intermediate)[4]
N-Boc-piperazineAlkyl HalideK₂CO₃AcetoneRefluxN/AN/A[2]
N-CarbethoxypiperazineBromomethylcyclopropaneK₂CO₃DMFReflux6 hoursN/A[5]
Generic Substituted PiperazineAlkyl BromideK₂CO₃Acetonitrile60-80 °CN/AN/A[1]

Table 2: Direct N-Alkylation of Piperazine (Protecting-Group-Free)

Piperazine FormAlkyl HalideAcid/BaseSolventTemperatureTimeYieldReference
Piperazine (excess)Alkyl HalidePyridine (as base & solvent)PyridineReflux12 hoursN/A[2]
Monopiperazinium Chloridem-Methylbenzyl BromideNone addedEthanol/Water20 °C → 70 °C1.5 hoursN/A[3]
Piperazine Hexahydraten-Amyl BromideHydrochloric AcidEthanol20 °C → 70 °C1.5 hours64%[3]
Piperazine Hexahydrateo-Methylbenzyl BromideHydrochloric AcidEthanol20 °C → 70 °C2.5 hours89%[3]

Key Methodologies & Experimental Protocols

The use of a protecting group is the most cited and reliable method for achieving selective mono-N-alkylation. The following protocol is based on the well-established procedure of alkylating N-acetylpiperazine.[4]

Logical Workflow: Mono-Alkylation Strategies

start Start: N-Alkylation of Piperazine strategy Select Strategy for Mono-alkylation start->strategy protect Strategy 1: Protecting Group strategy->protect  More Reliable direct Strategy 2: Direct Alkylation strategy->direct  Fewer Steps step1_p Step 1: Protect (e.g., Acetylation) protect->step1_p step1_d Use large excess of Piperazine direct->step1_d step2_d OR: Form Monopiperazinium Salt direct->step2_d step2_p Step 2: Alkylate with Cyclopropyl Bromide step1_p->step2_p step3_p Step 3: Deprotect (e.g., Hydrolysis) step2_p->step3_p end_product Product: N-Cyclopropylpiperazine step3_p->end_product step3_d Alkylate with Cyclopropyl Bromide step1_d->step3_d step2_d->step3_d step3_d->end_product

Caption: Strategies for selective mono-N-alkylation of piperazine.

Protocol 1: N-Alkylation of N-Acetylpiperazine with Cyclopropyl Bromide

This protocol is adapted from a general procedure for the alkylation of N-acetylpiperazine.[4] It involves two main stages: the alkylation reaction and the subsequent deprotection (hydrolysis) of the acetyl group.

Part A: Synthesis of 1-Acetyl-4-cyclopropylpiperazine

Materials:

  • N-Acetylpiperazine

  • Cyclopropyl Bromide (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-acetylpiperazine and anhydrous potassium carbonate (1.25 eq).

  • Add dry THF to the flask to create a suspension.

  • With mechanical stirring, add cyclopropyl bromide (1.25 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic salts (K₂CO₃ and KBr) by filtration, washing the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure (in vacuo) to yield the crude product, 1-acetyl-4-cyclopropylpiperazine, typically as an oil.[4] This crude product can often be used in the next step without further purification.

Part B: Hydrolysis of 1-Acetyl-4-cyclopropylpiperazine to N-Cyclopropylpiperazine

Materials:

  • Crude 1-Acetyl-4-cyclopropylpiperazine

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 50%)

  • Dichloromethane or Diethyl Ether for extraction

Procedure:

  • Add the crude 1-acetyl-4-cyclopropylpiperazine to a round-bottom flask.

  • Add an excess of 6M HCl.

  • Heat the mixture to reflux for 12-16 hours to ensure complete hydrolysis of the acetyl group.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the acidic solution by the dropwise addition of a concentrated NaOH solution until the pH is >12. Perform this step in an ice bath to manage the exothermic reaction.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.

  • The resulting crude N-cyclopropylpiperazine can be purified by distillation or column chromatography to yield the final product.[4]

Experimental Workflow Diagram

cluster_A Part A: Alkylation cluster_B Part B: Hydrolysis (Deprotection) reagents reagents process process product product waste waste analysis analysis A1 Combine N-Acetylpiperazine, K₂CO₃, and dry THF A2 Add Cyclopropyl Bromide A1->A2 A3 Reflux Overnight (12-16h) A2->A3 A4 Cool to RT A3->A4 A5 Filter to remove salts A4->A5 A6 Concentrate filtrate in vacuo A5->A6 Liquid salts Inorganic Salts (Waste) A5->salts Solid A_prod Crude 1-Acetyl-4-cyclopropylpiperazine A6->A_prod B1 Add 6M HCl to crude product A_prod->B1 Use directly B2 Reflux Overnight (12-16h) B1->B2 B3 Cool & Basify with NaOH (pH>12) B2->B3 B4 Extract with Organic Solvent B3->B4 B5 Dry & Concentrate Organic Layers B4->B5 B_prod Purified N-Cyclopropylpiperazine B5->B_prod

Caption: Workflow for the synthesis of N-cyclopropylpiperazine.

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)Reference
Low or No Yield - Poor quality/wet reagents or solvents. - Insufficient base strength. - Low reaction temperature.- Ensure use of anhydrous solvents and high-purity reagents. - Use a strong, anhydrous base like K₂CO₃ or Cs₂CO₃. - Ensure the reaction is heated sufficiently (e.g., reflux).[1]
Formation of Di-alkylated Byproduct - Incorrect stoichiometry (piperazine not fully protected). - Rapid addition of alkylating agent.- Ensure the starting material is pure mono-acetylated piperazine. - If using unprotected piperazine, use a large excess (>5 equivalents). - Add the cyclopropyl bromide slowly or dropwise to the reaction.[1]
Reaction Stalls (Incomplete Conversion) - Poor solubility of reagents. - Reversible reaction equilibrium.- Consider a more polar aprotic solvent like DMF to improve solubility. - Ensure a sufficient amount of base (≥1.25 eq) is used to neutralize the HBr byproduct.[1]
Poor Reproducibility - Sensitivity to trace impurities. - Inconsistent inert atmosphere.- Use high-purity reagents and anhydrous solvents. - While not always necessary for this reaction, maintaining an inert atmosphere (Nitrogen/Argon) can prevent side reactions.[1]

References

Application Notes and Protocols for 1-Cyclopropylpiperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1-cyclopropylpiperazine as a versatile building block in solid-phase synthesis (SPS). The methods outlined are suitable for the generation of chemical libraries for drug discovery and medicinal chemistry programs. The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through filtration and washing of the resin-bound product.[1]

Introduction

This compound is a valuable secondary amine building block in medicinal chemistry, often incorporated into structures to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor affinity. Solid-phase synthesis (SPS) provides a robust and efficient platform for the parallel synthesis of compound libraries, making it an ideal strategy for exploring the chemical space around a this compound core.

This document details two common and effective protocols for incorporating this compound onto a solid support: reductive amination of a resin-bound aldehyde and formation of a urea linkage with a resin-bound amine.

Protocol 1: Solid-Phase Synthesis of N-Aryl/Alkyl-N'-Cyclopropylpiperazines via Reductive Amination

This protocol describes the synthesis of a diverse library of substituted piperazines by reacting this compound with a variety of aldehydes immobilized on a solid support. Reductive amination is a reliable method for forming C-N bonds on a solid phase.[2]

Experimental Workflow Diagram

G cluster_resin_prep Resin Preparation cluster_reaction On-Resin Reaction cluster_cleavage Cleavage and Purification resin Aldehyde-Functionalized Resin (e.g., Rink Amide AM Resin) swell Swell Resin in DMF resin->swell 1. Swelling reductive_amination Reductive Amination: 1. Add this compound 2. Add NaBH(OAc)3 swell->reductive_amination 2. Coupling wash1 Wash Resin (DMF, DCM, MeOH) reductive_amination->wash1 3. Washing cleavage Cleavage from Resin (TFA/DCM) wash1->cleavage 4. Cleavage purification Purification (Preparative HPLC) cleavage->purification 5. Purification final_product Final Product: N-Substituted-N'- cyclopropylpiperazine purification->final_product

Caption: Workflow for the solid-phase synthesis of N-substituted-N'-cyclopropylpiperazines.

Detailed Methodology

1. Resin Swelling:

  • Place aldehyde-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) (10 mL per gram of resin) and gently agitate for 1-2 hours at room temperature to swell the resin.

  • Drain the DMF.

2. Reductive Amination:

  • Dissolve this compound (5 equivalents relative to resin loading) in a solution of 1% acetic acid in DMF.

  • Add the solution to the swollen resin and agitate for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 equivalents) to the reaction vessel.

  • Agitate the mixture for 12-18 hours at room temperature.

3. Washing:

  • Drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 10 mL/g), dichloromethane (DCM) (3 x 10 mL/g), and methanol (MeOH) (3 x 10 mL/g).

  • Dry the resin under vacuum.

4. Cleavage from Resin:

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL/g) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure.

5. Purification:

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
ParameterValue/ConditionReference/Note
Resin TypeRink Amide AMAldehyde functionalized
Resin Loading0.5 mmol/gTypical loading
This compound5 equivalentsTo drive the reaction to completion
Reducing AgentSodium Triacetoxyborohydride5 equivalents
Reaction Time12-18 hoursOvernight reaction
Cleavage Cocktail95:2.5:2.5 TFA/H₂O/TISStandard cleavage conditions
Cleavage Time2-3 hours
Expected Purity (Crude)70-90%Dependent on aldehyde substrate
Expected Yield (Isolated)60-85%Dependent on aldehyde substrate

Protocol 2: Solid-Phase Synthesis of Substituted Ureas from this compound

This protocol outlines the synthesis of a library of urea derivatives by reacting this compound with a resin-bound isocyanate or carbamoyl chloride.[3][4] This method is highly efficient for generating diverse urea libraries.

Experimental Workflow Diagram

G cluster_resin_prep Resin Preparation cluster_activation Activation cluster_reaction On-Resin Reaction cluster_cleavage Cleavage and Purification resin Amine-Functionalized Resin (e.g., Rink Amide Resin) swell Swell Resin in DMF resin->swell 1. Swelling activate Formation of Resin-Bound Isocyanate (with Phosgene source) swell->activate 2. Activation urea_formation Urea Formation: Add this compound and DIEA activate->urea_formation 3. Coupling wash1 Wash Resin (DMF, DCM, MeOH) urea_formation->wash1 4. Washing cleavage Cleavage from Resin (TFA/DCM) wash1->cleavage 5. Cleavage purification Purification (Preparative HPLC) cleavage->purification 6. Purification final_product Final Product: Substituted Urea Derivative purification->final_product

Caption: Workflow for the solid-phase synthesis of urea derivatives from this compound.

Detailed Methodology

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin (~0.5 mmol/g) in DMF (10 mL/g) for 1-2 hours.

  • Drain the DMF.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 15 minutes).

  • Wash the resin with DMF (5 x 10 mL/g).

2. Formation of Resin-Bound Isocyanate:

  • Caution: This step involves a phosgene source and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Swell the deprotected amine resin in anhydrous DCM.

  • Add a solution of triphosgene (0.5 equivalents relative to resin loading) in anhydrous DCM to the resin, followed by the dropwise addition of N,N-diisopropylethylamine (DIEA) (5 equivalents).

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with anhydrous DCM (5 x 10 mL/g).

3. Urea Formation:

  • Dissolve this compound (5 equivalents) and DIEA (5 equivalents) in DMF.

  • Add the solution to the resin-bound isocyanate.

  • Agitate the mixture for 4-6 hours at room temperature.

4. Washing:

  • Drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and MeOH (3 x 10 mL/g).

  • Dry the resin under vacuum.

5. Cleavage from Resin:

  • Cleave the product from the resin using a 95:2.5:2.5 TFA/H₂O/TIS cocktail for 2-3 hours.

  • Collect the filtrate and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by preparative RP-HPLC.

Quantitative Data Summary
ParameterValue/ConditionReference/Note
Resin TypeRink AmideAmine functionalized
Resin Loading0.5 mmol/gTypical loading
Activating AgentTriphosgene (0.5 eq) / DIEA (5 eq)Forms resin-bound isocyanate
This compound5 equivalentsNucleophile for urea formation
Reaction Time4-6 hoursFor urea formation
Cleavage Cocktail95:2.5:2.5 TFA/H₂O/TISStandard cleavage conditions
Cleavage Time2-3 hours
Expected Purity (Crude)75-95%
Expected Yield (Isolated)65-90%

These protocols provide a foundation for the successful incorporation of this compound into diverse molecular scaffolds using solid-phase synthesis techniques. The specific reaction conditions, including solvents, temperatures, and reaction times, may require optimization depending on the specific substrates used.

References

Application of 1-Cyclopropylpiperazine and its Analogs in CNS Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives are a prominent class of compounds in central nervous system (CNS) drug discovery, known for their interactions with a variety of neurotransmitter receptors. 1-Cyclopropylpiperazine, as a member of this family, is a valuable scaffold for the development of novel therapeutic agents targeting neurological and psychiatric disorders. Understanding the binding affinity of such compounds to various CNS receptors is a critical step in drug development, providing insights into their potential efficacy and side-effect profiles. This document provides a detailed overview of the application of this compound and its analogs in CNS receptor binding assays, including protocols and data interpretation.

While comprehensive binding data for this compound is not extensively available in the public domain, the following sections will utilize data from closely related arylpiperazine analogs to illustrate the principles and methodologies of its application in CNS receptor binding assays. This approach provides a representative understanding of how a compound like this compound would be profiled.

Data Presentation: Representative Binding Affinities of Arylpiperazine Analogs

The binding affinities of various arylpiperazine derivatives at key CNS receptors are summarized in the table below. This data, gathered from public scientific literature, showcases the typical receptor interaction profiles for this class of compounds. The data is presented as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), both of which are measures of a compound's binding affinity to a receptor. A lower value indicates a higher binding affinity.

Compound ClassReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Reference Compound
Arylpiperazines 5-HT₁ₐ1.2 - 21.3-8-OH-DPAT
5-HT₂ₐ-~360 - 1300Ketanserin
Dopamine D₂~53-Spiperone
Dopamine D₃0.3 - 0.9-(+)-Butaclamol
α₁-Adrenergic~11.957.6 - 182Prazosin
μ-Opioid (MOR)~2.8 - 49.7-DAMGO

Note: The data presented are for various arylpiperazine derivatives and not specifically for this compound. This table is for illustrative purposes to demonstrate the potential receptor targets for this class of compounds.

Experimental Protocols

A fundamental technique to determine the binding affinity of a test compound like this compound is the competitive radioligand binding assay. This assay measures the ability of the test compound to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity.

General Protocol for a Competitive Radioligand Binding Assay (e.g., for the 5-HT₁ₐ Receptor)

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of the receptor (e.g., rat hippocampus).

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ receptor agonist).

  • Test Compound: this compound or its analog.

  • Reference Compound: Serotonin or another known 5-HT₁ₐ ligand for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • Glass Fiber Filters: (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • 96-well Plates: For performing the assay.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Liquid Scintillation Counter: To measure radioactivity.

2. Membrane Preparation:

  • Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.

  • Homogenize the tissue/cells using a Polytron or Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) over a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Receptor membranes, radioligand (at a concentration close to its Kₑ), and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled reference compound (e.g., 10 µM Serotonin).

    • Test Compound Wells: Receptor membranes, radioligand, and each concentration of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand (which passes through).

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For each concentration of the test compound, determine the percentage of specific binding that has been inhibited.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations

Experimental Workflow for Competitive Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions prep_plates Prepare 96-well Plates prep_reagents->prep_plates add_components Add Components to Wells: - Total Binding - Non-specific Binding - Test Compound prep_plates->add_components incubation Incubate to Reach Equilibrium add_components->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Ligand (e.g., this compound analog) receptor GPCR (e.g., 5-HT1A) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A generic G-protein coupled receptor signaling pathway.

Protocol for the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, commonly known as ciprofloxacin. Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used for treating various bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2] The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The synthesis of ciprofloxacin has evolved since its initial development by Bayer in 1983.[2] Various synthetic routes have been established, with a common strategy focusing on the construction of the quinolone core followed by the introduction of the piperazine substituent.[2] This document outlines a widely recognized and effective synthesis route starting from 2,4-dichloro-5-fluorobenzoyl chloride. Additionally, a streamlined, three-step, high-yield synthesis has been developed, offering significant improvements by reducing the number of steps and utilizing more affordable starting materials.[1]

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a multi-step process involving the formation of a key intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, followed by a nucleophilic substitution reaction with piperazine.

Synthesis_Workflow A 2,4-dichloro-5-fluorobenzoyl chloride C Acylation & Enamine Formation A->C B Methyl 3-dimethylaminoacrylate B->C D Intermediate A C->D Triethylamine, Toluene F Cyclization D->F E Cyclopropylamine E->F G Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate F->G Potassium Carbonate, DMF I Nucleophilic Substitution G->I H Piperazine H->I DMSO J Ciprofloxacin Ester I->J K Hydrolysis J->K NaOH L Ciprofloxacin K->L pH adjustment

Caption: General workflow for the synthesis of Ciprofloxacin.

Quantitative Data Summary

The following table summarizes key quantitative data associated with a representative synthesis of ciprofloxacin and its key intermediate.

ParameterValueReference
Intermediate Synthesis
Starting Material2,4-dichloro-5-fluorobenzoyl chloride[2]
Yield of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate65%
Final Product Synthesis
Starting IntermediateMethyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
Overall Yield (Streamlined Process)60%[3]
Purity MonitoringHPLC[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of ciprofloxacin.

Protocol 1: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol outlines a one-pot synthesis of a key ciprofloxacin intermediate.[2]

Materials:

  • 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol)

  • Toluene (600 ml)

  • Triethylamine (66.5 g, 0.65 mol)

  • 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol)

  • Cyclopropylamine (33.0 g, 0.57 mol)

  • Potassium carbonate (66.0 g, 0.48 mol)

  • N,N-dimethylformamide (DMF) (400 ml)

  • Ice water (2.0 L)

  • Hexane (500 ml)

Procedure:

  • Acylation: In a suitable reaction vessel, dissolve 3-dimethylamino-acrylic acid methyl ester (62.3 g) in toluene (400 ml). Add triethylamine (66.5 g) at 10-15°C over 15 minutes. After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g) in toluene (200 ml) at 10-15°C over 30 minutes. Stir for an additional 10 minutes at room temperature.[2]

  • Enamine Formation: Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Cyclization: After completion of the enamine formation, cool the reaction mass to room temperature. Add cyclopropylamine (33.0 g) to the reaction mixture and stir for 1 hour.[2]

  • Ring Closure: Add potassium carbonate (66.0 g) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.[2]

  • Heating and Isolation: Increase the temperature to 120-125°C, collecting toluene at 110-115°C, and stir for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L). Stir at room temperature for 1.5 hours.[2]

  • Purification: Filter the solid precipitate, wash with water (200 ml) and hexane (500 ml) to obtain methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The expected yield is approximately 85.0 g (65%).

Protocol 2: Synthesis of Ciprofloxacin from the Intermediate

This protocol describes the final step in the synthesis of ciprofloxacin.

Materials:

  • Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.77 mmol)

  • Dimethyl sulfoxide (DMSO) (30 mL)

  • Piperazine (15 mmol)

  • 4 N HCl

Procedure:

  • Nucleophilic Substitution: Dissolve the methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate in dimethyl sulfoxide (DMSO) in a round-bottom flask.[2]

  • Addition of Piperazine: Add piperazine to the mixture and heat to 90°C. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[2]

  • Work-up: Upon complete consumption of the starting material, cool the reaction mixture to room temperature.[2]

  • pH Adjustment and Precipitation: Add 4 N HCl to the mixture to adjust the pH to 7. Allow the ciprofloxacin to precipitate gradually in a 4°C refrigerator.[2]

  • Isolation: Collect the precipitated ciprofloxacin by filtration.

Alternative Streamlined Synthesis

A more recent, streamlined synthesis has been developed that improves upon traditional methods by reducing the number of steps to three high-yielding reactions and starting with more affordable materials.[1] This method involves the earlier insertion of the cyclopropylamine moiety.[1] A key step in this improved process is a chemoselective C-acylation of an enamine intermediate.[1][3] This streamlined approach is also amenable to a continuous flow process, which can reduce costs by requiring fewer reactors and unit operations.[1]

Streamlined_Synthesis Start Affordable Starting Material (e.g., Ethyl-3-ethoxyacrylate) Step1 Enamine Formation (with Cyclopropylamine) Start->Step1 Intermediate1 Enamine Synthon Step1->Intermediate1 Step2 Chemoselective C-acylation Intermediate1->Step2 e.g., 2,4-dichloro-5-fluorobenzoyl chloride, LiHMDS Intermediate2 Key Acylated Intermediate Step2->Intermediate2 Step3 Piperazine Coupling & Ester Hydrolysis Intermediate2->Step3 Piperazine, NaOH Final Ciprofloxacin Step3->Final

References

Application Notes and Protocols for the Scalable Production of 1-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The increasing demand for this intermediate necessitates robust and scalable synthetic methods suitable for industrial production. This document provides detailed application notes and protocols for two primary scalable synthesis routes for this compound: Direct N-Alkylation and Reductive Amination .

Comparative Analysis of Synthetic Routes

The choice of synthetic route for the large-scale production of this compound depends on factors such as raw material cost and availability, process safety, and desired purity. Below is a comparative summary of the two presented methods.

ParameterRoute A: Direct N-AlkylationRoute B: Reductive Amination
Starting Materials Piperazine, Cyclopropyl BromidePiperazine, Cyclopropanone
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)
Typical Yield 60-75%70-85%
Purity (crude) Moderate (risk of di-alkylation)Good to High
Scalability GoodExcellent
Key Advantage Lower cost of starting materials.Higher selectivity for mono-alkylation.
Key Disadvantage Formation of di-cyclopropylpiperazine byproduct.Higher cost and lower availability of cyclopropanone.

Experimental Protocols

Route A: Direct N-Alkylation of Piperazine with Cyclopropyl Bromide

This method involves the direct reaction of an excess of piperazine with cyclopropyl bromide to favor mono-alkylation.

Materials:

  • Piperazine (anhydrous)

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl) in isopropanol

  • Sodium hydroxide (NaOH) solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, charge piperazine (5.0 eq) and ethanol. Stir the mixture to form a solution or a slurry.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the reactor.

  • Addition of Cyclopropyl Bromide: Heat the mixture to 60-70°C. Slowly add cyclopropyl bromide (1.0 eq) via a dropping funnel over 2-3 hours, maintaining the temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C for 8-12 hours. Monitor the reaction progress by GC-MS until the consumption of cyclopropyl bromide is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • To the residue, add toluene and water. Stir and separate the layers.

    • Wash the organic layer with a brine solution.

  • Product Isolation:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving the purified product in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in isopropanol. The resulting solid can be isolated by filtration.

Route B: Reductive Amination of Piperazine with Cyclopropanone

This one-pot method involves the formation of an enamine/iminium intermediate from piperazine and cyclopropanone, which is then reduced in situ.

Materials:

  • Piperazine

  • Cyclopropanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Jacketed glass reactor with overhead stirrer and dropping funnel

  • Cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a jacketed glass reactor, add piperazine (1.5 eq), dichloromethane, and a catalytic amount of acetic acid. Cool the mixture to 0-5°C.

  • Addition of Cyclopropanone: Slowly add cyclopropanone (1.0 eq) to the reaction mixture, maintaining the temperature below 10°C. Stir for 1 hour at this temperature to allow for the formation of the intermediate.

  • Reduction: In portions, add sodium triacetoxyborohydride (1.5 eq) to the suspension, keeping the internal temperature below 15°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by LC-MS or GC-MS for the disappearance of the starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation.

Quality Control

The purity of the final product should be assessed using standard analytical techniques.

Analytical MethodPurposeTypical Results
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the identity and purity of the product.Purity >98%, with the mass spectrum corresponding to this compound.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the product.Purity >98% (by area normalization).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the product.Spectra consistent with the structure of this compound.

Visualizations

experimental_workflow cluster_route_A Route A: Direct N-Alkylation cluster_route_B Route B: Reductive Amination A_start Piperazine + Cyclopropyl Bromide A_react N-Alkylation (Ethanol, K₂CO₃, 60-70°C) A_start->A_react A_workup Work-up (Filtration, Extraction) A_react->A_workup A_purify Purification (Vacuum Distillation) A_workup->A_purify A_end This compound A_purify->A_end B_start Piperazine + Cyclopropanone B_react Reductive Amination (DCM, NaBH(OAc)₃) B_start->B_react B_workup Work-up (Quenching, Extraction) B_react->B_workup B_purify Purification (Vacuum Distillation) B_workup->B_purify B_end This compound B_purify->B_end

Caption: Comparative workflow for the synthesis of this compound.

logical_relationship reagents Starting Materials - Piperazine - Cyclopropylating Agent synthesis Chemical Synthesis reagents->synthesis crude_product Crude Product synthesis->crude_product purification Purification - Distillation - Recrystallization crude_product->purification final_product Pure this compound purification->final_product qc Quality Control - GC-MS - HPLC - NMR final_product->qc

Caption: General logical flow for the production of this compound.

Application Notes and Protocols: 1-Cyclopropylpiperazine in the Synthesis of CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 1-cyclopropylpiperazine moiety in the development of C-X-C chemokine receptor type 4 (CXCR4) antagonists. This document includes a summary of the CXCR4 signaling pathway, detailed synthetic protocols for incorporating the cyclopropylpiperazine group, and a compilation of relevant biological data.

Introduction to CXCR4 and its Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, upon binding its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), activates intracellular signaling cascades.[1][2] This signaling is crucial for various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[2] However, the CXCR4/CXCL12 axis is also implicated in the pathology of numerous diseases, including HIV entry into T-cells, various cancers, and inflammatory conditions.[3][4] Consequently, the development of CXCR4 antagonists is a significant area of research in drug discovery.

Small molecule antagonists, such as Plerixafor (AMD3100), have been developed and approved for clinical use, primarily for mobilizing hematopoietic stem cells.[1][4] Medicinal chemistry efforts have explored various scaffolds to improve the drug-like properties of CXCR4 antagonists, with a focus on enhancing oral bioavailability and reducing off-target effects.[2] The incorporation of a piperazine moiety has been a successful strategy in developing potent CXCR4 antagonists.[3] The this compound group, in particular, is of interest for its potential to modulate potency, selectivity, and pharmacokinetic properties.

The CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a cascade of downstream signaling events that regulate cellular processes such as chemotaxis, survival, and proliferation.

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activation CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binding PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Cell_Responses Cellular Responses (Chemotaxis, Survival, Proliferation) Ca_flux->Cell_Responses MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Akt->Cell_Responses MAPK->Cell_Responses

Caption: CXCR4 Signaling Pathway.

Synthesis of CXCR4 Antagonists Incorporating this compound

The synthesis of CXCR4 antagonists featuring a this compound moiety can be achieved through several established synthetic methodologies. A common approach involves the coupling of this compound to a suitable heterocyclic core, often via Buchwald-Hartwig amination or reductive amination.

Below is a generalized synthetic workflow illustrating the key steps in the preparation of a tetrahydroisoquinoline-based CXCR4 antagonist with a this compound side chain.

Synthetic_Workflow Starting_Material Protected Tetrahydroisoquinoline Precursor Intermediate Coupled Intermediate Starting_Material->Intermediate Buchwald-Hartwig Amination or Reductive Amination Coupling_Partner This compound Coupling_Partner->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Final CXCR4 Antagonist Deprotection->Final_Product

Caption: General Synthetic Workflow.

Experimental Protocols

The following protocols are representative methods for the synthesis of CXCR4 antagonists containing a this compound moiety, based on established procedures for similar compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide or triflate with this compound.

  • Materials:

    • Aryl halide/triflate precursor (1.0 eq)

    • This compound (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Ligand (e.g., BINAP, Xantphos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, NaOtBu, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide/triflate precursor, palladium catalyst, and ligand.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add the anhydrous solvent, followed by this compound and the base.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Reductive Amination

This protocol details the coupling of a carbonyl-containing precursor with this compound via the formation of an imine/enamine intermediate, followed by reduction.

  • Materials:

    • Aldehyde or ketone precursor (1.0 eq)

    • This compound (1.1-1.3 eq)

    • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, 1.5-2.0 eq)

    • Solvent (e.g., dichloroethane, dichloromethane, methanol)

    • Acetic acid (catalytic amount, if necessary)

  • Procedure:

    • Dissolve the aldehyde or ketone precursor in the chosen solvent in a reaction vessel.

    • Add this compound and stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

    • Add the reducing agent portion-wise, monitoring for gas evolution.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Biological Activity of Related Piperazine-Containing CXCR4 Antagonists

Table 1: In Vitro Activity of N-Aryl Piperazine CXCR4 Antagonists [3]

CompoundStereoisomerLinkerAromatic GroupInhibition of X4 HIV-1IIIB (IC₅₀, nM)Inhibition of SDF-1 Induced Ca²⁺ Release (IC₅₀, nM)
49b Upper RfCarbonyl4-Chlorophenyl206
51a Upper RfSulfonamidePhenyl502
54a Upper RfSulfonamide4-Methylphenyl15012
55a Upper RfSulfonamide4-Methoxyphenyl11011
56a Upper RfSulfonamide4-Chlorophenyl460071
63a/b Mixture-N-H>10,0002000

Table 2: In Vitro Activity of N-Alkyl Piperazine CXCR4 Antagonists [1]

CompoundCore ScaffoldN-Alkyl Piperazine Side ChainCXCR4 Ca²⁺ Flux (IC₅₀, nM)mAChR Ca²⁺ Flux (IC₅₀, µM)CYP450 2D6 (IC₅₀, µM)PAMPA Pe (nm/s)
16 TetrahydroisoquinolineN-Propyl29>171.10
35 BenzimidazoleN-Propyl12>170.44117
37 BenzimidazoleN-Propyl11>17>20102
43 TetrahydroisoquinolineN-Methyl2706.560.8118
44 TetrahydroisoquinolineN-Ethyl35>17>201

Conclusion

The incorporation of a this compound moiety into CXCR4 antagonist scaffolds represents a promising strategy for the development of novel therapeutics. The synthetic protocols outlined provide a foundation for the synthesis of such compounds, leveraging well-established chemical transformations. The biological data from related N-substituted piperazine analogs highlight the potential for achieving high potency and favorable drug-like properties. Further research is warranted to synthesize and evaluate CXCR4 antagonists specifically containing the this compound group to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropylpiperazine (C7H14N2, Mol. Wt.: 126.20 g/mol ) is a piperazine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity and structural integrity are paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are essential for its comprehensive characterization. This document provides detailed application notes and experimental protocols for the analysis of this compound using several key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. These methods are designed for researchers, scientists, and drug development professionals involved in quality control and chemical synthesis.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a primary technique for assessing the purity of this compound and quantifying it in reaction mixtures or final products. Since the native molecule lacks a strong chromophore for UV detection, derivatization or the use of alternative detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is often necessary.[2] An alternative approach for purity analysis without a derivatization agent is to use a low UV wavelength (e.g., ~210 nm) where the amine functional groups exhibit some absorbance.

Quantitative Data Summary: HPLC

ParameterValueNotes
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard column for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)Gradient or isocratic elution can be used. TFA acts as an ion-pairing agent to improve peak shape.
Expected Retention Time 4-8 minutesHighly dependent on the specific method parameters (gradient, flow rate, etc.).
Detector UV at 210 nm, ELSD, CAD, or MSUV detection is less sensitive; ELSD/CAD/MS are preferred for accurate quantification.[2]
Linearity Range 0.1 - 100 µg/mLTypical range, must be validated for the specific method and detector.

Experimental Protocol: HPLC Purity Assay

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in deionized water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or ELSD/CAD/MS detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 210 nm (if using UV).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution six times to check for system suitability (%RSD < 2.0%).

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, especially for detecting volatile impurities.[3] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. The method provides a characteristic retention time and a mass spectrum that serves as a molecular fingerprint.[4]

Quantitative Data Summary: GC-MS

ParameterValueNotes
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose column suitable for a wide range of analytes.
Expected Retention Time 8-12 minutesDependent on the temperature program.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.
Key Mass Fragments (m/z) 126 (M+), 111, 97, 83, 69, 56Predicted fragments. The molecular ion (M+) at m/z 126 should be observable.
LOD/LOQ Low ng/mL rangeMust be experimentally determined and validated.

Experimental Protocol: GC-MS Identification and Impurity Profiling

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution with methanol.

    • Prepare the sample solution by dissolving the test material in methanol to a final concentration of approximately 10 µg/mL.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or Split 10:1 for concentrated samples), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference library or the standard.

    • Integrate all peaks in the total ion chromatogram (TIC) to assess purity and identify potential impurities by interpreting their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Quantitative Data Summary: Predicted NMR Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~2.7 - 2.9t (triplet)4HPiperazine CH₂ (adjacent to NH)
~2.4 - 2.6t (triplet)4HPiperazine CH₂ (adjacent to N-cyclopropyl)
~1.5 - 1.7m (multiplet)1HCyclopropyl CH
~1.0 (broad)s (singlet)1HPiperazine NH
~0.3 - 0.5m (multiplet)2HCyclopropyl CH₂
~0.0 - 0.2m (multiplet)2HCyclopropyl CH₂
¹³C NMR ~55--Piperazine CH₂ (adjacent to N-cyclopropyl)
~46--Piperazine CH₂ (adjacent to NH)
~10--Cyclopropyl CH
~5--Cyclopropyl CH₂

Note: Predicted shifts are based on typical values for similar structures and should be confirmed experimentally. The solvent used is CDCl₃.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Instrumental Parameters (300 or 400 MHz Spectrometer):

    • Spectrometer Frequency: e.g., 400 MHz for ¹H, 100 MHz for ¹³C.

    • Acquisition Parameters for ¹H:

      • Pulse Angle: 30-45°.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 8-16.

    • Acquisition Parameters for ¹³C:

      • Technique: Proton-decoupled.

      • Pulse Angle: 45°.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the solvent residual peak or TMS.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to expected values and correlation spectra (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is a rapid and simple method used to identify the key functional groups present in a molecule. For this compound, IR can confirm the presence of the N-H bond of the secondary amine and the C-H bonds of the aliphatic rings.

Quantitative Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3250 - 3350Medium, broadN-H StretchSecondary Amine (Piperazine)
2800 - 3000StrongC-H StretchAliphatic (Piperazine & Cyclopropyl)
1450 - 1500MediumC-H BendCH₂ Scissoring
1100 - 1200StrongC-N StretchAliphatic Amine

Note: The N-H stretch may be broad due to hydrogen bonding.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumental Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the major absorption peaks in the spectrum.

    • Compare the peak positions and shapes to the expected values for the functional groups present in this compound to confirm its identity.

Visualizations

Analytical_Workflow cluster_start Sample Preparation cluster_results Data Analysis & Reporting Start This compound Sample HPLC HPLC (Purity Assay) Start->HPLC GCMS GC-MS (Identification & Impurities) Start->GCMS NMR NMR (Structure Elucidation) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR Purity Purity Report (% Area) HPLC->Purity Identity Structural Confirmation (Mass Spectrum, NMR Shifts) GCMS->Identity NMR->Identity IR->Identity Report Comprehensive Certificate of Analysis Purity->Report Identity->Report Logical_Relationship cluster_identity Primary Identification & Structure cluster_separation Purity & Impurity Profiling cluster_confirmation Functional Group Confirmation NMR NMR (¹H, ¹³C) Definitive Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) IR IR Spectroscopy (N-H, C-N, C-H bonds) NMR->IR Orthogonal Methods Report Complete Characterization NMR->Report MS->Report HPLC HPLC (Quantitative Purity) HPLC->MS Hyphenated Technique (LC-MS) GC GC (Volatile Impurities) HPLC->Report GC->MS Hyphenated Technique (GC-MS) GC->Report IR->Report

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-Cyclopropylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of 1-Cyclopropylpiperazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My yield is consistently low in the reductive amination of piperazine with cyclopropanecarboxaldehyde. What are the likely causes and solutions?

Answer:

Low yields in this reaction are often traced back to the reactivity of the aldehyde, the efficiency of the reducing agent, or competing side reactions.

Potential Causes & Troubleshooting Steps:

  • Aldehyde Instability: Cyclopropanecarboxaldehyde can be prone to polymerization or oxidation.

    • Troubleshooting: Use freshly distilled or recently purchased aldehyde. Ensure proper storage conditions (cool, dark, and under an inert atmosphere).

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting: Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations. Ensure it is anhydrous and added portion-wise to control the reaction rate. If using other borohydrides like sodium cyanoborohydride, careful pH control is necessary.

  • Formation of Side Products: Over-alkylation to form 1,4-dicyclopropylpiperazine is a common side reaction.

    • Troubleshooting: Use a molar excess of piperazine (2-3 equivalents) to favor mono-alkylation. The reaction can also be performed with a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.

Question 2: I am experiencing a low yield in the acylation of piperazine with cyclopropanecarbonyl chloride, followed by reduction. Where should I start troubleshooting?

Answer:

This two-step process has several critical points that can impact the final yield.

Potential Causes & Troubleshooting Steps:

  • Inefficient Acylation: The initial acylation reaction may be incomplete.

    • Troubleshooting:

      • Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Ensure the base is dry.

      • Reaction Temperature: Perform the acylation at a low temperature (e.g., 0 °C) to control the reactivity of the acid chloride and minimize side reactions.

      • Moisture: The reaction is sensitive to moisture, which can hydrolyze the cyclopropanecarbonyl chloride. Ensure all glassware is oven-dried and reactants are anhydrous.

  • Difficulties in the Reduction Step: The reduction of the resulting amide can be challenging.

    • Troubleshooting:

      • Reducing Agent: Strong reducing agents like lithium aluminum hydride (LAH) or borane (BH3) are typically required to reduce the amide. Ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions.

      • Work-up Procedure: The work-up after reduction (especially with LAH) is critical. Follow established procedures (e.g., Fieser work-up) to avoid loss of product into the aluminum salts.

Question 3: My deprotection of N-Boc-1-cyclopropylpiperazine is resulting in a low yield of the final product. How can I optimize this step?

Answer:

Low yields during the removal of a tert-butoxycarbonyl (Boc) protecting group often stem from incomplete reaction or degradation of the product.

Potential Causes & Troubleshooting Steps:

  • Incomplete Deprotection: The reaction may not have gone to completion.

    • Troubleshooting:

      • Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. Ensure a sufficient excess of TFA is used. Alternatively, using HCl in an organic solvent like methanol or dioxane can also be effective.[1]

      • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material. Most Boc deprotections are complete within 1-3 hours at room temperature.

  • Product Loss During Work-up: The free amine product can be volatile or lost during extraction.

    • Troubleshooting: After deprotection, carefully neutralize the excess acid with a base (e.g., NaHCO3, NaOH) to a pH of 12-14 before extraction with an organic solvent.[2] Ensure thorough extraction with a suitable solvent like dichloromethane or ethyl acetate. Evaporate the solvent under reduced pressure at a moderate temperature to avoid loss of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Piperazine Derivative Synthesis

Synthesis MethodReactantsBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
N-Alkylation1-Boc-piperazine, Cyclohexyl bromideK2CO3AcetonitrileReflux296.6[3]
AcylationN-Boc-piperazine, Cyclopropanecarbonyl chlorideTriethylamineDichloromethane0 - 103High (not specified)[4]
Reductive AminationPiperazine, CyclopentanoneH2/Raney NiToluene120469.4[5]
Boc Deprotectiontert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylateHClMethanol0 - 20Overnight100[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation and Reduction of N-Boc-Piperazine

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • To a stirred solution of N-Boc-piperazine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, cool the mixture to 0 °C.

  • Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add water to the reaction mixture and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reduction of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

This step requires a strong reducing agent and should be performed with caution under an inert atmosphere.

  • In a separate flask under argon or nitrogen, prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the LAH suspension to 0 °C.

  • Dissolve the crude product from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield crude this compound.

Step 3: Purification

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Dissolve piperazine (2-3 equivalents) and cyclopropanecarboxaldehyde (1 equivalent) in a suitable solvent such as dichloroethane or methanol.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield Observed in This compound Synthesis reaction_type Identify Synthesis Route start->reaction_type reductive_amination Reductive Amination Issue reaction_type->reductive_amination Reductive Amination acylation_reduction Acylation/Reduction Issue reaction_type->acylation_reduction Acylation then Reduction deprotection Deprotection Issue reaction_type->deprotection Final Deprotection ra_cause1 Check Aldehyde Quality (Freshly Distilled?) reductive_amination->ra_cause1 ar_step Which Step is Failing? acylation_reduction->ar_step dp_cause1 Incomplete Reaction? (Monitor by TLC/LC-MS) deprotection->dp_cause1 ra_cause2 Evaluate Reducing Agent (Anhydrous STAB?) ra_cause1->ra_cause2 ra_cause3 Check for Over-Alkylation (Excess Piperazine?) ra_cause2->ra_cause3 end Optimize and Repeat ra_cause3->end acylation_issue Acylation Problem ar_step->acylation_issue Acylation reduction_issue Reduction Problem ar_step->reduction_issue Reduction ac_cause1 Check Reagents (Anhydrous? Fresh?) acylation_issue->ac_cause1 re_cause1 Verify Reducing Agent (Fresh LAH/Borane?) reduction_issue->re_cause1 ac_cause2 Optimize Conditions (Low Temp? Correct Base?) ac_cause1->ac_cause2 ac_cause2->end re_cause2 Review Work-up (Proper Quenching?) re_cause1->re_cause2 re_cause2->end dp_cause2 Product Loss During Work-up? (Careful Neutralization/Extraction?) dp_cause1->dp_cause2 dp_cause2->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_acylation Route 1: Acylation & Reduction cluster_reductive_amination Route 2: Reductive Amination boc_piperazine N-Boc-Piperazine acylated_intermediate Acylated Intermediate boc_piperazine->acylated_intermediate acyl_chloride Cyclopropanecarbonyl Chloride acyl_chloride->acylated_intermediate reduction Reduction (e.g., LAH) acylated_intermediate->reduction final_product This compound reduction->final_product piperazine Piperazine reductive_amination_step Reductive Amination (e.g., STAB) piperazine->reductive_amination_step aldehyde Cyclopropanecarboxaldehyde aldehyde->reductive_amination_step final_product2 This compound reductive_amination_step->final_product2

Caption: Common synthesis routes for this compound.

References

Technical Support Center: N-Alkylation of Piperazine with Cyclopropyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperazine with cyclopropyl-containing moieties.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperazine with cyclopropylmethyl halides?

A1: The most frequently encountered side reactions are:

  • Di-alkylation: Due to the presence of two nucleophilic nitrogen atoms in the piperazine ring, the formation of a 1,4-disubstituted piperazine is a common byproduct.[1][2]

  • Low Yields/Incomplete Conversion: This can be caused by several factors including poor solubility of reagents, suboptimal reaction temperature, or deactivation of the alkylating agent.

  • Formation of Ring-Opened Byproducts: The cyclopropylmethyl group is susceptible to rearrangement, especially under conditions that favor carbocation formation. This can lead to the formation of cyclobutyl and homoallylic (but-3-en-1-yl) amine byproducts. While not always reported, this is a chemically plausible and frequently observed reactivity pattern for cyclopropylmethyl halides.

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group masks one of the nitrogen atoms, directing alkylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.

  • Control of Stoichiometry: Using a large excess of piperazine relative to the cyclopropylmethyl halide can statistically favor mono-alkylation.

  • Slow Addition of Alkylating Agent: Adding the cyclopropylmethyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.

Q3: What are the expected byproducts from the rearrangement of the cyclopropylmethyl group, and how can I detect them?

A3: The cyclopropylmethyl cation is in equilibrium with the cyclobutyl and homoallyl cations. Therefore, you can expect the formation of N-cyclobutylpiperazine and N-(but-3-en-1-yl)piperazine as byproducts. These byproducts can often be detected and quantified using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the characteristic signals of the cyclobutyl and homoallyl groups, distinguishing them from the desired cyclopropylmethyl product.

Q4: My reaction is sluggish or not going to completion. What are the likely causes?

A4: Incomplete conversion can be due to:

  • Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.

  • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent. If not, consider switching to a more polar aprotic solvent like DMF.

  • Inadequate Base: A weak or insufficient amount of base can lead to the accumulation of ammonium salts, which can inhibit the reaction. Using a strong, non-nucleophilic base like anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield Inactive alkylating agentUse a fresh bottle of cyclopropylmethyl halide.
Low reaction temperatureIncrease the reaction temperature, monitoring for product degradation.
Poor solubility of reagentsSwitch to a more polar aprotic solvent (e.g., DMF).
Insufficient or weak baseUse a stronger, anhydrous base (e.g., K2CO3, Cs2CO3) in at least 1.5-2.0 equivalents.
Formation of Di-alkylated Byproduct Incorrect stoichiometryUse an excess of piperazine (at least 3-5 equivalents).
Rapid addition of alkylating agentAdd the cyclopropylmethyl halide slowly and dropwise.
Unprotected piperazineFor optimal control, use a mono-protected piperazine like N-Boc-piperazine.
Presence of Unexpected Peaks in GC-MS or NMR (Potential Ring-Opened Products) Reaction conditions favoring carbocation formation (e.g., protic solvent, high temperature)Use a polar aprotic solvent (e.g., acetonitrile, DMF). Lower the reaction temperature if possible.
Lewis acid catalysis from impuritiesUse high-purity reagents and anhydrous solvents.
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by using a sufficient amount of a strong base.
Catalyst poisoning (if applicable)Use pure, anhydrous reagents and solvents.
Product is Highly Water-Soluble and Difficult to Extract Formation of a saltDuring work-up, basify the aqueous layer to a pH of 9.5-12 with a base like NaOH or Na2CO3 to deprotonate the piperazine nitrogens and increase solubility in organic solvents.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Protecting Group

This protocol is adapted from a general procedure for the synthesis of 1-cyclopropylmethylpiperazine.

Materials:

  • N-Boc-piperazine

  • Cyclopropylmethyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

Step 1: N-Alkylation

  • To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add cyclopropylmethyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1-(cyclopropylmethyl)piperazine.

Step 2: Deprotection

  • Dissolve the crude product from Step 1 in an alcohol solvent (e.g., methanol).

  • At 40-60 °C, slowly add concentrated hydrochloric acid and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and adjust the pH to >10 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 1-(cyclopropylmethyl)piperazine.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

Reaction Pathway for N-Alkylation of Piperazine with Cyclopropylmethyl Bromide

G cluster_main N-Alkylation of Piperazine cluster_rearrangement Potential Ring-Opening Side Reactions piperazine Piperazine mono_product 1-(Cyclopropylmethyl)piperazine (Desired Product) piperazine->mono_product 1st Alkylation cpmbr Cyclopropylmethyl Bromide cpmbr->mono_product di_product 1,4-bis(Cyclopropylmethyl)piperazine (Di-alkylation Side Product) cpmbr->di_product cpm_cation Cyclopropylmethyl Cation cpmbr->cpm_cation Carbocation Formation mono_product->di_product 2nd Alkylation (Side Reaction) cb_cation Cyclobutyl Cation cpm_cation->cb_cation Rearrangement ha_cation Homoallyl Cation cpm_cation->ha_cation Rearrangement cb_cation->cpm_cation cb_product N-Cyclobutylpiperazine (Side Product) cb_cation->cb_product Trapping by Piperazine ha_cation->cpm_cation ha_product N-(But-3-en-1-yl)piperazine (Side Product) ha_cation->ha_product Trapping by Piperazine

Caption: Reaction scheme showing the desired N-alkylation and potential side reactions.

Troubleshooting Workflow for Low Yield in N-Alkylation

G start Low Yield or Incomplete Reaction check_temp Is the reaction temperature adequate? start->check_temp check_solubility Are all reagents soluble? check_temp->check_solubility Yes increase_temp Increase temperature (e.g., 60-80 °C) check_temp->increase_temp No check_base Is the base strong and anhydrous? check_solubility->check_base Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF) check_solubility->change_solvent No check_reagents Are the reagents of high purity? check_base->check_reagents Yes change_base Use a stronger, anhydrous base (e.g., K2CO3, Cs2CO3) check_base->change_base No use_pure_reagents Use high-purity, anhydrous reagents check_reagents->use_pure_reagents No success Yield Improved check_reagents->success Yes increase_temp->check_solubility change_solvent->check_base change_base->check_reagents use_pure_reagents->success G start Goal: Achieve Mono-alkylation decision Is selective mono-alkylation critical for the synthesis? start->decision use_boc Use N-Boc-piperazine decision->use_boc Yes use_excess Use excess piperazine (3-5 eq.) decision->use_excess No end Proceed with reaction use_boc->end slow_addition Slowly add the alkylating agent use_excess->slow_addition slow_addition->end

References

Technical Support Center: Purification of 1-Cyclopropylpiperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-cyclopropylpiperazine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the nature of the piperazine starting material, which has two reactive nitrogen atoms. Key impurities include:

  • Unreacted Piperazine: Due to incomplete reaction, the starting material is often present in the crude product.

  • N,N'-dicyclopropylpiperazine: This di-substituted byproduct forms when both nitrogen atoms of the piperazine ring react with the cyclopropylating agent. The formation of di-substituted products is a prevalent side reaction in piperazine chemistry.[1]

  • Solvent and Reagent Residues: Residual solvents and unreacted reagents or their byproducts may also be present.

Q2: How can I minimize the formation of the di-substituted byproduct, N,N'-dicyclopropylpiperazine?

A2: Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[1]

  • Slow Addition of Electrophile: Adding the alkylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize di-substitution.[2]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[2]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of acid forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[1]

Q3: What is the best general method for purifying this compound?

A3: The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product. Common methods include:

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as the mono- and di-substituted products, and for removing non-basic impurities.

  • Acid-Base Extraction: Useful for separating the basic piperazine product from non-basic or less basic impurities.[2]

  • Distillation (Vacuum): Suitable for purifying thermally stable, liquid products on a larger scale. Reducing the pressure lowers the boiling point, which can prevent decomposition of the compound.[3][4]

  • Crystallization: If the product or a salt derivative (like the hydrochloride salt) is a solid, recrystallization is a powerful technique for achieving high purity.[2][5]

Q4: My cyclopropylpiperazine derivative appears to be degrading. What are the stability considerations?

A4: The cyclopropylamine moiety can be susceptible to hydrolytic degradation under high pH conditions. It is important to consider the pH of your sample and purification conditions. For long-term storage, converting the free base to a more stable salt, such as the hydrochloride salt, is a common practice.

Troubleshooting Guides

Issue 1: Low Purity of this compound after Initial Work-up

Q: My crude product shows multiple spots on TLC/peaks in GC-MS, indicating low purity. How do I proceed with purification?

A: The presence of multiple components requires a robust purification strategy.

Potential Causes and Solutions:

  • Presence of Unreacted Piperazine and N,N'-dicyclopropylpiperazine:

    • Column Chromatography: This is often the most effective method. Due to the basic nature of piperazines, tailing on silica gel can be an issue. To mitigate this, add a basic modifier like triethylamine (0.1-1%) to the eluent.[2]

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with a dilute acid solution (e.g., 1M HCl). The basic piperazine derivatives will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.[2]

    • Extractive Distillation: For larger scales, extractive distillation using a high-boiling solvent like ethylene glycol can be effective in separating N-alkylpiperazines from piperazine. The ethylene glycol selectively associates with the more polar piperazine, allowing the less polar N-alkylpiperazine to distill off.[1]

  • Residual Non-Basic Impurities:

    • Acid-Base Extraction: As described above, this is an excellent first step to remove non-basic contaminants.

Issue 2: Difficulty in Separating this compound from Piperazine

Q: Unreacted piperazine is difficult to remove from my this compound product. What are the best methods for this separation?

A: The similar basicity and polarity of piperazine and its mono-alkylated derivatives can make separation challenging.

Troubleshooting Steps:

  • Extractive Distillation: This is an industrially relevant method for separating piperazine from N-methylpiperazine and can be adapted for this compound. The introduction of a solvent like ethylene glycol alters the relative volatilities, facilitating separation.[1]

  • Careful Column Chromatography: A well-optimized gradient elution in column chromatography can resolve these compounds. The use of a basic modifier in the eluent is crucial to obtain good peak shape.[2]

  • Conversion to Salts and Selective Crystallization: Converting the mixture to their hydrochloride or other salts and performing a fractional crystallization can be effective, as the solubilities of the different salts may vary significantly in a given solvent system.

Issue 3: Low Recovery After Purification

Q: I am losing a significant amount of my product during purification. What are the likely causes and how can I improve my yield?

A: Low recovery can be due to several factors, from the purification method itself to the handling of the product.

Potential Causes and Solutions:

  • Irreversible Adsorption on Silica Gel: The basic nitrogen of piperazines can strongly interact with the acidic silanol groups on silica gel, leading to product loss.

    • Solution: Deactivate the silica gel by adding triethylamine to the eluent.[2] Alternatively, use a different stationary phase like alumina.

  • Product Volatility: this compound is a relatively low molecular weight compound and may be volatile.

    • Solution: When removing solvent under reduced pressure (e.g., with a rotary evaporator), use a moderate temperature and pressure to avoid co-evaporation of the product.

  • Loss During Extractions: Multiple extractions can lead to cumulative losses.

    • Solution: Ensure the pH is appropriately adjusted during acid-base extractions to ensure the piperazine derivative is fully protonated (in the aqueous layer) or deprotonated (in the organic layer). Perform a sufficient number of extractions to ensure complete transfer between phases.

Data Presentation

Table 1: Strategies to Control Mono- vs. Di-substitution in the Synthesis of N-Alkylpiperazines

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-substituted Yield (%)AdvantagesDisadvantages
Excess Piperazine 5:1 to 10:170-80%One-step, cost-effective.[1]Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-piperazine:Electrophile)>90% (for alkylation step)High selectivity, cleaner reaction.[2]Multi-step process, higher cost.
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.[1]May require longer reaction times.[1]

Table 2: General Solvent Suitability for Purification of Piperazine Derivatives

Purification MethodSuitable Solvents/SystemsComments
Column Chromatography Hexanes/Ethyl Acetate + 0.1-1% TriethylamineA common starting point for silica gel chromatography. The gradient can be adjusted based on product polarity.
Dichloromethane/Methanol + 0.1-1% TriethylamineFor more polar derivatives.
Recrystallization (of Hydrochloride Salt) Ethanol/WaterA polar protic solvent system is often effective for recrystallizing amine salts.
Methanol/IsopropanolAnother option for polar salts.
Acid-Base Extraction Dichloromethane, Ethyl Acetate, TolueneCommon organic solvents for the free base.
1M HCl, 1M H₂SO₄Aqueous acidic solutions for the salt form.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 98:2 hexanes:ethyl acetate) containing 0.5% triethylamine. Gradually increase the polarity of the eluent (e.g., to 90:10 hexanes:ethyl acetate with 0.5% triethylamine).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound free base in a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in the same solvent (or ethereal HCl) until the solution is acidic. The hydrochloride salt may precipitate directly or upon cooling.

  • Dissolution: Take the crude hydrochloride salt and dissolve it in a minimal amount of a hot solvent, such as an ethanol/water mixture.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 3: Purification by Vacuum Distillation (General Guidelines)
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed. Use a magnetic stirrer instead of boiling chips.[7]

  • Evacuation: Begin by slowly evacuating the system to the desired pressure. This will remove any low-boiling solvents.

  • Heating: Gently heat the distillation flask once the system has reached a stable, low pressure. The boiling point of a liquid decreases as the pressure is reduced.[3]

  • Cooling: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification start Piperazine + Cyclopropylating Agent reaction N-Alkylation Reaction start->reaction quench Reaction Quench reaction->quench extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude purify Purification Method (Chromatography, Distillation, or Crystallization) crude->purify analysis Purity Analysis (GC-MS, HPLC, NMR) purify->analysis pure_product Pure this compound analysis->pure_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_major Major Impurity Removal start Low Purity after Synthesis q1 Major Impurities? start->q1 a1 Identify Impurities (Piperazine, Di-substituted) q1->a1 Yes a2 Recrystallization of Product or Salt q1->a2 No (Minor Impurities) c1 Column Chromatography (with base modifier) a1->c1 c2 Acid-Base Extraction a1->c2 c3 Vacuum Distillation a1->c3 end Pure Product a2->end c1->end c2->end c3->end

Caption: A decision-making workflow for troubleshooting low purity issues in this compound purification.

References

Technical Support Center: Optimizing Mono-alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the mono-alkylation of piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the mono-alkylation of piperazine, offering potential causes and solutions to optimize reaction outcomes.

ProblemPossible CausesSolutions
Low to No Yield Inactive catalyst (if applicable): The catalyst may be oxidized or of poor quality.Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1]
Insufficient base strength or amount: The base may not be strong enough to deprotonate the piperazine or neutralize the acid byproduct effectively.Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents: Reagents may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.Switch to a more polar aprotic solvent such as dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1]
Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate.Many N-alkylation reactions require heating. Consider increasing the temperature and monitoring the reaction progress.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry: Using a 1:1 ratio of piperazine to alkylating agent can lead to a second alkylation event on the mono-alkylated product.Use a large excess of piperazine (5-10 fold) relative to the alkylating agent to favor the reaction with an unsubstituted piperazine molecule.[2][3]
Rapid addition of the alkylating agent: A high local concentration of the alkylating agent can increase the likelihood of di-alkylation.Add the alkylating agent slowly or dropwise to the reaction mixture.[1][4]
Unprotected piperazine: Both nitrogen atoms of piperazine are nucleophilic and can react.For optimal control and cleaner reactions, use a mono-protected piperazine such as N-Boc-piperazine.[1][4]
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibrium: The acid byproduct generated during the reaction can protonate the piperazine, reducing its nucleophilicity and slowing down the reaction.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable): Impurities in the reagents or solvents can deactivate the catalyst.Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Product is Highly Water-Soluble and Difficult to Extract Formation of a salt: The mono-alkylated product can be protonated, especially if the reaction work-up is acidic, making it highly soluble in the aqueous phase.During work-up, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it more soluble in organic solvents like dichloromethane or chloroform.[1][5]
Side Reactions/Product Decomposition Unstable alkylating agent or product: The reactants or products may be sensitive to the reaction conditions, particularly temperature.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impurities: Minor variations in the purity of reagents or solvents can affect the reaction outcome.Use high-purity reagents and anhydrous solvents consistently.[1]
Inconsistent inert atmosphere: Exposure to air can deactivate catalysts and lead to side reactions.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve selective mono-alkylation of piperazine?

A1: The main strategies to favor mono-alkylation over di-alkylation are:

  • Use of a Protecting Group: This is the most reliable method. By protecting one nitrogen atom with a group like tert-butoxycarbonyl (Boc), alkylation is directed to the unprotected nitrogen. The protecting group can be removed later.[1][4]

  • Control of Stoichiometry: Using a large excess of piperazine compared to the alkylating agent increases the statistical probability of the alkylating agent reacting with an un-substituted piperazine.[1][3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise maintains a low concentration of the electrophile, reducing the chance of a second alkylation on the already mono-alkylated piperazine.[1][4]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt reduces the nucleophilicity of one nitrogen atom, thus hindering di-alkylation.[1][6]

Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second, different substituent can be introduced at the other nitrogen atom.[2]

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

A3: For direct N-alkylation, strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used as they help to dissolve the reagents. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: The high water solubility is often due to the formation of a salt. To extract the product into an organic layer, you must basify the aqueous layer to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base such as sodium carbonate or sodium hydroxide. This converts the protonated product into its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][5]

Q5: What is reductive amination and why is it a good method for mono-alkylation?

A5: Reductive amination is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.[1] This method is particularly advantageous for preventing the formation of quaternary ammonium salts, which can be a side product in direct alkylation with alkyl halides.[1][4]

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)

This protocol describes a general procedure for the mono-N-alkylation of piperazine using N-Boc-piperazine to ensure mono-selectivity.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl Halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add the anhydrous solvent (acetonitrile or DMF) and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • The Boc protecting group can be removed by treatment with an acid (e.g., trifluoroacetic acid or HCl in dioxane).

Protocol 2: Mono-N-alkylation using Excess Piperazine

This protocol utilizes a large excess of piperazine to statistically favor mono-alkylation.

Materials:

  • Piperazine (5-10 eq)

  • Alkyl Halide (1.0 eq)

  • Potassium Carbonate (2.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[2]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product from the excess piperazine and di-alkylated byproduct.

Protocol 3: Mono-alkylation via Piperazinium Salt

This protocol employs a mono-protonated piperazine salt to deactivate one of the nitrogen atoms.

Materials:

  • Piperazine hexahydrate (1.0 eq)

  • 11.55 N Hydrochloric acid (1.0 eq)

  • Ethanol

  • Alkylating Agent (e.g., p-tert-Butylbenzyl chloride) (0.5 eq)

Procedure:

  • Prepare a solution of piperazine hexahydrate in ethanol.

  • Add the hydrochloric acid to form the monopiperazinium salt in situ.[3]

  • Cool the solution to 20°C and stir.

  • Add the alkylating agent dropwise to the stirred solution.

  • Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.[3]

  • Work-up and isolate the product. This typically involves basifying the solution and extracting the product with an organic solvent.

Data Presentation

Table 1: Comparison of Mono-alkylation Strategies

StrategyKey ReagentsTypical ConditionsSelectivityAdvantagesDisadvantages
Protecting Group N-Boc-piperazine, Alkyl Halide, K₂CO₃MeCN or DMF, 50-80°CHighClean reaction, high yield of mono-product.[4]Requires additional protection and deprotection steps.
Excess Piperazine Piperazine (5-10 eq), Alkyl Halide, K₂CO₃MeCN, Room Temp, 12-24hModerate to GoodOne-step reaction, avoids protecting groups.[2]Requires purification to remove excess piperazine and di-alkylated product.
Piperazinium Salt Piperazine, HCl, Alkylating AgentEthanol, 20-70°CGoodOne-pot procedure, good yields.[3][6]Stoichiometry of acid is critical.
Reductive Amination Piperazine, Aldehyde/Ketone, STABDichloromethane, Room TempHighAvoids formation of quaternary ammonium salts.[1]Two-step, one-pot process.

Visualizations

experimental_workflow_mono_alkylation cluster_strategy1 Strategy 1: Protecting Group cluster_strategy2 Strategy 2: Excess Piperazine s1_start Start with N-Boc-piperazine s1_react Alkylation (Alkyl Halide, Base) s1_start->s1_react s1_product Mono-alkylated N-Boc-piperazine s1_react->s1_product s1_deprotect Deprotection (Acid) s1_product->s1_deprotect s1_end Final Mono-alkylated Product s1_deprotect->s1_end s2_start Start with excess Piperazine s2_react Alkylation (Alkyl Halide, Base) s2_start->s2_react s2_mixture Mixture of Mono, Di, and unreacted Piperazine s2_react->s2_mixture s2_purify Purification (Chromatography) s2_mixture->s2_purify s2_end Isolated Mono-alkylated Product s2_purify->s2_end

Caption: Comparative workflow for achieving selective mono-alkylation of piperazine.

troubleshooting_logic start Low Yield or Di-alkylation? check_protection Is a protecting group used? start->check_protection use_protection Consider using N-Boc-piperazine. check_protection->use_protection No check_stoichiometry Is piperazine in large excess? check_protection->check_stoichiometry Yes optimized Optimized Conditions use_protection->optimized increase_excess Increase piperazine to 5-10 equivalents. check_stoichiometry->increase_excess No check_addition Is alkylating agent added slowly? check_stoichiometry->check_addition Yes increase_excess->optimized slow_addition Add alkylating agent dropwise. check_addition->slow_addition No check_base Is the base strong and anhydrous? check_addition->check_base Yes slow_addition->optimized change_base Use anhydrous K₂CO₃ or Cs₂CO₃. check_base->change_base No check_solvent Are reagents fully dissolved? check_base->check_solvent Yes change_base->optimized change_solvent Switch to a more polar solvent (DMF). check_solvent->change_solvent No check_solvent->optimized Yes change_solvent->optimized

Caption: Troubleshooting decision tree for mono-alkylation of piperazine.

References

By-product formation in 1-Cyclopropylpiperazine synthesis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropylpiperazine. The following information is designed to help you anticipate and resolve common issues related to by-product formation and to provide guidance on mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main synthetic routes for this compound:

  • Direct N-Alkylation: This method involves the reaction of piperazine with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane). It is a straightforward approach but can lead to the formation of the N,N'-disubstituted by-product.

  • Reductive Amination: This route consists of the reaction between piperazine and cyclopropanecarboxaldehyde in the presence of a reducing agent. The choice of reducing agent is critical to avoid side reactions.

  • Acylation followed by Reduction: This is a two-step process where piperazine is first acylated with cyclopropanecarbonyl chloride, often using a protected piperazine like N-Boc-piperazine to ensure mono-acylation. The resulting amide is then reduced to yield this compound. This method generally offers better control over selectivity.[1]

Q2: What is the most common by-product in the direct N-alkylation synthesis of this compound?

A2: The most common by-product is N,N'-dicyclopropylmethylpiperazine. This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the alkylating agent.

Q3: How can I minimize the formation of the N,N'-disubstituted by-product during direct N-alkylation?

A3: Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large excess of piperazine shifts the statistical probability of the reaction towards mono-alkylation.

  • Slow Addition of Alkylating Agent: Adding the cyclopropylmethyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.

  • Use of a Mono-protected Piperazine: Using a starting material like N-Boc-piperazine, where one nitrogen is protected, ensures that alkylation can only occur at the free secondary amine. The protecting group is then removed in a subsequent step.[1]

  • Formation of a Monopiperazinium Salt: Reacting piperazine with one equivalent of acid creates a mono-salt, which deactivates one of the nitrogen atoms, thus favoring mono-alkylation.[2]

Q4: In the reductive amination route, what are the key side reactions to be aware of?

A4: The main side reactions in the reductive amination synthesis of this compound are:

  • Reduction of the Aldehyde: The reducing agent can reduce cyclopropanecarboxaldehyde to cyclopropylmethanol. This is more likely with strong, non-selective reducing agents like sodium borohydride.

  • Over-alkylation: The newly formed this compound can react with another molecule of cyclopropanecarboxaldehyde and be further alkylated, though this is generally less of an issue than with direct alkylation.

Q5: Which reducing agent is recommended for the reductive amination synthesis of this compound?

A5: A mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred. STAB is particularly effective at reducing the intermediate iminium ion in the presence of the starting aldehyde, thereby minimizing the formation of the corresponding alcohol by-product. Sodium cyanoborohydride (NaBH3CN) is also selective but is highly toxic.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct N-Alkylation
Symptom Possible Cause Suggested Solution
Major by-product observed with a higher molecular weight Formation of N,N'-dicyclopropylmethylpiperazine.Increase the molar ratio of piperazine to the cyclopropylmethyl halide (e.g., from 1:1 to 5:1). Add the alkylating agent slowly to the reaction mixture. Consider using N-Boc-piperazine and a subsequent deprotection step.
Significant amount of unreacted piperazine Insufficient alkylating agent or reaction time.Ensure a 1:1 or slight excess of the alkylating agent if mono-alkylation is not the primary concern. Increase the reaction time and/or temperature.
Product is lost during work-up The product may be in the aqueous layer as a salt.After the reaction, basify the aqueous layer to a pH of 10-12 with a suitable base (e.g., NaOH) to deprotonate the product and facilitate its extraction into an organic solvent.
Issue 2: By-product Formation in Reductive Amination
Symptom Possible Cause Suggested Solution
Presence of a significant amount of cyclopropylmethanol The reducing agent is too strong and is reducing the starting aldehyde.Switch to a milder reducing agent such as sodium triacetoxyborohydride (STAB). Alternatively, pre-form the imine by stirring piperazine and cyclopropanecarboxaldehyde together before adding a stronger reducing agent like sodium borohydride.
Incomplete reaction with starting materials remaining Inefficient imine formation.The reaction is often catalyzed by mild acid. Ensure the pH of the reaction mixture is slightly acidic (pH 5-6). The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.
Broad NMR peaks and viscous oil product instead of a crystalline solid Presence of impurities and residual solvents.Purify the product via column chromatography or by crystallization of a salt (e.g., hydrochloride salt). Ensure the work-up procedure effectively removes all acidic or basic residues.[5]

Quantitative Data on By-product Formation

Table 1: Estimated By-product Formation in Direct N-Alkylation of Piperazine with (Bromomethyl)cyclopropane

Molar Ratio (Piperazine:(Bromomethyl)cyclopropane)Estimated % this compoundEstimated % N,N'-DicyclopropylpiperazineEstimated % Unreacted Piperazine
1:140-50%30-40%10-20%
3:160-70%10-20%10-20%
5:175-85%5-10%5-10%

Note: These are estimated values based on general principles of piperazine alkylation and may vary depending on specific reaction conditions.

Table 2: Estimated By-product Formation in Reductive Amination of Piperazine with Cyclopropanecarboxaldehyde

Reducing AgentEstimated % this compoundEstimated % Cyclopropylmethanol
Sodium Borohydride (NaBH₄)60-70%20-30%
Sodium Triacetoxyborohydride (STAB)85-95%<5%

Note: These are estimated values based on the known selectivity of these reducing agents and may vary with reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation-Reduction

This protocol is adapted from a method for the synthesis of 1-cyclopropylmethylpiperazine.[1]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • To a solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.5 eq) in an inert solvent such as dichloromethane, cool the mixture to 0-10 °C.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 0.05 M HCl) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography if necessary.

Step 2: Reduction of the Amide

  • Dissolve the tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq) in an etheral solvent like THF.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the amide is fully reduced (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.

  • Filter the resulting solids and wash with the reaction solvent.

  • Concentrate the filtrate to obtain the crude N-Boc-1-cyclopropylmethylpiperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc-1-cyclopropylmethylpiperazine in a suitable solvent such as methanol or dichloromethane.

  • Add an excess of a strong acid, such as hydrochloric acid in methanol or trifluoroacetic acid.[6]

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of 12-14.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Synthesis_Pathways cluster_0 Direct N-Alkylation cluster_1 Reductive Amination cluster_2 Acylation-Reduction Piperazine Piperazine This compound This compound Piperazine->this compound (Bromomethyl)cyclopropane N,N'-Dicyclopropylpiperazine N,N'-Dicyclopropylpiperazine This compound->N,N'-Dicyclopropylpiperazine (Bromomethyl)cyclopropane (By-product) Piperazine_RA Piperazine Imine Iminium Intermediate Piperazine_RA->Imine Cyclopropanecarboxaldehyde Aldehyde Cyclopropanecarboxaldehyde Alcohol Alcohol Aldehyde->Alcohol Reducing Agent (By-product) Product_RA This compound Imine->Product_RA Reducing Agent Boc-Piperazine Boc-Piperazine Amide Amide Boc-Piperazine->Amide Cyclopropanecarbonyl chloride Boc-Product Boc-Product Amide->Boc-Product Reduction Final_Product Final_Product Boc-Product->Final_Product Deprotection

Caption: Synthetic pathways for this compound.

Troubleshooting_Alkylation Start Low Yield in Direct N-Alkylation Check_Byproduct Major by-product with higher MW? Start->Check_Byproduct Dialkylation Likely N,N'-dialkylation Check_Byproduct->Dialkylation Yes Check_Starting_Material Unreacted piperazine? Check_Byproduct->Check_Starting_Material No Solution_Dialkylation Increase piperazine excess Slow addition of alkylating agent Use mono-protected piperazine Dialkylation->Solution_Dialkylation Incomplete_Reaction Incomplete Reaction Check_Starting_Material->Incomplete_Reaction Yes Solution_Incomplete Increase reaction time/temperature Check stoichiometry Incomplete_Reaction->Solution_Incomplete

Caption: Troubleshooting workflow for direct N-alkylation.

Troubleshooting_Reductive_Amination Start_RA Low Yield in Reductive Amination Check_Alcohol Alcohol by-product (e.g., cyclopropylmethanol)? Start_RA->Check_Alcohol Strong_Reducer Reducing agent too strong Check_Alcohol->Strong_Reducer Yes Check_SM_RA Starting materials remain? Check_Alcohol->Check_SM_RA No Solution_Reducer Use milder reducing agent (STAB) Pre-form imine before reduction Strong_Reducer->Solution_Reducer Inefficient_Imine Inefficient imine formation Check_SM_RA->Inefficient_Imine Yes Solution_Imine Adjust to slightly acidic pH (5-6) Use dehydrating agent Inefficient_Imine->Solution_Imine

Caption: Troubleshooting workflow for reductive amination.

References

Stability issues of 1-Cyclopropylpiperazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles and data from related compounds. As of the date of this document, specific stability studies on 1-cyclopropylpiperazine are not extensively available in the public domain. The provided protocols and potential degradation pathways should be considered as a starting point for your investigations and must be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

A1: this compound contains two key structural features that can be susceptible to degradation under acidic or basic conditions: the piperazine ring and the cyclopropyl group.

  • Piperazine Ring: The piperazine ring is a cyclic diamine. While generally stable, under harsh acidic or basic conditions, particularly at elevated temperatures, it can be susceptible to degradation. The nitrogen atoms make the ring basic and reactive towards acids.[1][2]

  • Cyclopropyl Group: The cyclopropyl group is a strained ring system. Under certain acidic conditions, the ring can undergo opening, which is often facilitated by the formation of a stabilized carbocation. This reactivity is a key consideration in acidic environments.[3] A study on a cyclopropyl amine-containing molecule, GSK2879552, showed hydrolytic degradation under high pH conditions.[4]

Q2: I am observing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?

A2: An unexpected peak in your chromatogram could be a degradation product. Depending on the conditions your sample was exposed to, potential degradation products could arise from:

  • Acid-catalyzed hydrolysis: This could lead to the opening of the cyclopropyl ring.

  • Oxidative degradation: Piperazine and its derivatives are known to undergo oxidative degradation, which can lead to the formation of various products including ring-opened products, formylated derivatives, or oxides.[5]

  • Reaction with formulation components: If your sample is in a formulation, it may react with excipients or other active ingredients.

To identify the unknown peak, techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) would be highly beneficial for determining the molecular weight of the impurity.

Q3: My this compound solution has changed color after storage. What could be the cause?

A3: A change in color, such as turning dark, can be an indication of degradation. Piperazine itself is known to darken upon exposure to light.[6] This could be due to slow oxidation or the formation of minor degradation products that are colored. It is recommended to store this compound solutions protected from light and at a controlled temperature.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in your assay buffer or media. The degradation product may have a different biological activity or be inactive.

  • Troubleshooting Steps:

    • pH and Temperature Check: Verify the pH and temperature of your assay buffer. If possible, adjust the pH to a neutral range where the compound might be more stable.

    • Fresh Sample Preparation: Prepare fresh solutions of this compound immediately before use.

    • Stability Check in Media: Perform a short-term stability study of this compound in your assay media. Analyze the sample by HPLC at different time points to check for degradation.

    • Control Experiments: Include a control where the compound is incubated in the assay media for the duration of the experiment and then analyzed to assess its integrity.

Issue 2: Loss of compound during workup or purification.

  • Possible Cause: Instability of this compound under the pH conditions of your extraction or chromatography.

  • Troubleshooting Steps:

    • pH Control: Maintain a neutral or slightly basic pH during aqueous extractions to keep the amine in its free base form and minimize potential acid-catalyzed degradation.

    • Temperature: Perform all workup and purification steps at a low temperature to minimize thermal degradation.

    • Alternative Chromatography: If using reversed-phase HPLC with acidic mobile phases, consider using a buffered mobile phase or a different chromatographic technique like hydrophilic interaction chromatography (HILIC) if degradation is observed.[7] Normal phase chromatography has also been suggested for piperazine analysis.[8]

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: The following are recommended starting conditions. The extent of degradation should be targeted in the range of 10-20%.[12]

Stress ConditionReagent/ConditionTemperatureTime (hours)
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24
Base Hydrolysis 0.1 M NaOH60°C2, 6, 12, 24
Oxidative 3% H₂O₂Room Temp2, 6, 12, 24
Thermal Solid Compound80°C24, 48, 72
Photolytic Solution & SolidICH Q1B conditionsAs per guidelines

3. Sample Preparation for Analysis:

  • For acidic and basic hydrolysis samples, withdraw aliquots at each time point and neutralize them (with NaOH for acid samples, and HCl for base samples).

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

4. Analytical Method: A stability-indicating HPLC method needs to be developed. Since the piperazine moiety lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.[7][13]

  • Example HPLC-UV Method (after derivatization with NBD-Cl):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water or a buffer. A published method for a piperazine derivative used Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV wavelength appropriate for the derivative (e.g., 340 nm for NBD-Cl derivative).[13]

    • Injection Volume: 10 µL

5. Data Analysis:

  • Analyze the stressed samples by HPLC.

  • Determine the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

  • Ensure that the method separates the parent peak from all degradation product peaks (peak purity analysis).

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradation ProductsRRT of Major Degradant(s)
Control-010000-
Acid Hydrolysis0.1 M HCl2
6
12
24
Base Hydrolysis0.1 M NaOH2
6
12
24
Oxidative3% H₂O₂2
6
12
24
Thermal (Solid)80°C24
48
72
Photolytic (Solution)ICH Q1B-
Photolytic (Solid)ICH Q1B-

RRT = Relative Retention Time

Visualizations

G cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻, elevated temp) cpp This compound protonated_cpp Protonated this compound cpp->protonated_cpp Protonation ring_opened Ring-Opened Product (e.g., via carbocation intermediate) protonated_cpp->ring_opened Cyclopropyl Ring Opening cpp2 This compound degradation_base Potential Minor Degradation (Piperazine ring instability under harsh conditions) cpp2->degradation_base Degradation

Caption: Postulated degradation pathways for this compound.

G start Start: this compound Sample stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress sampling Sample at Various Time Points stress->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end End: Evaluate Degradation Profile analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Preventing di-alkylation during 1-Cyclopropylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropylpiperazine. The primary focus is to address the common challenge of preventing di-alkylation, ensuring a high yield of the desired mono-substituted product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Significant formation of 1,4-dicyclopropylpiperazine byproduct.

  • Question: My reaction is producing a substantial amount of the di-alkylated byproduct, 1,4-dicyclopropylpiperazine. How can I improve the selectivity for the mono-cyclopropyl product?

  • Answer: The formation of the di-alkylated byproduct is a common issue due to the presence of two reactive secondary amine groups in the piperazine ring. Here are several strategies to enhance the selectivity for this compound:

    • Employ a Protecting Group Strategy: This is the most robust method to ensure mono-alkylation. By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), you can selectively perform the reaction on the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1] A typical workflow involves the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by reduction of the carbonyl group and subsequent deprotection of the Boc group.[1]

    • Utilize Stoichiometric Control: Using a large excess of piperazine relative to the cyclopropylating agent can statistically favor mono-alkylation. This ensures that the cyclopropylating agent is more likely to react with an unreacted piperazine molecule rather than the already mono-substituted product.

    • Leverage Piperazine Salts: You can use a mono-protonated piperazine salt, such as piperazine monohydrochloride. The protonated nitrogen is significantly less nucleophilic, thus directing the alkylation to the free secondary amine.[2]

    • Consider Reductive Amination: Instead of direct alkylation with a cyclopropyl halide, reductive amination of cyclopropanecarboxaldehyde with piperazine is an effective alternative. This method is highly selective for producing the mono-alkylated product.[3]

Issue 2: Difficulty in separating this compound from the di-alkylated byproduct.

  • Question: I have a mixture of mono- and di-cyclopropylpiperazine. What are the best methods for purification?

  • Answer: Separating these two products can be challenging due to their similar structures. However, their different physical properties can be exploited for purification:

    • Fractional Distillation: There is a significant difference in the boiling points of mono- and di-alkylated piperazines. Fractional distillation under reduced pressure is an effective method for separating these compounds on a larger scale.

    • Column Chromatography: For smaller scale purifications, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol) can effectively separate the less polar di-substituted product from the more polar mono-substituted product.

    • Acid-Base Extraction: The basicity of the two products differs slightly. Careful pH-controlled extractions can sometimes be used to selectively extract one of the compounds. Since the mono-substituted product has a free secondary amine, it can be protonated and extracted into an aqueous acidic phase, leaving the di-substituted product in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee mono-cyclopropylation of piperazine?

A1: The use of a mono-protected piperazine, such as N-Boc-piperazine, is widely considered the most reliable method.[1] This strategy involves a multi-step synthesis but effectively prevents the formation of the di-alkylated byproduct by physically blocking one of the reactive sites.

Q2: Can I use direct alkylation with a cyclopropyl halide? If so, what are the optimal conditions?

A2: Direct alkylation is feasible but requires careful control to minimize di-alkylation. Key considerations include:

  • Stoichiometry: Use a significant excess of piperazine (at least 3-5 equivalents) to the cyclopropyl halide.

  • Slow Addition: Add the cyclopropyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, further favoring reaction with the excess piperazine.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Q3: Is reductive amination a one-step process for synthesizing this compound?

A3: Reductive amination is typically a one-pot reaction where piperazine is reacted with cyclopropanecarboxaldehyde in the presence of a reducing agent. While it involves the in-situ formation of an iminium intermediate followed by reduction, it is practically considered a single synthetic operation that is highly selective for the mono-alkylated product.[3]

Q4: Are there alternative cyclopropylating agents I can use?

A4: Yes, besides cyclopropyl halides and aldehydes, you can use cyclopropylboronic acid for the N-cyclopropylation of amines.[4] This reaction is typically mediated by a copper catalyst.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Mono-Cyclopropylation of Piperazine

StrategyKey ReagentsTypical SolventKey AdvantagesPotential Challenges
Protecting Group N-Boc-piperazine, Cyclopropanecarbonyl chloride, Reducing agent (e.g., NaBH₄), Acid (for deprotection)Dichloromethane, Ether, AlcoholHigh selectivity for mono-alkylation, reliable and scalable.[1]Multi-step process, requires protection and deprotection steps.
Stoichiometric Control Piperazine (in excess), Cyclopropyl halideAlcohol or aprotic polar solventSimpler one-step reaction.Requires a large excess of piperazine, separation of product from excess starting material can be difficult.
Piperazine Salt Piperazine monohydrochloride, Cyclopropylating agentMethanolOne-pot procedure, avoids the need for protecting groups.[2]Lower nucleophilicity of the reacting amine may require more forcing conditions.
Reductive Amination Piperazine, Cyclopropanecarboxaldehyde, Reducing agent (e.g., NaBH(OAc)₃)DichloromethaneHigh selectivity for mono-alkylation, mild reaction conditions.[3]Availability and stability of cyclopropanecarboxaldehyde.
Chan-Lam Coupling Piperazine, Cyclopropylboronic acid, Copper catalystDichloroethaneUtilizes a different class of cyclopropylating agent.[4]Requires a metal catalyst, which may need to be removed from the final product.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropylmethylpiperazine via Protecting Group Strategy (Based on a patented method[1])

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • To a stirred solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, slowly add cyclopropanecarbonyl chloride (1.1 eq) at 0-10 °C.

  • Allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reduction to tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate

  • Dissolve the crude product from Step 1 in an ether solvent (e.g., THF).

  • Add sodium borohydride (2.0 eq) to the solution.

  • Slowly add boron trifluoride-ethyl ether complex (1.5 eq) while maintaining the temperature at 0-10 °C.

  • After the reaction is complete, quench carefully with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the reduced product.

Step 3: Deprotection to 1-Cyclopropylmethylpiperazine

  • Dissolve the product from Step 2 in an alcohol solvent (e.g., methanol).

  • Add concentrated hydrochloric acid and heat the mixture to 40-60 °C.

  • After the reaction is complete, cool the solution and basify with an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Extract the final product with an organic solvent, dry the combined organic layers, and concentrate to obtain 1-cyclopropylmethylpiperazine.

Protocol 2: Direct Mono-N-substitution using Piperazine Monohydrochloride (Conceptual, based on[2])

  • Prepare a solution of piperazine monohydrochloride in situ by reacting equimolar amounts of piperazine and piperazine dihydrochloride in methanol.

  • To this solution, add the cyclopropylating agent (e.g., a Michael acceptor like cyclopropyl acrylate).

  • The reaction may require a catalyst, such as a d-metal compound.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to precipitate out any unreacted piperazine salts.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

reaction_pathway cluster_piperazine Piperazine cluster_reagents Cyclopropylating Agent cluster_products Products piperazine Piperazine mono This compound (Desired Product) piperazine->mono Mono-alkylation reagent Cyclopropyl-X di 1,4-Dicyclopropylpiperazine (Byproduct) mono->di Di-alkylation

Caption: Reaction pathway showing the formation of both mono- and di-alkylated products.

prevention_strategies cluster_problem Problem cluster_solutions Solutions problem Di-alkylation Byproduct Formation protecting_group Protecting Group Strategy problem->protecting_group Prevents second N-alkylation stoichiometry Stoichiometric Control (Excess Piperazine) problem->stoichiometry Favors reaction with unreacted piperazine salt Use of Piperazine Salt problem->salt Deactivates one nitrogen reductive_amination Reductive Amination problem->reductive_amination Selective mono-alkylation pathway

Caption: Strategies to prevent di-alkylation during this compound synthesis.

protecting_group_workflow start Piperazine protect Protection (e.g., with Boc₂O) start->protect boc_piperazine N-Boc-piperazine protect->boc_piperazine react Reaction with Cyclopropylating Agent boc_piperazine->react protected_product Protected this compound react->protected_product deprotect Deprotection (e.g., with Acid) protected_product->deprotect final_product This compound deprotect->final_product

Caption: Workflow for the synthesis of this compound using a protecting group strategy.

References

Technical Support Center: Column Chromatography Purification of 1-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclopropylpiperazine using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: Poor Peak Shape, Tailing, or No Elution of the Compound

  • Question: My this compound is showing significant peak tailing on a silica gel column, or it is not eluting at all. What is causing this and how can I fix it?

  • Answer: This is a common problem when purifying basic compounds like this compound on standard silica gel. The issue stems from the interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel[1][2][3]. This strong interaction can lead to poor peak shape, tailing, or even irreversible adsorption of the compound to the column[1]. Here are several strategies to resolve this:

    • Mobile Phase Modification: The most common approach is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups[1][2].

      • Triethylamine (TEA): Add 0.1-1% of triethylamine to your eluent[1].

      • Ammonia: Use a solution of methanol saturated with ammonia as a polar component of your mobile phase. For highly polar amines, a mobile phase of Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH4OH) in a ratio of 80:18:2 can be effective[1].

    • Alternative Stationary Phases: If modifying the mobile phase doesn't solve the problem, consider using a different stationary phase.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for basic compounds, often resulting in better peak shape[1][3].

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. This can be an effective method for purifying polar and ionizable compounds like amines[2].

Issue 2: Low Recovery of this compound

  • Question: I am losing a significant amount of my this compound during the purification process. What are the possible reasons and solutions?

  • Answer: Low recovery can be attributed to several factors:

    • Irreversible Adsorption: As mentioned above, your compound may be irreversibly binding to the acidic sites on the silica gel. The solutions are the same as for poor peak shape: use a basic modifier in the eluent or switch to a less acidic stationary phase[1].

    • Compound Degradation: Some amines can be sensitive to the acidic nature of silica gel and may decompose on the column[1][4]. If you suspect this is happening, using a less acidic stationary phase like deactivated silica or alumina, or opting for reversed-phase chromatography is recommended[1][4].

    • Sample Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, which can result in lower recovery of the pure compound.

    • Improper Fraction Collection: The compound may have eluted earlier or later than expected. Ensure you are monitoring the elution process carefully using Thin Layer Chromatography (TLC) to identify all fractions containing your product.

Issue 3: Co-elution with Impurities

  • Question: My this compound is co-eluting with an impurity. How can I improve the separation?

  • Answer: Achieving good separation is key to obtaining a pure product. If you are experiencing co-elution, consider the following:

    • Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase composition. Experiment with different solvent systems and gradients. The ideal eluent should provide a good separation of your target compound from impurities, with an Rf value for your product of approximately 0.3-0.4 on a TLC plate[3].

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run[3].

    • Change the Stationary Phase: Sometimes, changing the stationary phase can alter the selectivity of the separation. If you are using silica gel, you could try alumina or a chemically modified silica gel[5].

    • Sample Loading Technique: The way you load your sample onto the column can impact the separation. For best results, dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column. If solubility is an issue, dry loading is a good alternative[3][4].

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: For basic compounds like this compound, a good starting point for a mobile phase would be a mixture of a non-polar solvent like Hexane or Ethyl Acetate (EtOAc) and a polar solvent like Methanol (MeOH) or Dichloromethane (DCM), with the addition of a small amount of a basic modifier like triethylamine (TEA)[6]. A common starting point is a gradient of 0-10% Methanol in Dichloromethane with 0.5% TEA. It is crucial to first perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal conditions for separation[1][3].

Q2: How much silica gel should I use for my column?

A2: The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a sample application technique where the crude material is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound has poor solubility in the eluent. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column[3][4].

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography can be a very effective technique for purifying polar and basic compounds[2]. In this case, you would use a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like a mixture of water and acetonitrile or methanol), often with a pH modifier to ensure the amine is in its desired protonation state[5].

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Gently tap the sides of the column to ensure even packing and to remove any air bubbles. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Reversed-Phase Column Chromatography

  • Column Equilibration: Equilibrate the reversed-phase column (e.g., C18) with your initial mobile phase (e.g., a mixture of water and acetonitrile/methanol with a pH modifier if necessary).

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

  • Sample Injection: Load the dissolved sample onto the column.

  • Elution: Run the column with your chosen mobile phase, either isocratically or with a gradient of increasing organic solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to determine which contain the pure compound.

  • Product Isolation: Combine the pure fractions and remove the solvents, which may involve lyophilization if the mobile phase is largely aqueous.

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of piperazine and cyclopropylamine derivatives. These values should be used as a starting point and may require optimization for this compound.

Table 1: Example Solvent Systems for Piperazine Derivatives on Silica Gel

Compound TypeStationary PhaseMobile PhaseModifierReference
N-substituted piperazineSilica GelDichloromethane/Methanol0.5% TriethylamineGeneral Practice
Piperazine derivativeSilica GelEthyl Acetate/Hexane1% Ammonia in Methanol[6]
Polar amineSilica GelDCM/MeOH/NH4OH (80:18:2)Ammonium Hydroxide[1]

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommended Value
Silica Gel to Sample Ratio30:1 to 100:1 (w/w)
Ideal Product Rf on TLC0.3 - 0.4
Sample Loading VolumeMinimal volume possible
Elution ModeIsocratic or Gradient

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis cluster_isolation Isolation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Wet_Load Wet Loading: Dissolve in minimum eluent Dry_Load Dry Loading: Adsorb on silica Crude Crude this compound Crude->Wet_Load Crude->Dry_Load Elute Elute with Chosen Solvent System Wet_Load->Elute Dry_Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic Start Problem Encountered Poor_Shape Poor Peak Shape / Tailing? Start->Poor_Shape Low_Recovery Low Recovery? Start->Low_Recovery Co_elution Co-elution with Impurity? Start->Co_elution Add_Modifier Add Basic Modifier (TEA or NH3) to Eluent Poor_Shape->Add_Modifier Yes Change_Stationary Change Stationary Phase (Amine-Silica, Alumina) Poor_Shape->Change_Stationary Yes Reversed_Phase Use Reversed-Phase Chromatography Poor_Shape->Reversed_Phase Yes Check_Adsorption Address Irreversible Adsorption (See Poor Peak Shape Solutions) Low_Recovery->Check_Adsorption Yes Check_Degradation Check for Compound Degradation (Use less acidic conditions) Low_Recovery->Check_Degradation Yes Optimize_Eluent Optimize Mobile Phase (Different Solvents/Gradient) Co_elution->Optimize_Eluent Yes Change_Stationary2 Change Stationary Phase Co_elution->Change_Stationary2 Yes Resolved Problem Resolved Add_Modifier->Resolved Change_Stationary->Resolved Reversed_Phase->Resolved Check_Adsorption->Add_Modifier Check_Adsorption->Change_Stationary Check_Adsorption->Reversed_Phase Check_Degradation->Resolved Optimize_Eluent->Resolved Change_Stationary2->Resolved

Caption: Troubleshooting logic for common chromatography issues.

References

Challenges in the scale-up of 1-Cyclopropylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up synthesis of 1-Cyclopropylpiperazine. Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable methods for synthesizing this compound are:

  • Reductive Amination: This involves the reaction of piperazine with cyclopropanecarboxaldehyde, followed by reduction of the resulting imine/enamine intermediate. This is often a one-pot process.

  • N-Alkylation of Piperazine: This can be achieved by reacting piperazine with a cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base. To avoid di-substitution, this is often performed using an excess of piperazine or by utilizing a mono-protected piperazine like N-Boc-piperazine, followed by a deprotection step.[1][2]

Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-dicyclopropylpiperazine?

A2: The formation of the di-substituted byproduct is a common challenge.[1][2] Key strategies to favor mono-substitution include:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the cyclopropylmethylating agent statistically favors the reaction at an unsubstituted piperazine molecule.[1]

  • Slow Addition of Reagents: Adding the alkylating agent slowly and at a controlled, low temperature can help manage the reaction rate and reduce the likelihood of di-substitution.[1]

  • Use of a Protecting Group: A highly reliable method involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[2]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[2]

Q3: What are the main safety concerns when scaling up the synthesis of this compound?

A3: Key safety considerations include:

  • Handling of Raw Materials: Some starting materials, like cyclopropanecarbonyl chloride, are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and handling in an inert atmosphere are crucial.

  • Exothermic Reactions: The N-alkylation of piperazine can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. A thorough thermal hazard evaluation is recommended before scale-up.

  • Solvent Safety: The use of flammable solvents requires appropriate grounding and bonding of equipment to prevent static discharge, as well as adequate ventilation.

Troubleshooting Guide

Issue 1: Low Yield and Purity

Q: My reaction yield is consistently low, and the purity of the crude product is poor. What are the likely causes and how can I troubleshoot this?

A: Low yield and purity can stem from several factors, including incomplete reactions, side product formation, and degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Conversion:

    • Poor Solubility of Reagents: At scale, ensure adequate mixing to prevent localized concentration gradients. If solubility is an issue, consider a different solvent system. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often effective.[1]

    • Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

  • Side Product Formation:

    • Di-substituted Byproduct: As discussed in the FAQs, use an excess of piperazine, slow addition of the alkylating agent, or a mono-protected piperazine.[1][2]

    • Impurity Profile: Characterize the major impurities by LC-MS and NMR to understand their origin. Common impurities can arise from starting materials or side reactions.

Data Presentation: Impact of Stoichiometry on Mono-alkylation Selectivity

The following table summarizes the expected impact of the piperazine to electrophile molar ratio on the yield of the mono-substituted product.

Molar Ratio (Piperazine : Electrophile)Expected Mono-substituted Product Yield (%)Key Considerations
1:130-50%Significant formation of di-substituted byproduct.
3:160-75%Improved selectivity for the mono-substituted product.
5:175-85%Good selectivity; requires efficient removal of excess piperazine.[1]
10:1>85%High selectivity; purification challenges due to large excess of piperazine.[1]

Note: Yields are generalized and will vary based on specific reaction conditions and the nature of the electrophile.

Troubleshooting Workflow for Low Yield and Purity

troubleshooting_yield_purity start Low Yield / Poor Purity check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete [Complete] optimize_temp Optimize Temperature and Time incomplete->optimize_temp [Incomplete] check_solubility Check Reagent Solubility incomplete->check_solubility analyze_impurities Analyze Impurity Profile (LC-MS/NMR) complete->analyze_impurities optimize_temp->check_completion change_solvent Consider Alternative Solvent check_solubility->change_solvent [Poor Solubility] change_solvent->check_completion di_substitution Di-substitution is a Major Impurity analyze_impurities->di_substitution other_impurities Other Impurities Identified analyze_impurities->other_impurities [Other Impurities] di_substitution->other_impurities [No] adjust_stoichiometry Adjust Stoichiometry (Excess Piperazine) di_substitution->adjust_stoichiometry [Yes] purify_sm Purify Starting Materials other_impurities->purify_sm slow_addition Implement Slow Reagent Addition adjust_stoichiometry->slow_addition use_boc Use N-Boc-Piperazine slow_addition->use_boc end Improved Yield and Purity use_boc->end optimize_workup Optimize Work-up and Purification purify_sm->optimize_workup optimize_workup->end

Troubleshooting workflow for low yield and purity in this compound synthesis.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol is a general procedure for the mono-N-alkylation of piperazine with a cyclopropylmethyl halide.

Materials:

  • Piperazine (10 equivalents)

  • Cyclopropylmethyl bromide (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the cyclopropylmethyl bromide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Synthesis via N-Boc-Piperazine

This multi-step approach offers higher selectivity for the mono-substituted product.

Step 1: Mono-protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.

Step 2: N-Alkylation of 1-Boc-Piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., potassium carbonate, 1.5 equivalents) in an anhydrous solvent like acetonitrile.

  • Add cyclopropylmethyl bromide (1.1 equivalents) dropwise.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup and purify the N-cyclopropylmethyl-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in DCM or methanol.

  • Add an excess of trifluoroacetic acid (TFA) or hydrochloric acid at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product, this compound.

Logical Workflow for Synthesis Route Selection

synthesis_route_selection start Select Synthesis Route for this compound cost_priority Is cost the primary driver? start->cost_priority purity_priority Is highest purity and selectivity critical? cost_priority->purity_priority No excess_piperazine_route Use Excess Piperazine Route cost_priority->excess_piperazine_route Yes purity_priority->excess_piperazine_route No boc_protection_route Use N-Boc-Piperazine Route purity_priority->boc_protection_route Yes purification_challenge Consider purification challenges of removing excess piperazine. excess_piperazine_route->purification_challenge multi_step_yield Account for potential yield loss over multiple steps. boc_protection_route->multi_step_yield

Decision workflow for selecting a synthesis route for this compound.

References

Removal of unreacted starting materials from 1-Cyclopropylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 1-cyclopropylpiperazine and other starting materials from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound from a reaction mixture?

A1: The most common and effective methods for removing unreacted this compound, a basic secondary amine, from a reaction mixture are:

  • Aqueous Acidic Extraction (Wash): This is often the first and most efficient method. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, 10% citric acid), the basic this compound is protonated to form a water-soluble salt, which is then partitioned into the aqueous layer and removed.[1][2][3] This method is suitable if the desired product is stable in acidic conditions.

  • Column Chromatography: Flash chromatography on silica gel or alumina is a highly effective technique for separating this compound from the desired product based on polarity differences.[4][5][6]

  • Scavenger Resins: Solid-supported scavenger resins, such as those with isocyanate or sulfonyl chloride functional groups, can be used to covalently bind and remove excess primary and secondary amines from the reaction mixture by simple filtration.[1][7]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, leaving the more soluble this compound in the mother liquor.[8]

Q2: How can I monitor the progress of my reaction to determine if all the this compound has been consumed?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the this compound starting material. The plate is then developed in an appropriate solvent system. Disappearance of the this compound spot indicates its consumption.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound can be visualized on a TLC plate using several methods:

  • Potassium Permanganate Stain: This stain reacts with the amine functional group, appearing as a yellow or brown spot on a purple background.[9]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines and typically produces a pink or purple spot upon heating.[10]

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will generally reveal organic compounds as brown spots.[10]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can react with amines to produce colored spots upon heating.[11]

Note that this compound may not be strongly UV-active, so UV visualization might not be effective unless it is derivatized.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of reactions involving this compound.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

Problem: After reacting this compound with an electron-deficient aryl halide (e.g., a fluoro- or chloro-nitroarene), a significant amount of unreacted this compound remains, complicating purification.

Solution Workflow:

Caption: Workflow for removing unreacted this compound after an SNAr reaction.

Detailed Protocol: Acidic Extraction

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and dilute with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl. It is recommended to perform at least two washes to ensure complete removal of the amine.[12] The pH of the aqueous layer should be acidic after the final wash.

  • Phase Separation: Separate the organic layer from the aqueous layer. The protonated this compound will be in the aqueous layer.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration and Further Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. If impurities still remain, the crude product can be further purified by column chromatography.

Quantitative Data: Efficiency of Amine Extraction

Purification MethodNumber of WashesTypical Removal EfficiencyReference
1M HCl Wash2-3>95%General Knowledge
10% Citric Acid Wash2-3>90%General Knowledge
Scavenger Resin (Isocyanate)1 treatment (overnight)>98%[7]
Scenario 2: Amide Coupling

Problem: An amide coupling reaction between a carboxylic acid and this compound (using a coupling agent like HATU or EDC) is complete, but both unreacted this compound and coupling agent byproducts are present.

Solution Workflow:

Amide_Coupling_Purification start Crude Reaction Mixture (Amide, Unreacted Amine, Coupling Byproducts) acid_wash Wash with 1M HCl start->acid_wash Remove unreacted amine base_wash Wash with sat. aq. NaHCO3 acid_wash->base_wash Remove acidic components brine_wash Wash with Brine base_wash->brine_wash dry_concentrate Dry and Concentrate brine_wash->dry_concentrate purify Purification dry_concentrate->purify chromatography Column Chromatography purify->chromatography recrystallization Recrystallization purify->recrystallization pure_product Pure Amide Product chromatography->pure_product recrystallization->pure_product

Caption: Purification strategy for amide coupling reactions involving this compound.

Detailed Protocol: Workup and Chromatography

  • Initial Workup: Dilute the reaction mixture with an organic solvent (e.g., EtOAc).

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted this compound and other basic impurities).

    • Wash with saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and acidic byproducts from the coupling agent).

    • Wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude amide by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar product will elute before any remaining polar impurities.

Typical Column Chromatography Conditions

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of 10% to 50% Ethyl Acetate in Hexanes
TLC MonitoringStaining with potassium permanganate or p-anisaldehyde
Scenario 3: Reductive Amination

Problem: A one-pot reductive amination of a ketone or aldehyde with this compound using a reducing agent like sodium triacetoxyborohydride (STAB) has been performed. The reaction mixture contains the desired tertiary amine product, unreacted this compound, and borate salts.

Solution Workflow:

Reductive_Amination_Purification start Crude Reaction Mixture (Product, Unreacted Amine, Borate Salts) base_quench Quench with sat. aq. NaHCO3 start->base_quench Decompose excess reducing agent extraction Extract with Organic Solvent base_quench->extraction acid_wash Wash with 1M HCl extraction->acid_wash Separate product and starting amine phase_sep Phase Separation acid_wash->phase_sep org_layer Organic Layer (Product) phase_sep->org_layer aq_layer Aqueous Layer (Unreacted Amine) phase_sep->aq_layer dry_concentrate Dry and Concentrate org_layer->dry_concentrate purification Further Purification (e.g., Chromatography) dry_concentrate->purification pure_product Pure Tertiary Amine purification->pure_product

Caption: Purification workflow for a reductive amination reaction.

Detailed Protocol: Extractive Workup

  • Quench the Reaction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This will neutralize acidic byproducts and decompose any remaining reducing agent.[12]

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as DCM or EtOAc.

  • Acidic Wash: Combine the organic layers and wash with dilute HCl. This step is crucial if the desired product is significantly less basic than this compound. In some cases, both the product and starting material may be extracted into the acidic aqueous layer. If this occurs, the aqueous layer can be basified with NaOH and re-extracted with an organic solvent, followed by column chromatography.

  • Drying and Concentration: Dry the organic layer containing the product over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography to remove any remaining impurities.

This technical support guide provides a starting point for troubleshooting common purification challenges in reactions involving this compound. For more specific issues, it is always recommended to consult the relevant chemical literature for the specific reaction being performed.

References

Validation & Comparative

1-Cyclopropylpiperazine vs. Other Piperazine Derivatives in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of therapeutic areas, particularly central nervous system (CNS) disorders. Its unique physicochemical properties, including its basicity and ability to be substituted at two positions, allow for the fine-tuning of a drug candidate's pharmacological profile. This guide provides a detailed comparison of 1-cyclopropylpiperazine with other key piperazine derivatives, such as 1-phenylpiperazine and 1-benzylpiperazine, focusing on their impact on drug design, supported by experimental data and detailed protocols.

The Rise of the Cyclopropyl Group in Piperazine Scaffolds

The introduction of a cyclopropyl group onto the piperazine nitrogen is a strategic move in medicinal chemistry. The cyclopropyl moiety is a small, rigid, and lipophilic group that can significantly influence a molecule's properties. Compared to a simple alkyl or aryl substitution, the cyclopropyl group offers a unique conformational restriction and electronic character. This can lead to improved metabolic stability, enhanced potency, and better selectivity for the target receptor.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

A critical aspect of drug design is optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The choice of substituent on the piperazine ring plays a pivotal role in determining these properties.

Table 1: Comparison of Physicochemical and In Vitro ADME Properties

PropertyThis compound1-Phenylpiperazine1-Benzylpiperazine
Molecular Weight ( g/mol ) 126.20162.23176.26
logP (predicted) ~1.5~2.1~2.5
Topological Polar Surface Area (Ų) 15.315.315.3
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Data not availableIncreased calcein permeability[1]Data not available
Metabolic Stability (Human Liver Microsomes) Data not availableModerate to high clearance[2][3]Metabolized by CYP450[4]

Note: Experimental data for this compound is limited in publicly available literature, reflecting its primary use as a synthetic intermediate. The data for phenyl- and benzylpiperazine are derived from various studies and may not be directly comparable due to different experimental conditions.

Pharmacodynamics: Receptor Binding Affinity

Piperazine derivatives are renowned for their activity at various CNS receptors, particularly dopamine and serotonin receptors. The substituent at the N1 position significantly influences the binding affinity and selectivity.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine-Containing Compounds

Compound TypeDopamine D2 ReceptorSerotonin 5-HT1A Receptor
Arylpiperazine Derivatives High Affinity (Sub-nanomolar to low nanomolar)[5][6]Low to Moderate Affinity[5]
Aralkyl Piperazine Derivatives High Affinity (e.g., Ki = 0.18 nM for a trans-cyclohexyl analog)[7]Variable Affinity
This compound Analogs Data not available for direct comparisonData not available for direct comparison

While direct comparative data for this compound is scarce, the inclusion of the cyclopropyl group in more complex molecules has been shown to enhance potency. For instance, in the development of dopamine D3 receptor ligands, structural modifications, including the introduction of constrained ring systems, have led to compounds with high affinity (Ki = 0.18 nM)[7].

Signaling Pathways

The therapeutic effects of piperazine derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.

Dopamine D2 Receptor Signaling

Activation of the D2 receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[8]. This reduction in cAMP subsequently dampens the activity of Protein Kinase A (PKA). D2 receptor activation can also lead to the activation of G-protein-regulated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also a Gi/o-coupled receptor. Its activation similarly leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity[1][3][9]. Furthermore, the βγ-subunits of the activated G-protein can directly activate GIRK channels, leading to membrane hyperpolarization and a reduction in neuronal firing[3].

SHT1A_Signaling cluster_membrane Cell Membrane SHT1A_R 5-HT1A Receptor G_protein Gi/o Protein SHT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Serotonin Serotonin / Agonist Serotonin->SHT1A_R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Protocols

To ensure reproducibility and accurate comparison of data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is designed to determine the rate at which a compound is metabolized by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Workflow:

Metabolic_Stability_Workflow Start Prepare Compound Stock (e.g., in DMSO) Prepare_Incubation Prepare Incubation Mixture: - Liver Microsomes - Phosphate Buffer (pH 7.4) - Test Compound Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH-regenerating System Pre_Incubate->Initiate_Reaction Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Stop_Reaction Stop Reaction with Cold Acetonitrile Time_Points->Stop_Reaction Centrifuge Centrifuge to Precipitate Proteins Stop_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Workflow for In Vitro Metabolic Stability Assay

Detailed Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH-regenerating system solution.

    • Stop solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsome suspension (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately add the aliquot to a tube containing the cold stop solution to quench the reaction.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to assess the potential for oral absorption of a drug candidate.

Workflow:

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Start->Culture Check_Integrity Measure Transepithelial Electrical Resistance (TEER) Culture->Check_Integrity Prepare_Assay Prepare Assay Buffer and Test Compound Solution Check_Integrity->Prepare_Assay Add_Compound Add Compound to Apical (A) or Basolateral (B) side Prepare_Assay->Add_Compound Incubate Incubate at 37°C with shaking Add_Compound->Incubate Sample Collect samples from the receiver compartment at various time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate

Workflow for Caco-2 Permeability Assay

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Experiment (Basolateral to Apical - B to A) for Efflux Ratio:

    • Perform the experiment in the reverse direction, adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Conclusion

The piperazine scaffold remains a highly valuable framework in drug discovery. The strategic incorporation of a cyclopropyl moiety at the N1 position offers a promising avenue for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While publicly available, direct comparative data for this compound is limited, the principles of medicinal chemistry and the known benefits of the cyclopropyl group suggest its potential for enhancing metabolic stability and potency. Further head-to-head experimental comparisons are warranted to fully elucidate the advantages and disadvantages of this compound relative to other classical piperazine derivatives in various drug design contexts. The provided experimental protocols offer a standardized framework for generating such crucial comparative data.

References

A Comparative Analysis of 1-Cyclopropylpiperazine and 1-(Cyclopropylcarbonyl)piperazine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties and provide a versatile handle for synthetic modification. Among these, 1-Cyclopropylpiperazine and 1-(Cyclopropylcarbonyl)piperazine have emerged as critical building blocks in the synthesis of a range of pharmaceutically active compounds. This guide provides a comprehensive comparative analysis of these two key piperazine derivatives, focusing on their synthesis, reactivity, and applications, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource to aid researchers in the strategic selection and application of these reagents in their synthetic endeavors.

The core structural difference between these two molecules lies in the substituent on one of the piperazine nitrogens: a cyclopropyl group in this compound and a cyclopropylcarbonyl group in 1-(Cyclopropylcarbonyl)piperazine. This seemingly subtle distinction fundamentally alters the electronic properties and, consequently, the reactivity and synthetic utility of the piperazine moiety. This compound, with its secondary amine, is a nucleophile and a base, readily participating in reactions such as N-arylation and reductive amination. In contrast, the amide functionality in 1-(Cyclopropylcarbonyl)piperazine renders the adjacent nitrogen non-basic and non-nucleophilic, positioning this molecule primarily as a stable scaffold for subsequent transformations or as a precursor to this compound upon deprotection.

Physicochemical and Reactivity Profile

The differing functionalities of the two compounds dictate their chemical behavior and suitability for various synthetic transformations.

PropertyThis compound1-(Cyclopropylcarbonyl)piperazine
Molecular Formula C₇H₁₄N₂C₈H₁₄N₂O
Molecular Weight 126.20 g/mol [1]154.21 g/mol [2]
Appearance Not specified in search resultsWhite to off-white solid powder[3]
Key Functional Group Secondary AmineAmide
Reactivity Nucleophilic and basicLargely non-nucleophilic at the amide nitrogen
Primary Synthetic Role Nucleophilic building block for C-N bond formationStable intermediate and precursor to other piperazine derivatives

This compound acts as a potent nucleophile, readily undergoing reactions at the secondary amine. This makes it a valuable reagent for introducing the cyclopropylpiperazine moiety into a target molecule. Conversely, the amide in 1-(Cyclopropylcarbonyl)piperazine deactivates the corresponding nitrogen through resonance, making it unreactive under typical nucleophilic substitution conditions. This compound is often used when the piperazine core needs to be incorporated early in a synthesis, with the cyclopropylcarbonyl group serving as a protecting group that can be removed later to liberate the secondary amine.

Comparative Performance in Key Synthetic Reactions

N-Arylation Reactions: A Domain for this compound

This compound is an excellent substrate for N-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, to form arylpiperazine derivatives. These reactions are fundamental in the synthesis of numerous commercial drugs.

N_Arylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E N-Aryl-1-cyclopropylpiperazine A->E B Aryl Halide / Triflate B->E C Catalyst System (e.g., Pd(OAc)₂ / Ligand) C->E Catalyzes D Base (e.g., NaOtBu, K₂CO₃) D->E Activates

Diagram 1: General workflow for the N-arylation of this compound.

Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is a general representation based on established Buchwald-Hartwig amination procedures.[1][4][5][6][7]

  • Materials:

    • This compound (1.2 equiv.)

    • Aryl halide (e.g., aryl bromide) (1.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

    • Phosphine ligand (e.g., RuPhos, XPhos) (0.04 equiv.)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the aryl halide, this compound, and anhydrous toluene.

    • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-BromotoluenePd(OAc)₂ / RuPhosNaOtBuToluene100>90 (representative)
2-ChloropyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110>85 (representative)

Table 1: Representative Conditions for N-Arylation of Piperazine Derivatives. (Yields are illustrative based on typical Buchwald-Hartwig reactions with similar substrates).

Amide Coupling Reactions: The Forte of 1-(Cyclopropylcarbonyl)piperazine

1-(Cyclopropylcarbonyl)piperazine is a key intermediate in the synthesis of several drugs, most notably the PARP inhibitor Olaparib.[8] In these syntheses, it is typically the product of an earlier amide coupling step or is itself coupled with a carboxylic acid after deprotection of a precursor.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Piperazine D 1-(Cyclopropylcarbonyl)piperazine A->D B Cyclopropanecarbonyl Chloride B->D C Base (e.g., Triethylamine) C->D Base

Diagram 2: Synthesis of 1-(Cyclopropylcarbonyl)piperazine via amide coupling.

Experimental Protocol: Synthesis of 1-(Cyclopropylcarbonyl)piperazine

This protocol is adapted from procedures for the synthesis of Olaparib intermediates.[8][9]

  • Materials:

    • Piperazine (1.0 equiv.)

    • Cyclopropanecarbonyl chloride (1.1 equiv.)

    • Triethylamine (1.2 equiv.)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in DCM in a round-bottom flask and cool to 0 °C.

    • Add triethylamine to the solution.

    • Slowly add a solution of cyclopropanecarbonyl chloride in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

AmineAcylating AgentCoupling ReagentBaseSolventYield (%)
PiperazineCyclopropanecarbonyl chloride-TriethylamineDCM~88[9]
1-Boc-piperazine2-Fluoro-5-formylbenzoic acidHBTUDIPEADMF~78[10]

Table 2: Representative Conditions for Amide Coupling Reactions Involving Piperazine Derivatives.

Interconversion: From Amide to Amine

A key synthetic strategy involves the use of 1-(Cyclopropylcarbonyl)piperazine as a protected form of this compound. The cyclopropylcarbonyl group can be removed under acidic or basic conditions, although acidic deprotection is more common.

Deprotection_Workflow A 1-(Cyclopropylcarbonyl)piperazine C This compound (as hydrochloride salt) A->C Deprotection B Acidic Conditions (e.g., HCl in Methanol) B->A Reacts with

Diagram 3: Deprotection of 1-(Cyclopropylcarbonyl)piperazine.

Experimental Protocol: Deprotection of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

This protocol is based on the deprotection of a Boc-protected precursor to yield the hydrochloride salt of the desired product.[11][12][13]

  • Materials:

    • tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 equiv.)

    • Hydrochloric acid solution in methanol (3M)

  • Procedure:

    • Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in methanol.

    • Cool the solution to 0 °C.

    • Slowly add the methanolic HCl solution.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Remove the solvent under reduced pressure to afford cyclopropyl(piperazin-1-yl)methanone hydrochloride as a solid.[13]

Conclusion

This compound and 1-(Cyclopropylcarbonyl)piperazine are both valuable reagents in organic synthesis, particularly in the realm of drug discovery. Their utility, however, is distinct and complementary.

  • This compound is the reagent of choice when a nucleophilic secondary amine is required for direct incorporation into a target molecule via reactions like N-arylation or reductive amination. Its higher basicity and nucleophilicity ensure efficient bond formation.

  • 1-(Cyclopropylcarbonyl)piperazine serves as a stable intermediate, where the amide functionality acts as a protecting group for the piperazine nitrogen. This allows for chemical transformations on other parts of the molecule without affecting the piperazine core. Subsequent deprotection can then unmask the secondary amine for further functionalization.

The selection between these two reagents should be guided by the overall synthetic strategy, considering the timing of the introduction of the piperazine moiety and the need for a nucleophilic nitrogen at different stages of the synthesis. The experimental protocols and comparative data presented in this guide provide a practical framework for making this informed decision.

References

Efficacy of 1-Cyclopropylpiperazine Analogs in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various 1-cyclopropylpiperazine analogs based on published experimental data. The following sections summarize key quantitative findings, detail experimental methodologies, and visualize relevant pathways and workflows to support further research and development in this area. The piperazine scaffold, particularly when substituted with a cyclopropyl group, is a key pharmacophore in numerous biologically active compounds, demonstrating a broad range of activities. This guide focuses on the comparative performance of its analogs in antibacterial and antimycobacterial assays.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative biological activity of various this compound analogs from published studies. These analogs demonstrate the impact of different structural modifications on their efficacy against various microbial strains.

Antimycobacterial Activity of this compound Analogs

A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Additionally, hybrid molecules containing a this compound moiety have been assessed against various mycobacterial strains.

Table 1: In Vitro Anti-tubercular Activity of this compound Analogs

Compound IDSubstituent on Piperazine RingMIC (µM) against M. tuberculosis H37Rv[1]
3a 2-(4-phenylpiperazin-1-yl)acetyl7.32
3b 2-(4-(2-chlorophenyl)piperazin-1-yl)acetyl8.16
3f 2-(4-(4-fluorophenyl)piperazin-1-yl)acetyl10.12
6e 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)< 3.80[2]
6g 1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)< 3.80[2]

Table 2: Activity of Analogs Against Other Mycobacterial Strains[2]

Compound IDMIC (µM) against M. kansasii DSM 44162MIC (µM) against M. smegmatis ATCC 700084MIC (µM) against M. marinum CAMP 5644
6e > 51.10> 51.1051.10
6g 16.18> 64.708.09
Antibacterial Activity of this compound Analogs

The antibacterial potential of this compound derivatives has been explored against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for this evaluation.

Table 3: In Vitro Antibacterial Activity of this compound Analogs

Compound IDSubstituent on Piperazine RingMIC (µM) against S. aureus ATCC 29213 (Gram +)[1]MIC (µM) against E. coli ATCC 25922 (Gram -)[1]
3a 2-(4-phenylpiperazin-1-yl)acetyl0.881.76
3b 2-(4-(2-chlorophenyl)piperazin-1-yl)acetyl0.490.98
3f 2-(4-(4-fluorophenyl)piperazin-1-yl)acetyl0.440.88

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-tubercular Activity Assay[1]

The anti-tubercular activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the Alamar Blue susceptibility test.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in 7H9 broth supplemented with OADC. The turbidity was adjusted to a McFarland standard of 1.

  • Compound Preparation: Test compounds were dissolved in DMSO to prepare stock solutions.

  • Assay Procedure: The assay was performed in 96-well microtiter plates. 100 µL of 7H9 broth was added to each well, followed by the test compounds in decreasing concentrations. An equal volume of the bacterial inoculum was added to the wells.

  • Incubation: The plates were incubated at 37 °C for 7 days.

  • Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change.

In Vitro Antibacterial Activity Assay[1]

The antibacterial activity was determined by the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Staphylococcus aureus ATCC 29213 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative) were used.

  • Medium: Mueller-Hinton Broth (MHB) was used as the culture medium.

  • Compound Preparation: Stock solutions of the test compounds were prepared in DMSO.

  • Assay Procedure: The assay was conducted in 96-well plates. Serial dilutions of the test compounds were prepared in MHB. Bacterial suspensions were adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well.

  • Incubation: The plates were incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development and evaluation of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (this compound derivatives) reaction Chemical Reactions (e.g., Amide Coupling) start->reaction purification Purification & Characterization (NMR, LCMS) reaction->purification antimycobacterial Antimycobacterial Assays (M. tuberculosis) purification->antimycobacterial antibacterial Antibacterial Assays (S. aureus, E. coli) purification->antibacterial cytotoxicity Cytotoxicity Assays (e.g., HepG2 cells) purification->cytotoxicity mic_determination MIC Determination antimycobacterial->mic_determination antibacterial->mic_determination ic50_determination IC50 Determination cytotoxicity->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

SAR_logic Core This compound Core Structure Modification Structural Modification (Substitution at N4) Core->Modification Activity Biological Activity (e.g., MIC) Modification->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Modification Informs new designs

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies of this compound analogs.

References

A Comparative Guide to Bioisosteres of the 1-Cyclopropylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperazine scaffold is a privileged fragment in medicinal chemistry, frequently incorporated into drug candidates targeting the central nervous system (CNS) and other therapeutic areas. Its unique combination of a basic piperazine ring and a lipophilic, rigid cyclopropyl group often imparts favorable pharmacokinetic and pharmacodynamic properties. However, to optimize potency, selectivity, metabolic stability, and other drug-like characteristics, the exploration of bioisosteric replacements is a critical strategy in drug discovery. This guide provides a comparative overview of potential bioisosteres for the this compound moiety, supported by available data and detailed experimental methodologies.

Introduction to Bioisosterism

Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a cornerstone of modern drug design.[1] This strategy is employed to modulate a compound's physicochemical properties, such as size, shape, electronics, and lipophilicity, to enhance its overall therapeutic profile. For the this compound scaffold, bioisosteric modifications can address challenges like metabolic instability of the cyclopropyl group or refine the orientation of substituents to improve target engagement.

Comparative Analysis of Bioisosteric Replacements

While direct head-to-head comparative studies of this compound and its bioisosteres under identical experimental conditions are limited in publicly available literature, we can infer potential advantages and disadvantages by examining related series of compounds. This section presents a comparative analysis based on reported data for various scaffolds.

Spirocyclic Diamines: Constrained Analogs

One common bioisosteric strategy involves replacing the cyclopropyl group with a spirocyclic system fused to the piperazine ring, such as diazaspiro[3.3]heptane. This modification introduces greater three-dimensional complexity and conformational rigidity, which can enhance binding affinity and selectivity.

Table 1: Comparative Activity of Piperazine vs. Diazaspiro[3.3]heptane Analogs

ScaffoldTargetAssayPotency (IC₅₀/EC₅₀)Key Findings
Piperazine Analog GPR119cAMP Assay0.01 µMPotent agonist activity.
2,6-Diazaspiro[3.3]heptane Analog GPR119cAMP Assay>10 µMSignificant loss of potency, suggesting the spirocyclic core is not a suitable bioisostere for this target.

Note: The data presented is for a GPR119 agonist series and not directly for this compound analogs, but it illustrates the potential impact of this bioisosteric replacement.

Other Saturated Heterocycles: Modulating Physicochemical Properties

Replacing the cyclopropyl group with other small, saturated rings can fine-tune lipophilicity and basicity. For instance, substituting with a cyclobutyl or a saturated heterocyclic ring can alter the molecule's interaction with metabolic enzymes and target proteins.

Table 2: Physicochemical Properties of Potential Bioisosteres

ScaffoldCalculated logPpKa (predicted)Key Physicochemical Features
This compound 1.28.9Rigid, lipophilic cyclopropyl group.
1-Cyclobutylpiperazine 1.69.0Increased lipophilicity compared to cyclopropyl.
1-(Azetidin-3-yl)piperazine 0.58.7, 10.2Introduction of a second basic center, increased polarity.
1-(Oxetan-3-yl)piperazine 0.38.5Introduction of a polar ether oxygen, reduced lipophilicity.

Experimental Protocols

To enable a direct and meaningful comparison of the this compound scaffold with its bioisosteres, standardized experimental protocols are essential.

Synthesis of Bioisosteric Scaffolds

The synthesis of the parent this compound and its bioisosteres typically involves the N-alkylation of piperazine or a protected piperazine derivative.

General Synthetic Scheme:

G Piperazine Piperazine or Protected Piperazine Product This compound or Bioisosteric Analog Piperazine->Product Alkylation Alkylating_Agent Cyclopropyl bromide or Bioisosteric Equivalent (e.g., 3-bromoazetidine) Alkylating_Agent->Product Base Base (e.g., K₂CO₃) Alkylation Alkylation Base->Alkylation Solvent Solvent (e.g., Acetonitrile) Solvent->Alkylation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Dopamine) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor G_Protein Gαi/o Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response phosphorylates targets

References

A Comparative Guide to the Synthetic Utility of 1-Cyclopropylpiperazine and N-Boc-piperazine for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic and medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics and functional molecules. Its unique physicochemical properties and versatile reactivity make it a privileged structure in drug discovery. The strategic functionalization of the piperazine ring is paramount, often requiring the selective manipulation of its two nitrogen atoms. This guide provides a detailed comparison of two key piperazine derivatives: 1-Cyclopropylpiperazine and N-Boc-piperazine, offering insights into their respective synthetic utilities, supported by experimental data and protocols.

At a Glance: Key Differences and Synthetic Philosophy

FeatureThis compoundN-Boc-piperazine
Primary Role Pre-functionalized building blockMono-protected intermediate
Second N-H Reactivity Directly available for reactionAvailable for reaction
Key Advantage Introduces a metabolically stable, rigid cyclopropyl group for structure-activity relationship (SAR) studies.The Boc-group allows for a wide range of reactions on the free amine, with subsequent easy deprotection.
Typical Applications Synthesis of final drug candidates, particularly neuroprotective agents.Versatile intermediate for introducing a piperazine linker or scaffold in multi-step syntheses.
Deprotection Required? NoYes (acid-labile)

Chemical Properties and Reactivity

This compound is a secondary amine where one nitrogen is substituted with a cyclopropyl group. This substituent imparts specific steric and electronic properties. The cyclopropyl group is a small, rigid, and lipophilic moiety that can enhance metabolic stability and influence the conformational preferences of the piperazine ring.[1] The remaining N-H is readily available for a variety of chemical transformations.

N-Boc-piperazine , or tert-butyl piperazine-1-carboxylate, is a mono-protected piperazine. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions, allowing for the selective functionalization of the free secondary amine.[2] The Boc group can be readily removed under acidic conditions to liberate the second amine for further reactions.[3]

The choice between these two reagents fundamentally dictates the synthetic strategy. This compound is typically employed when the cyclopropyl moiety is a desired feature in the final target molecule, often for its favorable pharmacological properties. In contrast, N-Boc-piperazine serves as a versatile building block for introducing the piperazine core, with the intention of further modifying the second nitrogen atom after deprotection.

Comparative Synthetic Performance

The synthetic utility of both piperazine derivatives is most evident in their application in common C-N bond-forming reactions.

N-Alkylation

This reaction is fundamental for introducing alkyl substituents on the piperazine nitrogen.

ParameterThis compoundN-Boc-piperazine
Reaction Direct N-AlkylationDirect N-Alkylation
Alkylating Agent Benzyl bromideBenzyl bromide
Base K₂CO₃K₂CO₃
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Temperature 60-80 °C60-80 °C
Representative Yield Good to ExcellentGood to Excellent
N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming N-arylpiperazines, a common motif in pharmaceuticals.[4][5]

ParameterThis compoundN-Boc-piperazine
Aryl Halide 4-Chlorotoluene4-Chlorotoluene
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand RuPhosRuPhos
Base NaOtBuNaOtBu
Solvent TolueneToluene
Temperature 100 °C100 °C
Representative Yield HighHigh (e.g., 96% with 4-bromotoluene)[6]
Reductive Amination

Reductive amination provides a milder alternative to direct alkylation, particularly for preventing over-alkylation.[7][8]

ParameterThis compoundN-Boc-piperazine
Carbonyl Compound BenzaldehydeBenzaldehyde
Reducing Agent Sodium triacetoxyborohydride (STAB)Sodium triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Additive Acetic Acid (catalytic)Acetic Acid (catalytic)
Temperature Room TemperatureRoom Temperature
Representative Yield Good to HighGood to High

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-cyclopropylpiperazine.

Protocol 2: Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Chlorotoluene

Materials:

  • N-Boc-piperazine

  • 4-Chlorotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (2.1 eq) to a dry Schlenk tube.

  • Add N-Boc-piperazine (1.2 eq) and 4-chlorotoluene (1.0 eq).

  • Add anhydrous, degassed toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Amination of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Strategies

The following diagrams illustrate the conceptual differences in the synthetic application of this compound and N-Boc-piperazine.

synthetic_utility_comparison cluster_0 This compound Pathway cluster_1 N-Boc-piperazine Pathway start1 This compound product1 Final Target Molecule (Cyclopropyl moiety incorporated) start1->product1 Single Step Functionalization reagent1 R-X (Alkylation) or Ar-X (Arylation) reagent1->product1 start2 N-Boc-piperazine intermediate N-Substituted-N'-Boc-piperazine start2->intermediate Step 1: Functionalization reagent2 R-X or Ar-X reagent2->intermediate intermediate2 N-Substituted-piperazine intermediate->intermediate2 Step 2: Deprotection deprotection Acidic Deprotection deprotection->intermediate2 product2 Final Target Molecule (Piperazine as linker/scaffold) intermediate2->product2 Step 3: Further Functionalization reagent3 R'-Y reagent3->product2

Fig. 1: Comparative synthetic workflows.

decision_tree start Start Synthesis Planning q1 Is the cyclopropyl group a desired final feature? start->q1 cpp Use this compound q1->cpp Yes q2 Is the piperazine a linker or needs further N-functionalization? q1->q2 No nboc Use N-Boc-piperazine q2->nboc Yes

Fig. 2: Reagent selection decision process.

Conclusion

Both this compound and N-Boc-piperazine are invaluable reagents in the synthetic chemist's toolbox, each offering distinct advantages depending on the overall synthetic goal.

This compound is the reagent of choice when the final target molecule requires the specific structural and electronic contributions of a cyclopropyl group, which is often beneficial for modulating pharmacokinetic and pharmacodynamic properties. Its direct functionalization on the free secondary amine offers a more convergent synthetic route to such targets.

N-Boc-piperazine provides unparalleled versatility as a mono-protected building block. It allows for the secure introduction of the piperazine scaffold, followed by a plethora of possible modifications on the free amine. The subsequent facile deprotection of the Boc group opens the door for further diversification, making it ideal for library synthesis and for constructing complex molecules where the piperazine unit serves as a central linker or core.

The selection between these two reagents should be guided by a careful consideration of the desired final molecular architecture and the overall synthetic strategy.

References

Unveiling the Cross-Reactivity Profile of 1-Cyclopropylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperazine moiety is a key structural feature in a number of centrally acting therapeutic agents. Its unique conformational constraints and physicochemical properties can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. However, understanding the potential for off-target interactions is paramount in the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, with a focus on the investigational compound centanafadine, supported by available experimental data and detailed methodologies.

Executive Summary

This guide delves into the cross-reactivity of this compound derivatives by examining the binding profile of centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor. Analysis of available data indicates a primary affinity for monoamine transporters with a rank order of potency of norepinephrine transporter (NET) > dopamine transporter (DAT) > serotonin transporter (SERT). While comprehensive public data on a wider range of off-target interactions for centanafadine is limited, this guide provides a framework for assessing such cross-reactivity by detailing standard experimental protocols for receptor binding and functional assays. The potential clinical implications of the observed primary target interactions, such as side effects reported in clinical trials, are also discussed.

Comparative Analysis of Receptor Binding Profiles

The primary mechanism of action for many neurologically active compounds containing the this compound scaffold involves modulation of monoamine transporters. Centanafadine serves as a relevant case study for which quantitative binding affinity data is available.

TargetCentanafadine IC50 (nM)Reference Compound(s)
Norepinephrine Transporter (NET)6Reboxetine (IC50 ~5-10 nM)
Dopamine Transporter (DAT)38Methylphenidate (IC50 ~10-20 nM)
Serotonin Transporter (SERT)83Sertraline (IC50 ~0.3-1 nM)

Note: IC50 values for reference compounds are approximate and can vary based on experimental conditions.

The data clearly indicates that centanafadine possesses the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[1][2][3][4] This triple reuptake inhibitor profile is central to its therapeutic rationale for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6][7][8]

Understanding Potential Off-Target Effects

While the primary targets of centanafadine are well-defined, a comprehensive understanding of its cross-reactivity with other receptors and enzymes is crucial for a complete safety profile. Commonly assessed off-targets for central nervous system (CNS) active drugs include, but are not limited to:

  • Adrenergic Receptors (e.g., α1, α2, β)

  • Dopamine Receptors (e.g., D1, D2, D3, D4, D5)

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Histamine Receptors (e.g., H1, H2)

  • Muscarinic Acetylcholine Receptors (e.g., M1-M5)

  • Sigma Receptors (σ1, σ2)

  • hERG Potassium Channel

Adverse effects observed in clinical trials, such as decreased appetite, nausea, and headache, are often linked to the modulation of the primary targets.[6][8] However, a broader screening for off-target interactions is essential to identify any potential for unexpected side effects.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are necessary. Below are representative methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a test compound for a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Nisoxetine for NET, [3H]-WIN 35,428 for DAT, [3H]-Citalopram for SERT).

  • Test compound (this compound derivative).

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes/homogenate, radioligand at a concentration near its Kd, and the test compound or vehicle.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competitor.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vitro Functional Assays

Functional assays measure the biological response following the interaction of a compound with its target, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the functional activity of a test compound at a specific G-protein coupled receptor (GPCR) by measuring changes in second messenger levels (e.g., cAMP).

Materials:

  • Intact cells stably or transiently expressing the target GPCR.

  • Assay medium (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor).

  • Agonist for the target receptor.

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Wash the cells with assay medium.

  • To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • To determine agonist activity, incubate the cells with various concentrations of the test compound alone.

  • Incubate for a specific time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate (Binding Equilibrium) prep->incubate filter Filter & Wash (Separate Bound/Unbound) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 Determination) quantify->analyze

Caption: Workflow for a typical radioligand binding assay.

cluster_1 Monoamine Transporter Signaling Neurotransmitter Neurotransmitter (NE, DA, 5-HT) Transporter Monoamine Transporter (NET, DAT, SERT) Neurotransmitter->Transporter Binds Reuptake Reuptake into Presynaptic Neuron Transporter->Reuptake Mediates Vesicle Vesicular Storage Reuptake->Vesicle Degradation Enzymatic Degradation Reuptake->Degradation

Caption: Simplified signaling pathway of monoamine transporters.

Conclusion

The this compound scaffold is a valuable component in the design of CNS-targeted therapeutics. A thorough understanding of the cross-reactivity profile of derivatives containing this moiety is essential for optimizing selectivity and minimizing potential adverse effects. The case of centanafadine highlights a primary interaction with monoamine transporters, consistent with its intended therapeutic application. Future development of novel this compound derivatives will necessitate comprehensive off-target screening using robust experimental protocols, as outlined in this guide, to ensure a favorable safety and efficacy profile. This systematic approach will ultimately contribute to the successful translation of promising candidates from the laboratory to the clinic.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 1-Cyclopropylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological properties. This guide provides a comparative analysis of the in vivo and in vitro activities of compounds featuring this structural motif, supported by experimental data and detailed protocols. The focus is to bridge the translational gap between preclinical laboratory findings and their implications for whole-organism responses.

Case Study: A this compound Derivative as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor

To illustrate the interplay between in vitro potency and in vivo efficacy, we will examine a representative this compound compound that has been investigated as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). For the purpose of this guide, we will refer to this compound as CPP-123 .

Data Presentation: In Vitro vs. In Vivo Activity of CPP-123
Parameter In Vitro In Vivo
Activity/Effect Monoamine Transporter InhibitionAntidepressant-like & Pro-cognitive Effects
Metric IC50 (nM)ED50 (mg/kg) / Behavioral Change
Target/Model Human SERT, NET, DATRodent Models (Forced Swim Test, Novel Object Recognition)
Result SERT: 14 nM, NET: 6 nM, DAT: 38 nMFST: Reduced immobility at 10 mg/kg, NOR: Improved discrimination index at 5 mg/kg

Note: The data presented for CPP-123 is a representative compilation from various sources studying similar this compound-based SNDRIs and is for illustrative purposes.

Experimental Protocols

In Vitro: Monoamine Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CPP-123 against the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing either hSERT, hNET, or hDAT are cultured in appropriate media.

  • Compound Preparation: CPP-123 is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

  • Radioligand Binding Assay:

    • Cell membranes are prepared from the cultured cells.

    • Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of CPP-123.

    • The reaction is allowed to reach equilibrium.

  • Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding at each concentration of CPP-123 is calculated. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo: Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of CPP-123 in a rodent model of behavioral despair.

Methodology:

  • Animals: Male Sprague-Dawley rats are used for the study.

  • Compound Administration: CPP-123 is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) at various doses (e.g., 1, 5, 10, 30 mg/kg). A vehicle control group is also included.

  • Test Procedure:

    • One hour after compound administration, each rat is placed individually into a glass cylinder filled with water (25°C) from which it cannot escape.

    • The total duration of the test is 6 minutes. The duration of immobility (defined as the time the rat spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of a this compound-based SNDRI and a typical experimental workflow for its evaluation.

G Signaling Pathway of a this compound SNDRI cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CPP-123 CPP-123 SERT SERT CPP-123->SERT Inhibits NET NET CPP-123->NET Inhibits DAT DAT CPP-123->DAT Inhibits Synaptic Vesicle Synaptic Vesicle 5-HT 5-HT Synaptic Vesicle->5-HT Releases NE NE Synaptic Vesicle->NE Releases DA DA Synaptic Vesicle->DA Releases 5-HT->SERT Reuptake 5-HT->NET Reuptake 5-HT->DAT Reuptake 5-HT_cleft Increased 5-HT NE_cleft Increased NE DA_cleft Increased DA NE->SERT Reuptake NE->NET Reuptake NE->DAT Reuptake DA->SERT Reuptake DA->NET Reuptake DA->DAT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT_cleft->5-HT_Receptor NE_Receptor NE Receptor NE_cleft->NE_Receptor DA_Receptor DA Receptor DA_cleft->DA_Receptor Neuronal Signaling Neuronal Signaling 5-HT_Receptor->Neuronal Signaling Activates NE_Receptor->Neuronal Signaling Activates DA_Receptor->Neuronal Signaling Activates

Caption: Mechanism of action of a this compound SNDRI.

G Experimental Workflow for CPP-123 Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Test Activity In Vivo Efficacy In Vivo Efficacy In Vitro Screening->In Vivo Efficacy Promising Candidates ADME/Tox ADME/Tox In Vivo Efficacy->ADME/Tox Assess Safety & PK Lead Optimization Lead Optimization ADME/Tox->Lead Optimization Refine Structure Lead Optimization->Compound Synthesis Synthesize Analogs

Caption: A typical drug discovery workflow for this compound compounds.

Benchmarking 1-Cyclopropylpiperazine Against Known CNS Drug Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of central nervous system (CNS) drug discovery, the identification and characterization of novel molecular scaffolds with favorable pharmacological and pharmacokinetic profiles are of paramount importance. 1-Cyclopropylpiperazine has emerged as a promising structural motif, incorporated into various CNS drug candidates. This guide provides a comprehensive benchmark of this compound against three well-established CNS drug scaffolds: the thienobenzodiazepine scaffold of Olanzapine, the phenylpropylamine scaffold of Fluoxetine, and the quinolinone scaffold of Aripiprazole. Through a detailed comparison of their physicochemical properties, pharmacological profiles, and relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of this compound-containing compounds in their research endeavors.

Physicochemical Properties: A Comparative Analysis

The ability of a drug to cross the blood-brain barrier (BBB) and reach its target in the CNS is largely governed by its physicochemical properties. Key parameters such as molecular weight (MW), lipophilicity (LogP), dissociation constant (pKa), and topological polar surface area (TPSA) play crucial roles. The following table summarizes these properties for this compound and the selected benchmark scaffolds.

PropertyThis compoundOlanzapine ScaffoldFluoxetine ScaffoldAripiprazole Scaffold
Molecular Weight ( g/mol ) 126.20312.43309.33448.39
LogP 0.93.74.14.98
pKa (strongest basic) 9.587.8410.17.6
Topological Polar Surface Area (Ų) 15.2745.921.355.1
Hydrogen Bond Donors 1112
Hydrogen Bond Acceptors 2424

Pharmacological Profile: Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of a CNS drug are determined by its interactions with various neurotransmitter receptors. The following table presents the receptor binding affinities (Ki, in nM) of the benchmark drugs, which are representative of their respective scaffolds, for key CNS targets. A lower Ki value indicates a higher binding affinity.

Receptor TargetOlanzapineFluoxetineAripiprazole
Dopamine D2 112000.34
Serotonin 5-HT2A 41203.4
Serotonin 5-HT1A >10001104.2
Serotonin Transporter (SERT) >100000.8540
Histamine H1 711061
Muscarinic M1 271100>1000
Adrenergic α1 1943057

Note: Data for this compound is not included in this table as it is a scaffold and not a pharmacologically active drug itself. Its derivatives would exhibit varying receptor binding profiles depending on the other chemical moieties attached.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the BBB.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of porcine brain lipid extract in dodecane to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions: The test compound (e.g., this compound derivative) is dissolved in a phosphate-buffered saline (PBS) solution at a specific concentration to create the donor solution. The acceptor plate wells are filled with PBS.

  • Assay Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

    Where V_A is the volume of the acceptor well, Area is the area of the filter, and Time is the incubation time.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added in order: assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and the prepared cell membranes.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate. The filters trap the cell membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation:

    Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Understanding the downstream signaling cascades initiated by receptor activation is crucial for predicting the pharmacological effects of a compound. Below are diagrams of key signaling pathways and a general workflow for CNS drug candidate evaluation, generated using the DOT language.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Protein_Kinase Protein_Kinase Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates & Activates

Caption: General G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Dopamine_D2_Signaling Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Reduced Activation Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to CNS_Drug_Discovery_Workflow Start Target Identification Library_Screening Compound Library Screening Start->Library_Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Identified Hits In_Vitro_Testing In Vitro ADME/Tox (BBB Permeability, etc.) Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization Iterative Feedback In_Vivo_Testing In Vivo Efficacy & PK/PD Models In_Vitro_Testing->In_Vivo_Testing Promising Leads Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection Preclinical_Development Preclinical Development Candidate_Selection->Preclinical_Development Selected Candidate IND IND Filing Preclinical_Development->IND

Head-to-head comparison of different synthetic routes to 1-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Cyclopropylpiperazine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various pathways. This guide provides a comparative analysis of two prominent synthetic routes to this compound, focusing on key metrics such as yield, reaction conditions, and starting material accessibility, supported by detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The two synthetic routes analyzed are:

  • Route 1: Multi-step Synthesis via Amide Formation and Reduction. This route commences with the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by reduction of the resulting amide and subsequent deprotection of the Boc group.

  • Route 2: Direct Alkylation of Piperazine. This approach involves the direct reaction of piperazine with a cyclopropylmethyl halide, such as bromomethylcyclopropane.

The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Multi-step Synthesis from Cyclopropanecarbonyl ChlorideRoute 2: Direct Alkylation
Starting Materials N-Boc-piperazine, Cyclopropanecarbonyl chloridePiperazine, Bromomethylcyclopropane
Number of Steps 31
Overall Yield High (reported up to 94% for a similar compound)[1]Moderate (estimated, challenges with dialkylation)
Reaction Time 8 - 12 hours (total)[1]4 - 8 hours
Key Reagents Triethylamine/Pyridine, Sodium borohydride, Boron trifluoride-ethyl ether, HClPotassium carbonate
Solvents Dichloromethane, Tetrahydrofuran, MethanolAcetonitrile or Ethanol
Temperature 0 - 60 °C[1]Room temperature to reflux
Purification Extraction, Concentration, Distillation[1]Filtration, Extraction, Distillation
Purity High[1]Moderate (potential for di-alkylation impurity)

Discussion and Route Comparison

Route 1, the multi-step synthesis, offers the advantage of high overall yield and excellent product quality.[1] The use of a protecting group (Boc) ensures mono-functionalization of the piperazine ring, thus avoiding the common issue of di-alkylation. While this route involves three distinct steps, the reactions are generally straightforward and utilize common laboratory reagents.[1] This makes it a reliable and reproducible method, particularly suitable for large-scale production where purity is critical. The starting materials, N-Boc-piperazine and cyclopropanecarbonyl chloride, are commercially available.

Route 2, the direct alkylation of piperazine, is a more concise approach with a single synthetic step. This method is atom-economical and avoids the use of protecting groups, which simplifies the overall process. However, a significant challenge in the direct alkylation of piperazine is controlling the selectivity to favor the desired mono-cyclopropyl product over the di-substituted byproduct.[2] Achieving high yields of the mono-alkylated product often requires using a large excess of piperazine, which can complicate purification. While potentially faster for small-scale synthesis, this route may require more extensive optimization to achieve high purity and yield.

Experimental Protocols

Route 1: Multi-step Synthesis from N-Boc-piperazine and Cyclopropanecarbonyl Chloride

This protocol is adapted from a patented procedure for a similar compound.[1]

Step 1a: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • To a solution of N-Boc-piperazine (1 equivalent) and triethylamine (1.5 - 2.0 equivalents) in dichloromethane, slowly add cyclopropanecarbonyl chloride (1.1 - 1.3 equivalents) at 0-10 °C.

  • Allow the reaction to stir at 10-20 °C for 2-4 hours.

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic phase and concentrate under reduced pressure to obtain the solid product.

Step 1b: Reduction of the Amide

  • Dissolve the solid from Step 1a in an ether solvent such as tetrahydrofuran.

  • Add sodium borohydride (1.5 - 2.0 equivalents).

  • Slowly add boron trifluoride-ethyl ether (1.1 - 1.5 equivalents) at 0-25 °C and stir for 2-4 hours.

  • Quench the reaction, extract the product, and concentrate the organic phase to yield solid N-Boc-1-cyclopropylmethylpiperazine.

Step 1c: Deprotection of the Boc Group

  • Dissolve the solid from Step 1b in an alcohol solvent like methanol.

  • Add concentrated hydrochloric acid (2.5 - 3.0 equivalents) dropwise at 40-60 °C and stir for 2-4 hours.

  • After the reaction, basify the mixture with an aqueous solution of sodium hydroxide or potassium hydroxide to a pH of 10-11.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), and concentrate the organic phase to obtain this compound.

Route 2: Direct Alkylation of Piperazine with Bromomethylcyclopropane

This is a general protocol for the N-alkylation of piperazine.

  • In a reaction flask, dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Add a base such as potassium carbonate (1.5 - 2.0 equivalents relative to the alkylating agent).

  • To this stirred suspension, add bromomethylcyclopropane (1 equivalent) dropwise at room temperature.

  • The reaction mixture can be stirred at room temperature or heated to reflux for 4-8 hours, monitoring the progress by TLC or GC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by distillation to separate the desired mono-alkylated product from unreacted piperazine and the di-alkylated byproduct.

Visualization of Synthetic Pathways

Synthetic_Routes_to_1_Cyclopropylpiperazine cluster_0 Route 1: Multi-step Synthesis cluster_1 Route 2: Direct Alkylation N_Boc_Pip N-Boc-piperazine Amide tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate N_Boc_Pip->Amide Cyclo_Cl Cyclopropanecarbonyl chloride Cyclo_Cl->Amide Reduced_Amide N-Boc-1-cyclopropylmethyl- piperazine Amide->Reduced_Amide Reduction Product1 This compound Reduced_Amide->Product1 Deprotection Pip Piperazine Product2 This compound Pip->Product2 Cyclo_Br Bromomethyl- cyclopropane Cyclo_Br->Product2

Caption: Flowchart of two synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of 1-Cyclopropylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the proper disposal of 1-Cyclopropylpiperazine. The following procedures are based on general principles of hazardous waste management and available safety data for this compound. Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use. This guide provides general recommendations, and the SDS will offer detailed, substance-specific safety and disposal information.

Immediate Safety and Handling Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is essential. This compound is identified as corrosive and an irritant[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield)[2][3][4].

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust, mists, or vapors[3].

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources[5].

Hazard Summary

The following table summarizes the primary hazards associated with this compound based on available safety data.

Hazard ClassificationDescriptionCitations
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be handled as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited[6][7][8].

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware and PPE, as hazardous waste[8][9].
  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. Store it away from strong oxidizing agents[4].

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and clearly labeled waste container. The container must be in good condition and compatible with the chemical[9][10]. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue[6].
  • The label must include the following information[6][8]:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • Associated hazards (e.g., "Corrosive," "Toxic")
  • The date when waste was first added to the container (accumulation start date)
  • Principal Investigator's name and contact information
  • Location (Building and Room Number)

3. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
  • Ensure the storage area is secure, well-ventilated, and has secondary containment to prevent spills from spreading[8].
  • Keep containers closed at all times except when adding waste[9][10].

4. Final Disposal:

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal facility[6][8].
  • Complete any required hazardous waste disposal forms provided by your EHS office[6].
  • Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved protocol from your EHS office.

Spill and Leak Management

In the event of a spill, immediate and appropriate action is crucial.

Procedure StepActionCitations
1. Evacuate and Secure Evacuate non-essential personnel from the immediate spill area. Remove all sources of ignition.[3]
2. Ventilate Ensure the area is well-ventilated.[2][3]
3. Personal Protection Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[2][3]
4. Containment Prevent the spill from spreading or entering drains using an inert, absorbent material (e.g., vermiculite, sand, or earth).[2]
5. Clean-up Carefully sweep up or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste.[2][4]
6. Decontamination Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
7. Reporting Report the spill to your institution's EHS office.
Experimental Protocols Cited

While this document focuses on disposal, the handling procedures are derived from safety data sheets that would accompany experimental use. The primary "protocol" for disposal is the administrative procedure for hazardous waste management established by regulatory bodies like the EPA and implemented by institutional EHS departments[6][10]. This involves the cradle-to-grave management of hazardous materials, ensuring they are tracked from generation to final disposal[10].

Disposal Workflow for this compound

start This compound Waste Generated sds Consult Specific Safety Data Sheet (SDS) start->sds spill Spill or Leak Occurs start->spill hazards Identify Hazards (Corrosive, Toxic) sds->hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize label_details Label must include: 'Hazardous Waste' Full Chemical Name Hazards Accumulation Date containerize->label_details storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Proper Disposal Complete disposal->end spill->ppe No spill_procedure Follow Spill and Leak Management Protocol spill->spill_procedure Yes spill_procedure->ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.